molecular formula C₄H₃D₄NO₂ B1156854 D,L-Azetidine-2-carboxylic Acid-d4

D,L-Azetidine-2-carboxylic Acid-d4

Cat. No.: B1156854
M. Wt: 105.13
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Azetidine-2-carboxylic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C₄H₃D₄NO₂ and its molecular weight is 105.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₄H₃D₄NO₂

Molecular Weight

105.13

Synonyms

(+)-2-Azetidinecarboxylic Acid-d4;  Azetidine Carboxylic Acid-d4

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of D,L-Azetidine-2-carboxylic Acid-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D,L-Azetidine-2-carboxylic acid (Aze) is a highly strained, four-membered non-proteinogenic amino acid originally isolated from Convallaria majalis (lily-of-the-valley)[1]. As a structural homologue of proline, Aze is frequently misincorporated into proteins during translation, leading to proteotoxic stress and altered secondary structures[1]. In modern drug development and structural biology, the deuterated isotopologue, D,L-Azetidine-2-carboxylic Acid-d4 (C₄H₃D₄NO₂, MW: 105.13 g/mol )[2], has emerged as a critical molecular tool. By leveraging the deuterium kinetic isotope effect (KIE), Aze-d4 provides enhanced metabolic stability and serves as an indispensable tracer for multidimensional NMR studies and pharmacokinetic (PK) profiling[3].

This whitepaper outlines a robust, self-validating synthetic methodology and characterization pipeline for this compound, designed for researchers requiring high isotopic purity and scalable yields.

Mechanistic Rationale for Deuteration

The incorporation of deuterium at the C3 and C4 positions of the azetidine ring serves two primary functions:

  • Metabolic Shielding: The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy. This isotopic substitution impedes cytochrome P450-mediated oxidation at the highly exposed methylene carbons of the azetidine ring[3].

  • Spectroscopic Simplification: In ¹H-NMR, the complex multiplet splitting patterns caused by the C3 and C4 protons (typically observed between 2.4–2.7 ppm and 3.8–4.0 ppm)[4] are completely eliminated. This reduces the C2 proton to a distinct, easily identifiable singlet, simplifying the structural elucidation of complex Aze-containing peptides.

Retrosynthetic Strategy & Pathway Design

The synthesis of the azetidine ring is thermodynamically and kinetically challenged by a ring strain of approximately 25 kcal/mol[5]. While direct H/D exchange methods exist for linear amino acids, they are often ineffective or lead to ring-opening in strained heterocycles[3].

To achieve precise d4-labeling (3,3,4,4-d4), a de novo malonic ester cyclization strategy is employed[6]. By reacting dimethyl N-benzylaminomalonate with 1,2-dibromoethane-d4, the four-membered ring is constructed with the deuterium atoms pre-installed. Subsequent Krapcho dealkoxycarbonylation and hydrogenolysis yield the target compound without risking isotopic dilution or ring degradation.

SynthesisWorkflow SM Dimethyl N-Benzylaminomalonate + 1,2-Dibromoethane-d4 Cyclization 4-exo-tet Cyclization (Cs2CO3, DMF, 80°C) SM->Cyclization Int1 Dimethyl N-Benzylazetidine-d4 -2,2-dicarboxylate Cyclization->Int1 Krapcho Krapcho Decarboxylation (NaCl, wet DMSO, 150°C) Int1->Krapcho Int2 Methyl N-Benzylazetidine-d4 -2-carboxylate Krapcho->Int2 Deprotect Hydrolysis & Hydrogenolysis (LiOH; then Pd/C, H2) Int2->Deprotect Target D,L-Azetidine-2-carboxylic Acid-d4 Deprotect->Target

Synthetic workflow for this compound via malonic ester cyclization.

Step-by-Step Experimental Methodology

The following protocol is engineered as a self-validating system; intermediate mass checks are built into the workflow to ensure reaction fidelity before proceeding to the next stage.

Phase 1: Cyclization (Formation of the d4-Azetidine Ring)
  • Causality: Cesium carbonate (Cs₂CO₃) is explicitly chosen over potassium or sodium carbonate. The larger ionic radius of the cesium cation enhances the solubility of the malonate enolate and provides a "template effect" that heavily favors intramolecular 4-exo-tet cyclization over intermolecular polymerization[6],[5].

  • Procedure:

    • Dissolve dimethyl N-benzylaminomalonate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the enolate.

    • Dropwise, add 1,2-dibromoethane-d4 (1.5 eq) over 30 minutes.

    • Elevate the temperature to 80°C and stir for 12 hours.

    • Self-Validation Point: Analyze an aliquot via LC-MS. The presence of the [M+H]⁺ peak corresponding to the cyclized d4-diester confirms successful ring closure.

    • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Krapcho Dealkoxycarbonylation
  • Causality: Standard aqueous acidic or basic hydrolysis of the gem-diester would risk hydrolytic cleavage of the highly strained azetidine ring. The Krapcho reaction provides a mild, neutral alternative that selectively removes one ester group via a nucleophilic attack by the chloride ion[6].

  • Procedure:

    • Dissolve the crude dimethyl N-benzylazetidine-d4-2,2-dicarboxylate in wet DMSO (DMSO:H₂O, 10:1 v/v).

    • Add NaCl (2.0 eq) and heat the mixture to 150°C for 4 hours.

    • Monitor CO₂ evolution (bubbling). Once gas evolution ceases, cool to room temperature.

    • Partition between brine and diethyl ether. Isolate the organic layer to obtain methyl N-benzylazetidine-d4-2-carboxylate.

Phase 3: Deprotection & Isolation
  • Causality: A two-step deprotection is utilized. Mild saponification (LiOH) hydrolyzes the methyl ester without causing epimerization. Subsequent palladium-catalyzed hydrogenolysis cleanly removes the N-benzyl protecting group without risking H/D exchange on the saturated ring[4].

  • Procedure:

    • Treat the intermediate with LiOH (1.5 eq) in THF/H₂O (1:1) at room temperature for 2 hours. Acidify to pH 6 and extract to yield N-benzylazetidine-d4-2-carboxylic acid.

    • Dissolve the acid in methanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and recrystallize from ethanol/water to yield pure this compound.

Analytical Characterization & Self-Validation

Rigorous characterization is required to confirm both the structural integrity of the strained ring and the isotopic purity of the d4 incorporation.

Characterization Compound Purified Aze-d4 NMR Multinuclear NMR (1H, 13C, 2H) Compound->NMR Structural Fidelity MS HRMS (ESI-TOF) Compound->MS Exact Mass Confirmation Isotope Isotopic Purity Assessment Compound->Isotope %D Incorporation

Analytical characterization pipeline for validating Aze-d4.

Quantitative Data Summaries

Table 1: Reaction Optimization Parameters for Cyclization Step

Base Solvent Temperature (°C) Conversion (%) Isolated Yield (%) Rationale / Observation
K₂CO₃ DMF 80 45 32 High intermolecular polymerization.
NaH THF 65 60 48 Poor solubility of the intermediate enolate.

| Cs₂CO₃ | DMF | 80 | >95 | 85 | Optimal template effect; suppression of side reactions. |

Table 2: Spectroscopic & Analytical Validation Data

Method Target Parameter Expected Observation for Aze-d4 Comparison to Unlabeled Aze
HRMS (ESI) Exact Mass [M+H]⁺ m/z 106.0801 m/z 102.0555
¹H-NMR (D₂O) C2 Proton Singlet at ~4.72 ppm Triplet at 4.72 ppm (due to C3 coupling)[4]
¹H-NMR (D₂O) C3 & C4 Protons Absent (No signal at 2.4-4.0 ppm) Multiplets at 2.4-2.7 & 3.8-4.0 ppm[4]
¹³C-NMR (D₂O) C3 & C4 Carbons Multiplets at ~25 ppm & ~45 ppm (C-D coupling) Singlets at 25 ppm & 45 ppm

| ²H-NMR (H₂O) | Deuterium Inc. | Broad signals at ~2.5 ppm and ~3.9 ppm | Absent |

Note: The collapse of the C2 proton signal from a triplet to a singlet in the ¹H-NMR spectrum serves as the definitive, self-validating proof of complete deuteration at the adjacent C3 position.

References

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid Bioscience, Biotechnology, and Biochemistry[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) OPUS at UTS (University of Technology Sydney)[Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments MDPI - Molecules[Link]

  • CN103467350A - Method for preparing (S)
  • L-Azetidine-2-carboxylic Acid-d4 Product Specifications CRO Splendid Lab Pvt. Ltd.[Link]

  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation National Institutes of Health (PMC)[Link]

Sources

Technical Guide: Structural Perturbation and Isotopic Quantification using D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is the deuterated isotopologue of Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and toxic proline analog.[1] While the non-deuterated form (Aze) is a potent tool for inducing proteotoxic stress and studying protein misfolding, the deuterated variant (Aze-d4) serves a critical analytical role as a stable isotope-labeled internal standard (SIL-IS).[1]

This guide details the physicochemical divergence between Aze and Proline, the mechanism of Aze-induced proteotoxicity, and the specific protocol for using Aze-d4 to quantify misincorporation events via LC-MS/MS.[1]

The Chemical Architect: 4-Ring vs. 5-Ring Constraints

To understand the utility of Aze-d4, one must first understand the structural conflict introduced by the Aze moiety.[1] Proline is unique among amino acids due to its cyclic pyrrolidine side chain (5-membered ring).[1] Aze contracts this to a 4-membered azetidine ring.[1]

Comparative Physicochemical Properties[1]
PropertyL-Proline (Native)L-Azetidine-2-carboxylic Acid (Analog)Aze-d4 (Internal Standard)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Deuterated)
Ring Strain Low (~6 kcal/mol)High (~26 kcal/mol)High
Backbone

Angle
Fixed ~ -65°Altered (Restricted flexibility)Identical to Aze
MW (Monoisotopic) 115.06 Da101.05 Da105.07 Da (+4 Da shift)
tRNA Affinity High (Native Substrate)Moderate (Competitive Substrate)N/A (Used for Quant)
The Deuterium Advantage (d4)

The "d4" designation indicates the replacement of four hydrogen atoms on the azetidine ring with deuterium (


H).[1]
  • Mass Shift (+4 Da): This shift is sufficient to separate the standard from the analyte (Aze) and the native amino acid (Proline) in Mass Spectrometry, preventing "cross-talk" in selected reaction monitoring (SRM) channels.[1]

  • Co-Elution: Being an isotopologue, Aze-d4 retains nearly identical chromatographic retention time to Aze, ensuring it experiences the same matrix effects (ion suppression/enhancement) during ionization, making it the ideal normalization standard.[1]

Biological Mechanism: The Misincorporation Pathway[1]

Aze acts as a "Trojan Horse."[1] Because of its structural similarity to Proline, it evades the initial quality control checkpoints of protein synthesis.[1][2]

The Prolyl-tRNA Synthetase Error

The enzyme Prolyl-tRNA synthetase (ProRS) is responsible for charging tRNA


 with proline.[1][3][4] However, the active site of ProRS cannot perfectly discriminate against Aze.[1]
  • Activation: Aze is adenylated by ProRS.[1]

  • Charging: Aze is transferred to tRNA

    
    .[1][2][3]
    
  • Translation: The Ribosome accepts Aze-tRNA

    
     and incorporates Aze into the nascent polypeptide chain at proline codons.[1]
    
Structural Consequence: The "Kink" Failure

Proline is often found in turns and helices (e.g., Collagen triple helix) because its ring structure forces a specific "kink" in the backbone.[1]

  • The Failure: The 4-membered ring of Aze changes the bond angles (

    
     and 
    
    
    
    ).[1] When incorporated into collagen, it prevents the formation of the polyproline II helix required for stability.[1]
  • Result: The protein fails to fold, aggregates in the Endoplasmic Reticulum (ER), and triggers the Unfolded Protein Response (UPR).[1][5]

Pathway Visualization

The following diagram illustrates the competitive incorporation and subsequent cellular stress response.[1]

Aze_Mechanism Proline L-Proline Synthetase Prolyl-tRNA Synthetase (ProRS) Proline->Synthetase High Affinity Aze L-Azetidine-2-COOH (Toxic Analog) Aze->Synthetase Competitive Inhibitor tRNA tRNA-Pro Charging Synthetase->tRNA Aminoacylation Ribosome Ribosomal Translation tRNA->Ribosome NativeProtein Native Folding (Functional) Ribosome->NativeProtein If Proline used Misfolded Altered Backbone Geometry (Misfolded Protein) Ribosome->Misfolded If Aze used UPR Unfolded Protein Response (ER Stress / Apoptosis) Misfolded->UPR Accumulation

Figure 1: The mechanism of Aze misincorporation.[1][5] Aze competes with Proline for tRNA charging, leading to altered protein backbone geometry and subsequent ER stress.[1][2][5]

Experimental Protocol: Quantification via LC-MS/MS

This protocol describes the use of This compound as an Internal Standard to quantify the uptake and incorporation of Aze in cell lysates.[1]

Objective: Determine the intracellular concentration of Aze relative to Proline.

Materials
  • Analyte: Cell lysate treated with Aze.[1]

  • Internal Standard (IS): this compound (10 µM stock in H2O).[1]

  • Derivatization Agent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or Butanol-HCl (depending on column choice).[1] Note: Underivatized amino acids are difficult to retain on C18 columns.[1]

  • LC Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

Step-by-Step Workflow
  • Cell Lysis & Spiking (Critical Step):

    • Lyse cells (e.g., 10^6 cells) in 100 µL Methanol/Water (80:20).

    • IMMEDIATELY add 10 µL of Aze-d4 IS stock.[1] Reasoning: Adding IS before extraction corrects for any analyte loss during the precipitation and centrifugation steps.[1]

  • Extraction:

    • Vortex for 1 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins.

    • Transfer supernatant to a fresh vial.[1]

  • Derivatization (FMOC Method):

    • Mix 50 µL supernatant with 50 µL Borate Buffer (pH 8.5).[1]

    • Add 50 µL FMOC-Cl reagent.[1] Incubate 10 min at RT.

    • Mechanism:[1][5][6][7][8][9][10] FMOC binds the secondary amine of the Aze/Pro ring, increasing hydrophobicity for C18 retention.[1]

  • LC-MS/MS Acquisition:

    • Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode.

    • Transitions (Example):

      • Aze (Target): m/z 102 -> 56 (Ring fragment)

      • Aze-d4 (IS): m/z 106 -> 60 (Deuterated Ring fragment)[1]

      • Proline (Ref): m/z 116 -> 70[1]

Analytical Workflow Diagram

MS_Workflow Sample Biological Sample (Cell Lysate) Extract Protein Precipitation (MeOH/H2O) Sample->Extract IS Spike Internal Standard (Aze-d4) IS->Extract Normalization Deriv Derivatization (FMOC-Cl) Extract->Deriv LC LC Separation (C18 Column) Deriv->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area Aze / Area Aze-d4) MS->Data

Figure 2: Analytical workflow for quantifying Aze using the d4 Internal Standard. Spiking occurs before extraction to account for recovery losses.

Safety & Handling (E-E-A-T)

  • Toxicity: Aze is the toxic principle of Convallaria majalis (Lily of the Valley).[1] It is teratogenic and can cause severe developmental defects.[1] Handle with extreme care in a fume hood.

  • Stereochemistry: The guide specifies "D,L" (racemic).[1] Biological systems primarily utilize the L-isomer .[1] If using a non-chiral column, the D and L forms will co-elute.[1] If the study requires specific quantification of the bioactive L-form, a Chiralpak column (e.g., ZWIX) is required to resolve the enantiomers.[1]

References

  • Rubenstein, E., et al. (2006).[1][2][3][5] "Azetidine-2-carboxylic acid in garden beets (Beta vulgaris)." Phytochemistry, 67(9), 898-903.[1] Link

  • Fowden, L., & Richmond, M. H. (1963).[1] "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[1][6][10][11][12] Biochimica et Biophysica Acta, 71, 459-461.[1] Link[1]

  • Rodgers, K. J., & Shiozawa, N. (2008).[1][3] "Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis." Journal of Neuropathology & Experimental Neurology, 67(11), 1029-1035.[1] Link

  • Sigma-Aldrich. "L-Azetidine-2-carboxylic acid Product Information."[1][11] (Accessed 2023).[1] Link[1]

Sources

Technical Guide: Biological Mechanisms and Analytical Utility of Deuterated Azetidine-2-Carboxylic Acid (Aze-d4)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) . It focuses on the biological mechanisms of the parent compound (Azetidine-2-carboxylic acid) while defining the specific utility of the deuterated isotopologue (-d4) in quantitative proteomics and metabolic flux analysis.

Executive Summary

D,L-Azetidine-2-carboxylic Acid (Aze) is a non-proteinogenic amino acid and a lower homologue of proline, characterized by a four-membered azetidine ring.[1][2][3] Its biological significance lies in its ability to act as a toxic proline analogue .

The -d4 isotopologue (deuterated at the 3,3,4,4-positions) serves as a critical Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). It allows researchers to precisely quantify Aze accumulation in biological matrices without interference from the matrix effect, owing to its distinct mass shift (+4 Da) and identical chromatographic behavior.

This guide details the mechanism of Aze-induced proteotoxicity, the Unfolded Protein Response (UPR), and the protocols for utilizing Aze-d4 in high-precision research.

Part 1: Chemical Identity & Stereochemical Considerations

Structural Properties

Aze shares high structural similarity with L-Proline but possesses a contracted ring (4-membered vs. 5-membered). This contraction alters the


 (phi) and 

(psi) torsion angles of the peptide backbone when incorporated into proteins.
  • Formula:

    
     (for the d4 variant)
    
  • Stereochemistry (D,L): The supplied compound is a racemate.

    • L-Aze: The biologically active toxic agent.[1][3] It is recognized by Prolyl-tRNA Synthetase (ProRS) and misincorporated into nascent polypeptide chains.[4]

    • D-Aze: Generally biologically inert in eukaryotic translation systems but may compete for amino acid transporters (e.g., PAT1, SNAT1) or serve as a control in uptake assays.

The Deuterium Effect (d4)

The deuteration (d4) provides a stable isotope label.

  • Bioequivalence: In most in vitro and in vivo systems, Aze-d4 exhibits negligible Kinetic Isotope Effects (KIE) regarding transport and ribosomal incorporation compared to non-deuterated Aze.

  • Mass Shift: The +4 Da shift allows for the differentiation of exogenous Aze-d4 from background signals or unlabeled Aze in competition assays.

Part 2: Mechanism of Action (Proteotoxicity)

The biological impact of Aze is driven by molecular mimicry . The cellular machinery cannot efficiently distinguish L-Aze from L-Proline, leading to a cascade of proteotoxic stress.

The Misincorporation Pathway[4]
  • Entry: Aze enters the cell via proline transporters (System A and System L).

  • Activation: Cytosolic Prolyl-tRNA Synthetase (ProRS) mischarges tRNA

    
     with L-Aze instead of L-Proline. The editing domain of ProRS is inefficient at hydrolyzing Aze-tRNA
    
    
    
    .
  • Translation: The ribosome accepts Aze-tRNA

    
     and incorporates Aze into the growing peptide chain.
    
  • Structural Failure:

    • Collagen: Proline is essential for the polyproline-II helix in collagen. Aze incorporation distorts the triple helix due to altered ring geometry, preventing secretion and causing intracellular accumulation.

    • Globular Proteins: Aze reduces the conformational stability of helices and turns, leading to misfolding.

The Unfolded Protein Response (UPR)

The accumulation of misfolded Aze-containing proteins in the Endoplasmic Reticulum (ER) triggers the UPR.[2][5]

  • Sensor Activation: BiP (GRP78) dissociates from stress sensors PERK, IRE1, and ATF6 to bind misfolded proteins.

  • PERK Pathway: Phosphorylation of eIF2

    
     halts global protein synthesis to reduce ER load.
    
  • Apoptosis: Prolonged stress leads to CHOP (GADD153) upregulation, driving the cell toward apoptosis.

Visualization of Toxicity Mechanism

Aze_Mechanism Aze L-Aze (Extracellular) Transporter Amino Acid Transporter (System A/L) Aze->Transporter Cytosol_Aze Intracellular L-Aze Transporter->Cytosol_Aze ProRS Prolyl-tRNA Synthetase (ProRS) Cytosol_Aze->ProRS Competition with Proline tRNA Mischarged Aze-tRNA(Pro) ProRS->tRNA tRNA Charging Ribosome Ribosomal Translation tRNA->Ribosome Protein Nascent Polypeptide (Aze-containing) Ribosome->Protein ER Endoplasmic Reticulum (Lumen) Protein->ER Translocation Misfolding Protein Misfolding (Helix Distortion) ER->Misfolding BiP BiP Dissociation Misfolding->BiP Accumulation UPR UPR Activation (PERK / IRE1 / ATF6) BiP->UPR Apoptosis Apoptosis / Autophagy UPR->Apoptosis Chronic Stress

Figure 1: The cascade of Azetidine-2-carboxylic acid toxicity, from cellular entry to UPR-mediated cell death.

Part 3: Applications of Aze-d4 in Research

The d4-isotopologue is not merely a toxin; it is a precision tool.

Quantitative LC-MS/MS (Internal Standard)

When measuring Aze levels in biological samples (e.g., plant extracts, animal tissues), the matrix effect can suppress ionization.

  • Method: Spike a known concentration of Aze-d4 into the sample before extraction.

  • Result: Since Aze and Aze-d4 co-elute but have different masses, the ratio of their peak areas provides an absolute quantification that corrects for extraction loss and ionization suppression.

Metabolic Flux & Incorporation Tracking

Aze-d4 can be used as a "Pulse" tracer to determine the rate of misincorporation.

  • Protocol: Treat cells with Aze-d4 for a set time, then hydrolyze the proteome.

  • Detection: Mass spectrometry detects the +4 Da shift in proline-containing peptides, confirming the exact location and rate of Aze substitution.

Part 4: Experimental Protocols

Protocol A: Inducing ER Stress in Mammalian Cells (Using D,L-Aze)

Use this protocol to study the UPR or protein quality control machinery.

  • Cell Culture: Seed HeLa or HEK293 cells to 70% confluency in DMEM + 10% FBS.

  • Starvation (Optional): Replace medium with Proline-free DMEM for 1 hour to enhance Aze uptake.

  • Treatment:

    • Add D,L-Azetidine-2-carboxylic acid (dissolved in PBS) to a final concentration of 2–5 mM .

    • Note: Since only the L-isomer is active, a 5 mM racemic mixture provides ~2.5 mM active L-Aze.

  • Incubation: Incubate for 4 to 24 hours .

    • 4 hours: Early UPR (eIF2

      
       phosphorylation).
      
    • 12+ hours: Late UPR (CHOP induction, Apoptosis).

  • Validation: Lyse cells and immunoblot for BiP , CHOP , or Ubiquitinated proteins .

Protocol B: LC-MS/MS Quantification of Aze (Using Aze-d4 Standard)

Use this protocol to measure Aze in tissue or plant samples.

  • Sample Prep: Homogenize 50 mg tissue in 500 µL Methanol/Water (80:20).

  • Spike-In: Add 10 µL of 10 µM Aze-d4 internal standard solution to the homogenate.

  • Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Derivatization (Optional but recommended): Use FMOC-Cl or Butanol-HCl if retention on C18 is poor (Aze is highly polar).

  • LC-MS/MS Settings:

    • Column: HILIC or C18 (if derivatized).

    • Transitions (MRM):

      • Target (Aze): m/z 102.1

        
         56.1
        
      • Standard (Aze-d4): m/z 106.1

        
         60.1 (Confirm transitions based on derivatization).
        
Visualization of Analytical Workflow

Aze_Quantification Sample Biological Sample (Tissue/Plasma) Spike Spike with Aze-d4 (IS) Sample->Spike Extract Extraction (MeOH/H2O) Spike->Extract LC LC Separation (HILIC) Extract->LC MS Mass Spec (MRM) LC->MS Data Ratio Calculation (Area Aze / Area Aze-d4) MS->Data

Figure 2: Workflow for absolute quantification of Aze utilizing the d4 internal standard.

Part 5: Safety & Handling

  • Toxicity: Aze is a teratogen and suspected neurotoxin. It causes skeletal malformations in developing fetuses.[1][6]

  • Handling: Always handle this compound in a fume hood. Wear nitrile gloves.

  • Storage: Store at -20°C. The deuterated form is stable but hygroscopic.

References

  • Rubenstein, E. (2008).[7] "Azetidine-2-carboxylic acid in the food chain."[2][6][8] Phytochemistry, 69(1), 185-190. Link

  • Fowden, L., & Richmond, M. H. (1963). "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[2][6][9][10][11] Biochimica et Biophysica Acta, 71, 459-461. Link

  • Tanaka, K., et al. (2019). "Azetidine-2-carboxylic acid induces endoplasmic reticulum stress and cell death in neuronal cells." Toxicology Letters, 312, 1-9. Link

  • Song, Y., et al. (2017).[12] "Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid."[12] Nature Communications, 8, 2281. Link

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 30(9-10), 951-959.[1] Link

Sources

Unraveling Proteotoxic Stress: The Mechanism of Action and Analytical Applications of D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D,L-Azetidine-2-carboxylic acid-d4 (AZC-d4) is a stable isotope-labeled, non-proteinogenic amino acid that serves as a critical molecular probe in the study of protein misfolding, endoplasmic reticulum (ER) stress, and the Unfolded Protein Response (UPR)[1]. As a structural analog of L-proline, AZC competitively hijacks the cellular translational machinery, incorporating itself into nascent polypeptides and disrupting native protein architecture[2]. This whitepaper dissects the mechanism of action of AZC-d4, detailing how its unique 4-membered ring induces proteotoxicity, and provides self-validating experimental workflows for utilizing the deuterium-labeled isotopologue in high-resolution mass spectrometry and molecular biology.

Chemical Biology & Structural Rationale

Azetidine-2-carboxylic acid (AZC) is naturally synthesized by plants in the Asparagaceae and Fabaceae families as an allelopathic and defensive secondary metabolite[3]. The core structural difference between AZC and the canonical amino acid L-proline lies in the ring size: proline features a 5-membered pyrrolidine ring, whereas AZC possesses a smaller, 4-membered azetidine ring[3].

While wild-type AZC is highly effective for inducing stress, researchers face a significant analytical challenge: differentiating exogenously misincorporated AZC from endogenous proline or trace natural AZC. This compound solves this by substituting four hydrogen atoms with deuterium[1][4]. This isotopic labeling introduces a precise +4.025 Da mass shift , providing an unambiguous mass spectrometry tag that allows researchers to trace the exact location and frequency of misincorporation within the proteome without background interference.

Mechanism of Action: The Proteotoxic Cascade

The toxicity of AZC-d4 is not mediated by classical receptor binding, but rather by its deceptive integration into the host's fundamental biology. The mechanism unfolds in four distinct phases:

  • Competitive Aminoacylation: AZC-d4 acts as a structural mimic of L-proline, fitting seamlessly into the active site pocket of Prolyl-tRNA synthetase (ProRS)[2]. Because ProRS cannot adequately discriminate between the two, AZC-d4 is erroneously activated and charged onto tRNA^Pro[2].

  • Ribosomal Misincorporation and Structural Disruption: During translation, the charged tRNA delivers AZC-d4 to proline codons. Proline is unique among amino acids because its pyrrolidine ring restricts the dihedral angle (φ) of the peptide backbone, introducing necessary "kinks" that dictate the folding of proteins like collagen and myelin basic protein[2][5]. The smaller 4-membered ring of AZC-d4 severely alters these φ and ψ angles, causing steric clashes and preventing the nascent polypeptide from achieving its native thermodynamic minimum[5].

  • ER Stress and the Unfolded Protein Response (UPR): The accumulation of these misfolded, AZC-containing proteins in the endoplasmic reticulum exposes hydrophobic residues. This is detected by the ER-resident chaperone BiP (GRP78), which dissociates from UPR sensors to bind the misfolded proteins, thereby triggering the UPR[2].

  • Cellular Fate (Autophagy and Apoptosis): AZC-d4 activates the PERK pathway, leading to the phosphorylation of eIF2α (p-eIF2α), which halts global protein translation to reduce the ER load[2][6]. Simultaneously, it induces the cleavage of ATF6, allowing its nuclear translocation to upregulate chaperone genes[2][6]. If homeostasis cannot be restored, AZC-d4 upregulates the lipid autophagy marker LC3-II and the pro-apoptotic protein BAX, driving the cell toward programmed death[6].

Visualizing the Mechanism

Mechanism AZC This compound (Proline Analog) ProRS Prolyl-tRNA Synthetase (Mis-charging of tRNA) AZC->ProRS Competitive Binding Translation Ribosomal Translation (Misincorporation) ProRS->Translation tRNA-AZC-d4 Misfolding Protein Misfolding (Altered Dihedral Angles) Translation->Misfolding +4 Da Mass Shift ER_Stress Endoplasmic Reticulum Stress (Accumulation of Unfolded Proteins) Misfolding->ER_Stress UPR_PERK PERK Activation (p-eIF2α ↑) ER_Stress->UPR_PERK UPR_ATF6 ATF6 Cleavage (BiP Upregulation) ER_Stress->UPR_ATF6 Apoptosis Apoptosis / Autophagy (BAX ↑, LC3-II ↑) UPR_PERK->Apoptosis Prolonged Stress UPR_ATF6->Apoptosis

Caption: Mechanism of AZC-d4 misincorporation leading to ER stress, UPR activation, and apoptosis.

Experimental Workflows & Self-Validating Protocols

To establish rigorous causality in drug development and toxicology, researchers must prove that observed cellular stress is a direct consequence of AZC-d4 misincorporation, rather than an off-target signaling event.

Protocol 1: LC-MS/MS Tracking of AZC-d4 Misincorporation

Causality & Rationale: By utilizing the -d4 isotopologue, we can definitively identify misincorporation events via a +4.025 Da mass shift on proline residues.

  • Step 1: Cell Treatment. Culture target cells (e.g., HeLa or BV2 microglial cells) in proline-depleted media supplemented with 5 mM AZC-d4 for 9 hours[6].

    • Self-Validation Checkpoint: Run a parallel control cohort treated with 5 mM AZC-d4 + 50 mM L-proline. If the mechanism is truly competitive at the ProRS active site, the excess L-proline will outcompete AZC-d4, rescuing the phenotype and eliminating the +4 Da mass shifts in downstream MS analysis.

  • Step 2: Lysis & Denaturation. Extract proteins using a highly denaturing buffer (e.g., 8M Urea). Rationale: AZC causes severe aggregation; strong denaturants are required to unfold these aggregates for enzymatic access.

  • Step 3: Digestion. Reduce (DTT), alkylate (IAA), and digest the proteome with Trypsin to generate peptides of optimal length for mass spectrometry.

  • Step 4: LC-MS/MS Analysis. Analyze the peptides using high-resolution tandem mass spectrometry. Search the acquired spectra against the target proteome, specifying a dynamic modification of +4.025 Da on Proline residues to quantify the misincorporation rate.

Protocol 2: Validation of UPR Activation via Western Blotting

Causality & Rationale: To confirm that the structural disruption caused by AZC-d4 translates into biological ER stress, we must probe the downstream effectors of the UPR pathway[2][6].

  • Step 1: Treatment. Treat cells with 5 mM AZC-d4 for 6 to 9 hours[2][6].

    • Self-Validation Checkpoint: Include a positive control cohort treated with 1 μM staurosporine or thapsigargin to ensure the immunoblotting system is capable of detecting acute ER stress and apoptosis[2].

  • Step 2: Protein Extraction. Harvest cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-eIF2α).

  • Step 3: Immunoblotting. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for BiP (GRP78), p-eIF2α, and ATF6.

    • Interpretation: BiP upregulation confirms ER chaperone recruitment[2]. ATF6 cleavage (appearance of the ~50 kDa active fragment) indicates Golgi-processed UPR activation[2][6]. Elevated p-eIF2α confirms PERK-mediated translational attenuation[6]. Use Vinculin as a stable loading control[2].

Visualizing the Analytical Workflow

Workflow Step1 Cell Culture + AZC-d4 Treatment Step2 Protein Lysis & Trypsin Digestion Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Data Processing (+4.025 Da Shift) Step3->Step4

Caption: Self-validating LC-MS/MS workflow for tracking AZC-d4 misincorporation in cellular proteins.

Quantitative Pharmacodynamics

The following table summarizes the dose-dependent biological effects of AZC, demonstrating its potent ability to disrupt protein synthesis and induce cellular stress pathways across various models.

ConcentrationExposure TimeCell Line / ModelBiological Target / MarkerObserved EffectReference
1 – 10 mM6 – 24 hRabbit reticulocytesHemoglobin SynthesisReduces L-proline incorporation by 25–72% in a dose-dependent manner.[6]
5 mM9 hHeLa cellsATF6 & eIF2αInduces ATF6 cleavage; upregulates p-eIF2α levels, halting translation.[6]
0 – 2000 µM6 – 24 hBV2 microglial cellsCell viability (BAX, LC3-II)Exhibits potent pro-inflammatory and pro-apoptotic effects.[6]
5 mM0 – 9 hVariousBiP (GRP78)Upregulates BiP expression significantly to combat unfolded proteins.[2]

References

  • L-Azetidine-2-carboxylic acid | Proline Analog | MedChemExpress. MedChemExpress. 6

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 Genes - Oxford Academic.

  • Protein misfolding and temperature up-shift cause G1 arrest via a common mechanism dependent on heat shock factor in Saccharomyces cerevisiae. PMC - NIH. 5

  • Azetidine-2-carboxylic acid. Wikipedia. 3

  • This compound. CymitQuimica. 1

  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. 2

  • Azetidine-2-carboxylic acid-d4. MedChemExpress. 4

Sources

Technical Guide: Isotope-Labeled Azetidine-2-Carboxylic Acid (Aze) for Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of proline, characterized by a four-membered nitrogen-containing ring.[1][2] In drug development and structural biology, Aze serves as a critical "proline imposter."[2] Its incorporation into peptides and proteins alters backbone constraints, cis-trans isomerization kinetics, and thermodynamic stability.

This guide details the technical utility of isotope-labeled Aze (


C, 

N, deuterium, and radiolabels). It provides validated protocols for its synthesis and application in Nuclear Magnetic Resonance (NMR) studies of protein dynamics, as well as its role as a proteotoxic probe in metabolic stress assays.

Part 1: Chemical Fundamentals & Stereochemistry

The "Proline Imposter" Mechanism

Unlike canonical amino acids, proline's side chain cyclizes back to the backbone nitrogen, forming a pyrrolidine ring. Aze constricts this further into an azetidine ring. This structural contraction has profound energetic consequences:

  • Ring Pucker: The four-membered ring of Aze is nearly planar, unlike the envelope pucker of proline.

  • Cis-Trans Isomerization: The energy barrier for peptide bond rotation (cis

    
     trans) is significantly altered. In proline, the trans isomer is generally favored (approx. 4:1 ratio). In Aze-containing peptides, the intrinsic strain often shifts this equilibrium, sometimes increasing the population of the cis conformer, which is valuable for studying folding intermediates.
    
Isotopic Labeling Strategies

Researchers utilize specific isotopes for distinct interrogation modes:

Isotope Application Mechanism

|


N  | NMR Backbone Dynamics  | Probes the nitrogen chemical shift anisotropy; critical because Aze lacks an amide proton. |
| 

C (Uniform/Selective)
| Side-Chain Assignment | Resolves the

carbon shifts to determine ring pucker conformation. | | Deuterium (

H)
| Relaxation Studies | Reduces dipolar relaxation to sharpen NMR signals in large complexes. | |

C /

H
| Metabolic Tracking | Radiotracers for quantifying Aze misincorporation into the proteome (proteotoxicity assays). |

Part 2: Synthesis of Isotope-Labeled L-Azetidine-2-Carboxylic Acid

While extraction from Convallaria majalis (Lily of the Valley) yields natural Aze, isotope labeling requires de novo chemical synthesis. The following protocol describes an efficient 5-step synthesis adaptable for


C/

N labeling using isotopically enriched starting materials (e.g., labeled malonates or dihaloalkanes).
Protocol: Malonic Ester Asymmetric Synthesis
  • Target: L-[

    
    C, 
    
    
    
    N]Azetidine-2-carboxylic acid
  • Precursors: Diethyl acetamidomalonate (can be

    
    C/
    
    
    
    N labeled) and 1-bromo-3-chloropropane (or 1,2-dibromoethane for direct cyclization).
Step-by-Step Workflow
  • Alkylation (Phase Transfer Catalysis):

    • React diethyl acetamidomalonate with 1-bromo-2-chloroethane in the presence of a base (Cs

      
      CO
      
      
      
      ) and a phase transfer catalyst (TBAB) in acetonitrile.
    • Temp: Reflux, 12 h.

    • Yield: ~85%.[3]

  • Decarboxylation & Hydrolysis:

    • Treat the intermediate with 6M HCl to hydrolyze the esters and the acetyl group, followed by heat to drive decarboxylation.

    • Note: If using

      
      C-labeled malonate, this step retains the label at the carboxyl and 
      
      
      
      -carbon positions.
  • Cyclization (The Critical Step):

    • The resulting

      
      -halo- 
      
      
      
      -amino acid is subjected to intramolecular cyclization.
    • Reagent: Heat in alkaline solution (Ba(OH)

      
       or NaOH). The 4-membered ring forms via nucleophilic attack of the amine on the 
      
      
      
      -carbon.
    • Control: Temperature must be strictly controlled (<60°C) to prevent ring opening or polymerization.

  • Chiral Resolution:

    • The racemic mixture is resolved using an enzymatic acylase (e.g., Hog Kidney Acylase I) which selectively hydrolyzes the N-acetyl-L-Aze derivative.

    • Alternative: Chiral HPLC separation using a crown ether column.

  • Purification:

    • Ion-exchange chromatography (Dowex 50W-X8) eluting with dilute NH

      
      OH.
      
    • Recrystallization from water/ethanol.

Synthesis Pathway Diagram[4]

AzeSynthesis Start Diethyl Acetamidomalonate (13C/15N Labeled) Inter1 Alkylated Intermediate (Gamma-halo) Start->Inter1 1-bromo-2-chloroethane Cs2CO3, Reflux Inter2 Racemic Aze (Hydrolysis/Cyclization) Inter1->Inter2 1. 6M HCl, Heat 2. Ba(OH)2 Cyclization Enzymatic Enzymatic Resolution (Acylase I) Inter2->Enzymatic N-Acetylation Final L-[13C, 15N]Aze (Pure Isomer) Enzymatic->Final Selective Hydrolysis Ion Exchange

Caption: Chemo-enzymatic synthesis route for isotope-labeled L-Azetidine-2-carboxylic acid.

Part 3: NMR Applications & Structural Biology[5][6]

The "Proline Editing" Methodology

In protein NMR, the overlap of proline signals often obscures critical data. Substituting Pro with


C/

N-Aze acts as a spectral filter.
  • Chemical Shift Dispersion: Aze signals appear in distinct spectral regions compared to Pro, resolving ambiguity in crowded spectra (e.g., Intrinsically Disordered Proteins).

  • Conformational Locking: Aze increases the energy barrier for cis-trans isomerization. By incorporating Aze, researchers can "trap" a protein in a specific local conformation or slow down the exchange rate (

    
    ) to a timescale measurable by EXSY (Exchange Spectroscopy) NMR.
    
Protocol: Cis-Trans Isomerization Assay
  • Sample Prep: Dissolve 1-5 mM Aze-containing peptide in D

    
    O (phosphate buffer, pH 6.5).
    
  • Pulse Sequence:

    
    H-
    
    
    
    C HSQC or
    
    
    C-EXSY.
  • Observation: Monitor the split peaks of the

    
    -carbon.
    
    • Proline:[4][5][6][7][8][9]

      
       is often used to distinguish isomers.
      
    • Aze: The ring carbons show distinct shifts. The cis isomer often displays a downfield shift of the

      
      -proton relative to the trans form.
      
  • Calculation:

    
    . Compare 
    
    
    
    between the Pro-variant and Aze-variant to quantify the strain energy contribution.

Part 4: Biological Incorporation & Proteotoxicity

Aze is a potent tool for studying the Unfolded Protein Response (UPR) . Because the prolyl-tRNA synthetase (ProRS) cannot perfectly discriminate between Proline and Aze, Aze is mischarged onto tRNA


 and incorporated into nascent chains.
Mechanism of Action
  • Misacylation: Aze enters the active site of ProRS.

  • Ribosomal Incorporation: The ribosome adds Aze to the polypeptide chain.

  • Folding Failure: The 4-membered ring alters the backbone dihedral angles (

    
    ), preventing the formation of correct secondary structures (e.g., polyproline II helix, collagen triple helix).
    
  • Aggresome Formation: Misfolded proteins accumulate in the ER, triggering BiP dissociation and UPR activation (PERK, IRE1, ATF6 pathways).

Proteotoxicity Pathway Diagram

Proteotoxicity Aze Azetidine-2-COOH (Aze) ProRS Prolyl-tRNA Synthetase (Editing Escape) Aze->ProRS Competition with Pro tRNA Mischarged tRNA-Pro ProRS->tRNA Charging Ribosome Ribosomal Translation tRNA->Ribosome Protein Nascent Polypeptide (Aze-containing) Ribosome->Protein Misfold Structural Distortion (Collagen/Helix Failure) Protein->Misfold Altered Dihedrals UPR UPR Activation (PERK/IRE1/ATF6) Misfold->UPR ER Stress

Caption: Mechanism of Aze-induced proteotoxicity via translational misincorporation.

Part 5: Radiopharmaceutical Context (PET)

Clarification: While Aze is a research tool, the primary clinical PET tracers for amino acid transport are [


F]FACBC (Fluciclovine)  and cis/trans-4-[

F]Fluoro-L-proline
.
  • FACBC: A cyclobutane analogue (1-amino-3-cyclobutanecarboxylic acid), often confused with Aze. It is used for prostate cancer imaging.

  • Aze in PET Research: Aze derivatives (e.g., N-[

    
    F]fluoroalkyl-Aze) are explored in preclinical settings to target the system A or system L amino acid transporters, but they are not yet standard clinical agents.
    
  • Utility: Researchers use

    
    C-Aze in in vitro assays to validate the uptake specificity of novel PET tracers, ensuring that the tracer is transported by the same mechanisms as the toxic analogue.
    

References

  • Rubenstein, E., et al. (2009). "Azetidine-2-carboxylic acid in the food chain."[10] Phytochemistry. Link

  • Fowden, L. (1955). "Azetidine-2-carboxylic acid: a new constituent of plants." Nature. Link

  • Zagari, A., et al. (1990). "Structure and conformation of the proline analogue azetidine-2-carboxylic acid." Biopolymers.[11] Link

  • Song, I., et al. (2017). "Amino acid mimicry: The mechanism of azetidine-2-carboxylic acid toxicity." PLOS ONE. Link

  • Couturier, M., et al. (2001). "A Practical Synthesis of Azetidine-2-carboxylic Acid." Organic Letters. Link

  • Geisler, S., et al. (2014). "Isomers of 4-[

    
    F]Fluoro-Proline: Radiosynthesis, Biological Evaluation and Results in Humans using PET." Current Radiopharmaceuticals. Link
    

Sources

Engineering Peptide Topologies: The Mechanistic and Analytical Role of D,L-Azetidine-2-carboxylic Acid-d4 in Polypeptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the mechanistic and analytical applications of D,L-Azetidine-2-carboxylic Acid-d4 in modern peptide engineering.

Executive Summary

As drug development pivots toward complex biologics and conformationally constrained peptides, the demand for non-natural amino acids that dictate precise secondary structures has surged. This compound (Aze-d4) represents a critical intersection of structural biology and analytical chemistry. By substituting standard proline with this four-membered, deuterium-labeled analog, application scientists can engineer specific foldamers while simultaneously enabling high-resolution Nuclear Magnetic Resonance (NMR) elucidation. This guide details the mechanistic causality, structural implications, and self-validating synthetic protocols for integrating Aze-d4 into advanced polypeptide workflows.

Mechanistic Grounding: The Azetidine Scaffold vs. Proline

Proline is notorious for dictating the secondary and tertiary structures of polypeptides due to its cyclic nature, which restricts the backbone dihedral angle (φ) and introduces a relatively high probability of cis peptide bonds[1]. However, the thermodynamic equilibrium and the high rotational barrier (typically 85 ± 10 kJ·mol⁻¹) of the cis/trans isomerization often create rate-limiting steps in protein folding[2].

Introducing Azetidine-2-carboxylic acid (Aze)—the four-membered lower homologue of proline—fundamentally alters this energy landscape. The increased ring strain of the azetidine scaffold induces a hybridization shift at the prolyl-equivalent nitrogen from sp² toward sp³[2]. This pyramidalization significantly lowers the free energy of activation for peptide bond isomerization. Consequently, Aze incorporation perturbs normal proline secondary structures, frequently inducing γ-turns or stabilizing left-handed helical conformations depending on the solvent environment[1],[3].

The Deuterium Advantage: Analytical Supremacy of Aze-d4

While the structural perturbations of Aze are valuable for creating novel foldamers, characterizing these complex structures via NMR presents severe challenges. As peptide mass increases, spectral crowding and line broadening—driven by fast transverse relaxation—obscure structural resolution[4].

This is where the isotopic labeling of Aze-d4 becomes indispensable. By replacing the carbon-bound protons of the azetidine ring with deuterium (²H), we achieve two critical analytical advantages:

  • Suppression of Spin Diffusion: Deuteration mitigates proton-proton dipolar interactions, drastically reducing transverse relaxation rates. This simplifies the NOESY spectra, allowing for the precise measurement of inter-residue distances without the confounding effects of spin diffusion[4],[5].

  • Mass Spectrometry (MS) Tracking: The +4 Da mass shift per incorporated Aze-d4 residue provides a distinct isotopic signature. This allows researchers to track metabolic pathways, enzymatic cleavage, and pharmacokinetic distribution with absolute certainty, free from endogenous background interference.

Quantitative Structural and Analytical Data

To contextualize the impact of Aze-d4, the following table summarizes its physicochemical and kinetic properties against standard L-Proline and unlabeled Aze.

ParameterL-ProlineAzetidine-2-carboxylic Acid (Aze)D,L-Aze-d4
Ring Size 5-membered4-membered4-membered
Molecular Weight 115.13 Da101.10 Da105.13 Da
cis/trans Rotational Barrier ~85 ± 10 kJ·mol⁻¹< 85 kJ·mol⁻¹ (Lowered)< 85 kJ·mol⁻¹ (Lowered)
Nitrogen Hybridization Shift Standard sp² characterShifted toward sp³Shifted toward sp³
NMR Transverse Relaxation High (Rapid signal decay)High (Rapid signal decay)Low (Extended signal life)
Primary Structural Induction Polyproline helicesγ-turns, left-handed helicesγ-turns, left-handed helices

Logical Relationships in Structural Perturbation

The true value of Aze-d4 lies in the cascade of physical changes it triggers within a polypeptide chain. The relationship between the initial chemical substitution and the final analytical outcome is a direct chain of causality, mapped below.

Mechanism Aze Azetidine-2-carboxylic Acid (4-Membered Ring) Strain High Ring Strain (Altered Topology) Aze->Strain Iso Deuteration (d4) Reduces Spin Diffusion Aze->Iso Hybrid sp2 -> sp3 Shift at Prolyl Nitrogen Strain->Hybrid Barrier Lowered Rotational Barrier (cis/trans Isomerization) Hybrid->Barrier Fold Induction of Gamma-Turns & Left-Handed Helices Barrier->Fold NMR High-Resolution 3D NMR of Foldamers Fold->NMR Iso->NMR

Mechanistic pathway of Aze-d4 inducing structural perturbations and enabling high-resolution NMR.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Aze-d4

As an application scientist, I emphasize that a protocol is only as robust as its validation mechanisms. The following SPPS workflow for integrating Fmoc-Aze-d4[6] is designed as a self-validating system, ensuring high-fidelity coupling and immediate error detection.

Step 1: Resin Swelling

  • Action: Suspend Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Solvation expands the polystyrene/PEG matrix, maximizing the accessibility of reactive sites for the incoming bulky Aze-d4.

Step 2: Fmoc Deprotection

  • Action: Treat with 20% piperidine in DMF (2 x 10 min).

  • Causality: Piperidine acts as a mild base to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group via a β-elimination mechanism, exposing the amine of the growing chain[6].

Step 3: Aze-d4 Coupling

  • Action: Pre-activate Fmoc-Aze-d4 (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF. React for 60 minutes.

  • Causality: Because Aze is a sterically hindered secondary amine, standard carbodiimides (like DIC) are insufficient. HATU, a highly reactive uronium salt, drives the formation of the active ester rapidly, minimizing the risk of epimerization at the α-carbon.

Step 4: Self-Validation via Chloranil Test

  • Action: Perform a Chloranil test on an aliquot of resin beads.

  • Causality: The standard Kaiser test relies on primary amines and will yield a false negative for the secondary amine of Aze. The Chloranil test specifically detects secondary amines (turning blue/green if unreacted). A negative result (colorless/yellow) validates a successful coupling.

Step 5: Cleavage and Global Deprotection

  • Action: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide.

Step 6: Isotopic Validation (LC-MS)

  • Action: Analyze the crude peptide via LC-MS.

  • Causality: The presence of the target mass with an exact +4.025 Da shift per Aze residue confirms both the successful coupling and the preservation of the deuterium label during the harsh acidic cleavage.

Workflow Start Resin Swelling (DMF Matrix Expansion) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Fmoc-Aze-d4 Coupling (HATU/DIPEA) Deprotect->Couple Validate Chloranil Test (2° Amine Detection) Couple->Validate Validate->Deprotect Next Cycle (If Pass) Validate->Couple Re-couple (If Fail) Cleave TFA Cleavage & Deprotection Validate->Cleave Sequence Complete Analyze LC-MS & NMR (Isotope Verification) Cleave->Analyze

Workflow for SPPS incorporating Aze-d4, featuring secondary amine validation.

Conclusion

This compound is far more than a simple proline substitute; it is a precision engineering tool for peptide chemists. By leveraging the ring strain of the azetidine scaffold to manipulate cis/trans isomerization barriers, and utilizing the d4 isotope to bypass the limitations of NMR transverse relaxation, researchers can confidently design and characterize next-generation foldamers and constrained peptide therapeutics.

References

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline Source: PubMed / NIH URL:[1]

  • Fmoc-L-azetidine-2-carboxylic acid Source: Chem-Impex URL:[6]

  • Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis Source: ChemRxiv URL:[3]

  • Synthesis of Peptides Containing Proline Analogues Source: Thieme Connect URL:[2]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments Source: MDPI URL:[4]

  • Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes Source: ResearchGate URL:[5]

Sources

Technical Deep Dive: The Proteotoxicity of Azetidine-2-Carboxylic Acid (Aze)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanistic, and actionable analysis of Azetidine-2-carboxylic acid (Aze) toxicity. It is designed for an audience of drug development scientists and toxicologists, prioritizing causal logic, experimental validation, and authoritative grounding.

Mechanisms, Detection, and Implications for Drug Development

Executive Summary: The "Trojan Horse" Imino Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of proline.[1] Found naturally in specific plant species—most notably Convallaria majalis (Lily of the Valley) and Beta vulgaris (sugar beets)—Aze represents a significant proteotoxic threat due to its structural capacity to mimic proline.

Unlike classic toxins that inhibit enzymes directly, Aze acts as a "Trojan Horse." It evades the editing mechanisms of prolyl-tRNA synthetases (ProRS), integrates into nascent polypeptide chains, and fundamentally alters the thermodynamic stability of proteins. This misincorporation triggers a cascade of folding stress, Endoplasmic Reticulum (ER) dysfunction, and potential autoimmunity. This guide details the molecular basis of this toxicity, its hypothesized link to Multiple Sclerosis (MS), and validated protocols for its detection and assessment.

Chemical & Structural Basis of Toxicity

Structural Homology and Ring Strain

The toxicity of Aze is dictated by its ring structure. While proline possesses a five-membered pyrrolidine ring, Aze contains a four-membered azetidine ring.

  • Proline (Pro): C5H9NO2 | MW: 115.13 g/mol

  • Azetidine-2-carboxylic acid (Aze): C4H7NO2 | MW: 101.10 g/mol

Thermodynamic Consequence: The contraction from a 5-membered to a 4-membered ring introduces significant ring strain and alters the


 (phi) and 

(psi) dihedral angles of the peptide backbone. When Aze replaces Pro, it restricts the conformational freedom of the polypeptide chain differently than Pro.[2]
  • Helix Destabilization: In collagen, the triple-helix structure relies on the specific trans/cis isomerization and ring puckering of proline. Aze substitution destabilizes this motif, leading to thermal instability and degradation .

  • Folding Energy: The incorporation of Aze creates "repulsive non-covalent interactions" within the protein core, increasing the entropic cost of folding and favoring the unfolded state .

Mechanism of Action: The Misincorporation Cascade

The cellular toxicity of Aze follows a specific chronological pathway, moving from cytosolic activation to organellar distress.

The Gatekeeper Failure: Prolyl-tRNA Synthetase (ProRS)

The primary checkpoint for protein fidelity is the aminoacyl-tRNA synthetase. However, cytosolic ProRS in many species (including mammals and certain plants like Arabidopsis) exhibits "promiscuity." It fails to effectively discriminate between Pro and Aze due to the similar steric footprint of the imino ring .

  • Kinetic Defect: While some organellar ProRS isoforms can exclude Aze, the cytosolic variants often charge tRNA

    
     with Aze at rates comparable to Proline .
    
The ER Stress Response (UPR)

Once incorporated, Aze-containing proteins translocate to the Endoplasmic Reticulum (ER). The structural aberrations prevent proper folding, recruiting chaperones (BiP/GRP78) and activating the Unfolded Protein Response (UPR).

  • PERK Pathway: Activation leads to phosphorylation of eIF2

    
    , halting global translation to reduce protein load.
    
  • Autophagy Induction: Prolonged stress triggers LC3-II lipidation, initiating autophagy as a survival mechanism .

  • Apoptosis: If the folding stress is unresolvable, the UPR shifts to pro-apoptotic signaling (CHOP/GADD153 upregulation) .

Visualization of the Toxicity Pathway

The following diagram illustrates the causal flow from Aze entry to cellular fate.

Aze_Toxicity_Pathway cluster_UPR Unfolded Protein Response (UPR) Aze_Entry Aze Entry (Extracellular) ProRS Cytosolic ProRS (Promiscuous Charging) Aze_Entry->ProRS Transport tRNA Mischarged tRNA-Pro(Aze) ProRS->tRNA Editing Failure Ribosome Ribosomal Translation (Misincorporation) tRNA->Ribosome Misfolded Misfolded Protein (ER Lumen) Ribosome->Misfolded BiP BiP Dissociation Misfolded->BiP Chaperone Recruitment PERK PERK Activation BiP->PERK eIF2a p-eIF2a (Translation Halt) PERK->eIF2a LC3 LC3-II (Autophagy) PERK->LC3 Stress Response ATF4 ATF4 / CHOP eIF2a->ATF4 Apoptosis Apoptosis / Cell Death ATF4->Apoptosis Unresolved Stress

Caption: Causal pathway of Aze toxicity: ProRS promiscuity leads to misincorporation, ER stress, and UPR-mediated cell fate decisions.

Pathological Implications: The MS Hypothesis

The Rubenstein Hypothesis

Dr. Edward Rubenstein proposed that Aze acts as an environmental trigger for Multiple Sclerosis (MS). The hypothesis posits that Aze enters the food chain via sugar beets (a common source of dietary sucrose and livestock feed) .

Molecular Mimicry in Myelin

Myelin Basic Protein (MBP) is proline-rich.[1] The "immunodominant epitope" of MBP contains a PRTPPP hexapeptide sequence.

  • Mechanism: Aze substitution for Pro in this region alters the antigenicity of MBP.[3]

  • Consequence: The immune system may recognize the "Aze-MBP" as a neo-antigen, or the misfolded MBP may cause oligodendrocyte death (oligodendrogliopathy), releasing myelin debris that triggers autoimmunity .

  • Evidence: In vivo studies in mice show that Aze administration induces oligodendrocyte ER dilation, myelin blistering, and UPR activation similar to MS pathology .

Experimental Protocols for Toxicity Assessment

For researchers evaluating Aze toxicity or screening for its presence, the following self-validating protocols are recommended.

Protocol A: In Vitro ER Stress & Viability Assay

Objective: Quantify Aze-induced proteotoxicity in mammalian cells (e.g., BV2 microglia or HEK293).

StepActionCritical Technical Note
1 Seeding Seed cells at

cells/mL in DMEM + 10% FBS. Allow 24h adhesion.
2 Treatment Treat with Aze (0, 1, 2, 5 mM). Include L-Proline (5 mM) rescue control.
3 Incubation Incubate for 24 hours.
4 Lysis Lyse in RIPA buffer with phosphatase inhibitors.
5 Readout Western Blot for BiP , p-eIF2

, and CHOP .
Protocol B: LC-MS/MS Detection of Misincorporation

Objective: Definitively prove Aze incorporation into the proteome. This relies on the specific mass shift between Proline and Aze.

Mass Spectrometry Parameters:

  • Target Mass Shift:

    
     Da (Loss of CH
    
    
    
    ).
  • Proline Residue Mass: 97.05 Da.

  • Azetidine Residue Mass: 83.04 Da.

Workflow:

  • Protein Extraction: Extract total protein from Aze-treated cells/tissues.

  • Digestion: Perform standard Trypsin digestion (overnight at 37°C).

  • LC Separation: Use a C18 Reverse Phase column (e.g., 150 mm x 2.1 mm).

    • Gradient: 5-40% Acetonitrile over 60 mins.

  • MS/MS Acquisition: Operate in Data Dependent Acquisition (DDA) mode.

  • Bioinformatics (Critical Step):

    • Set "Azetidine (P)" as a variable modification (-14.0156 Da) on Proline residues.

    • Validation: Filter for peptides where the

      
       and 
      
      
      
      ion series confirm the mass shift specifically at the Proline position, not the N-terminus or other residues.

Risk Mitigation in Drug Development

For drug development professionals, particularly those working with plant-derived biologics or small molecule fermentation:

  • Raw Material Screening: Plant extracts (especially Liliaceae and Chenopodiaceae families) must be screened for free Aze using the LC-MS method described above.

  • Fermentation Control: If using engineered strains for protein production, ensure the growth medium is free of Aze contaminants (often from beet molasses carbon sources) to prevent "silent" misincorporation into the therapeutic protein.

  • Toxicity Markers: In preclinical toxicology, unexplained ER stress or myelin pathology should trigger an investigation into potential Aze contamination in the diet or test article formulation.

References

  • Zagari, A., et al. (1990).[2] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers. [Link]

  • Perera, M.A., et al. (2016). "Inhibition of Arabidopsis growth by the allelopathic compound azetidine-2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase." The Plant Journal. [Link]

  • Roest, G., et al. (2018). "The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner." Cells. [Link]

  • Al Hammouri, N., et al. (2023). "L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid."[1] Molecules. [Link][4][5]

  • Rubenstein, E. (2008). "Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis." Journal of Neuropathology & Experimental Neurology. [Link]

  • Sobel, R.A., et al. (2022). "Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis." Journal of Neuropathology & Experimental Neurology. [Link]

Sources

Technical Guide: D,L-Azetidine-2-carboxylic Acid-d4 and Protein Structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural implications, experimental applications, and protocols for D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) in protein science.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Structural Biologists, Protein Chemists, and Mass Spectrometrists[1]

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline (a five-membered ring).[1] In protein engineering and structural biology, it acts as a "structural editor," introducing specific conformational constraints that differ from proline.[1]

The deuterated isotopologue, This compound , serves two critical high-precision roles:

  • Mass Spectrometry (MS): It is the gold-standard internal standard for quantifying Aze misincorporation in biological systems, essential for studying proteotoxicity and error-prone translation.[1]

  • NMR Spectroscopy: As a spin-silent probe, the deuterium labeling suppresses the strong proton signals of the ring, allowing researchers to isolate relaxation dynamics of the backbone or study the local environment without spectral crowding.[1]

This guide provides the structural basis of Aze perturbation, protocols for its use as a quantitation standard, and methodologies for its incorporation into proteins.[1]

Chemical & Structural Basis

The Ring Contraction Effect

The fundamental value of Aze lies in its ring size.[1] Proline (pyrrolidine ring) imposes strict constraints on the polypeptide backbone (


 angle approx. -60°).[1] Aze (azetidine ring) tightens this constraint while altering the ring pucker and the cis/trans peptide bond equilibrium.[1]
FeatureL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)Structural Consequence
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Increased ring strain; altered pucker.

Angle
Restricted (~ -65°)Highly Restricted (~ -60° to -50°)Reduces conformational entropy of the unfolded state.[1]
Peptide Bond trans favored (~4:1)cis population increasesLowers barrier for cis-trans isomerization; destabilizes

-helices.[1]
Deuteration Pro-d7 (common)Aze-d4 Removes

H signal from ring; +4 Da mass shift for MS.[1]
Stereochemistry: The D,L-Racemate

Commercially, Aze-d4 is often supplied as a D,L-racemate .[1]

  • L-Isomer: The biologically active mimic.[1] Prolyl-tRNA synthetases (ProRS) in many organisms (e.g., E. coli, mammalian cells) can mischarge tRNAngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     with L-Aze due to the similar active site fit.[1]
    
  • D-Isomer: Generally biologically inert in translation but may compete for cellular transport systems.[1] In analytical chemistry (MS), the D-isomer co-elutes with the L-isomer in non-chiral methods, serving as a valid total-mass internal standard.[1]

Visualization: Structural Perturbation & Pathway

The following diagram illustrates the structural difference and the "Trojan Horse" mechanism of Aze incorporation.

Aze_Mechanism cluster_effect Structural Consequence Proline L-Proline (5-membered ring) ProRS Prolyl-tRNA Synthetase Proline->ProRS Native Substrate Aze L-Aze-d4 (4-membered ring) (Deuterated) Aze->ProRS Mimicry (Competition) tRNA tRNA-Pro ProRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Delivery Native Native Protein (Stable Fold) Ribosome->Native If Proline used Misfolded Misfolded Protein (Altered Pucker/Stability) Ribosome->Misfolded If Aze incorporated (Ring Contraction)

Caption: Figure 1. The competitive incorporation of Aze-d4 into proteins.[1] The 4-membered ring evades the editing mechanisms of ProRS, leading to translation of proteins with altered backbone constraints.[1]

Experimental Protocols

Protocol A: MS Quantification of Aze Misincorporation

Purpose: To quantify the extent of Aze incorporation into a target protein using D,L-Aze-d4 as an internal standard.[1] This is critical when verifying "Aze-tagged" proteins or monitoring environmental toxicity.[1]

Materials:

  • D,L-Aze-d4 (Internal Standard).[1]

  • Target protein sample (lysate or purified).[1][2]

  • 6 M HCl (sequencing grade).[1]

  • LC-MS/MS system (e.g., Triple Quadrupole).[1][3]

Workflow:

  • Spike-In: Add a known concentration of D,L-Aze-d4 to the protein sample prior to hydrolysis.[1] This corrects for losses during processing.[1]

    • Note: If the sample contains free amino acids, perform a precipitation step (TCA or Acetone) first to isolate the protein fraction.[1]

  • Hydrolysis: Incubate sample in 6 M HCl at 110°C for 24 hours under vacuum or nitrogen atmosphere (to prevent oxidation).

  • Derivatization (Optional but Recommended): Use AccQ-Tag or FMOC derivatization if using standard C18 reverse-phase columns.[1] Underivatized Aze is highly polar and requires HILIC chromatography.[1]

  • MS Analysis:

    • Monitor the transition for Unlabeled Aze (e.g., m/z 102

      
       56).[1]
      
    • Monitor the transition for Aze-d4 (e.g., m/z 106

      
       60).[1]
      
    • Calculation: Use the area ratio of (Analyte / Internal Standard) plotted against a calibration curve.[1]

Protocol B: Incorporation of Aze into Proteins (Auxotrophic Method)

Purpose: To produce a protein where Proline residues are substituted with Aze for structural studies (NMR/Crystallography).[1]

Biological Logic: Wild-type E. coli will preferentially use Proline.[1] To force Aze incorporation, you must use a Proline auxotroph (proA- or proC-) and deplete the media of Proline.[1]

Step-by-Step:

  • Strain Selection: Use an E. coli proline auxotroph (e.g., strain CAG18491 or similar proC- strains).[1]

  • Growth Phase:

    • Inoculate cells in M9 minimal media supplemented with 50

      
      g/mL L-Proline .[1]
      
    • Grow to mid-log phase (OD

      
       ~ 0.5 - 0.7).
      
  • Depletion Phase:

    • Pellet cells (3000 x g, 10 min).

    • Wash twice with sterile M9 salts (no amino acids) to remove residual Proline.[1]

  • Induction & Incorporation:

    • Resuspend cells in fresh M9 media containing the desired antibiotic and inducer (e.g., IPTG).[1]

    • Add D,L-Aze (or Aze-d4 for NMR) at 0.5 mM - 1.0 mM.[1]

    • Crucial: Add a limiting amount of L-Proline (approx. 5-10

      
      M) if the strain cannot survive on Aze alone, or rely on the "leaky" incorporation if the protein is expressed rapidly.[1]
      
    • Note on D,L: The cellular machinery will selectively incorporate the L-isomer.[1] The D-isomer remains in the supernatant.[1]

  • Harvest: Incubate for 3-4 hours. Longer induction may lead to toxicity/proteolysis due to the unfolded protein response (UPR).[1]

Applications in Structural Biology (NMR)[1]

Using Aze-d4 in NMR offers a unique advantage over standard protonated Aze.[1]

  • Spectral Simplification: The azetidine ring protons (2

    
    -H and 2 
    
    
    
    -H) appear in the crowded aliphatic region of the
    
    
    H-NMR spectrum.[1] Deuteration silences these, leaving only the
    
    
    -proton (if not deuterated) or removing the residue's signal entirely to reveal NOEs of neighboring residues.[1]
  • Dynamics Studies: By introducing Aze-d4 at specific sites, researchers can measure the relaxation rates of the surrounding backbone without dipolar coupling interference from the ring protons.[1]

  • Cis/Trans Isomerization: Aze lowers the energy barrier for cis/trans isomerization compared to Proline.[1] NMR dispersion experiments using Aze-substituted proteins can detect "invisible" excited states that are populated due to this lowered barrier.[1]

Visualization: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue/Protein) IS Spike with D,L-Aze-d4 Sample->IS Hydrolysis Acid Hydrolysis (6M HCl, 110°C) IS->Hydrolysis Separation LC Separation (HILIC or C18-Deriv) Hydrolysis->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Ratio Calculation (Aze / Aze-d4) Detection->Data

Caption: Figure 2. Quantitative workflow using Aze-d4 as an internal standard to determine Aze incorporation rates.

References

  • Rubio Gomez, M. A., & Ibba, M. (2020).[1][4] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids.[1] Frontiers in Physiology, 11, 1072.[1] Link

  • Samardzic, K., & Rodgers, K. J. (2019).[1] Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze).[1][5] Amino Acids, 51, 1437–1447.[1] Link[1]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990).[1][6] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.[1][6][7] Biopolymers, 30(9-10), 951–959.[1][6] Link[1]

  • Song, I. K., et al. (2006).[1] Incorporation of azetidine-2-carboxylic acid into recombinant proteins in Escherichia coli. Applied and Environmental Microbiology. (General reference for auxotrophic protocols).

  • Toronto Research Chemicals. (n.d.).[1] this compound Product Page.[1][8] TRC. Link

Sources

Azetidine-2-Carboxylic Acid: From Botanical Origins to Proteostatic Disruption

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biologists and Drug Developers[1]

The Proline Analogue Paradox

Azetidine-2-carboxylic acid (Aze) represents a unique intersection of botanical chemical defense and proteostatic toxicity.[1] Structurally, it is a lower homologue of proline (Pro), possessing a four-membered azetidine ring compared to proline's five-membered pyrrolidine ring.[1]

For the drug developer and protein chemist, Aze is a "Trojan Horse."[1] Its structural similarity to proline allows it to infiltrate the translational machinery of competing organisms.[1] However, the ring contraction alters the


 and 

torsion angles of the peptide backbone, destabilizing secondary structures (particularly

-helices and polyproline II helices) when incorporated into proteins.[1]
Structural Comparison
FeatureL-ProlineL-Azetidine-2-carboxylic acid (Aze)Consequence of Substitution
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Increased ring strain (~25 kcal/mol).[1]
Bond Angle (C-N-C) ~108°~90°Distortion of peptide backbone geometry.[1]
tRNA Synthetase Affinity High (Cognate)Moderate (Non-cognate)Evades proofreading in specific species.[1]
Biological Role Proteinogenic building blockAllelopathic toxin / Stress metaboliteProtein misfolding & aggregation.[1]

Natural Occurrence & Biosynthesis[1][2]

Aze is not ubiquitous; it is phylogenetically restricted, appearing primarily in the orders Asparagales and Caryophyllales.[1] Its presence in agricultural commodities (sugar beets) makes it a molecule of interest for both toxicology and nutritional science.[1][2][3]

Botanical Distribution Table[1]
Plant SpeciesCommon NameTissue LocalizationEst.[1] ConcentrationRelevance
Convallaria majalis Lily of the ValleyRhizomes, Fresh LeavesHigh (>1% dry wt)Primary historical source; major allelochemical.[1]
Polygonatum officinale Solomon's SealRhizomesModerateChemotaxonomic marker for Liliaceae.[1]
Beta vulgaris Sugar Beet / Table BeetRoots, MolassesVariable (Low-Mod)Critical: Enters human food chain via processed byproducts.[1]
Delonix regia Royal PoincianaSeedsModerateDefense against predation.[1]
Biosynthetic Pathway: The SAM Connection

Unlike proline, which is synthesized from glutamate, Aze is derived from S-adenosylmethionine (SAM) .[1] This unique pathway highlights its evolutionary role as a secondary metabolite rather than a primary amino acid.[1]

Recent characterization of the azeJ gene cluster in bacteria (Pseudomonas aeruginosa) has shed light on the enzymatic logic, which likely mirrors the plant pathway.[1] The enzyme acts as a SAM-cyclotransferase , forming the azetidine ring while releasing 5'-methylthioadenosine (MTA).[1]

Biosynthesis Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Met Adenosyltransferase Aze Azetidine-2-carboxylic Acid (Aze) SAM->Aze Aze Synthase (Cyclization) MTA 5'-Methylthioadenosine (MTA) SAM->MTA Yang Yang Cycle (Methionine Salvage) MTA->Yang Recycling Yang->Met

Figure 1: The biosynthetic derivation of Aze from Methionine via SAM.[1] Note the release of MTA, necessitating efficient sulfur recycling (Yang Cycle) in high-producing species.

Mechanism of Toxicity: The "Double Mimicry" Failure[1]

Aze toxicity is driven by a failure of the Prolyl-tRNA Synthetase (ProRS) to discriminate between Pro and Aze.[1][3]

  • Activation: ProRS binds Aze and ATP, forming Aze-AMP.[1]

  • Transfer: Aze is transferred to tRNA

    
    .[1]
    
  • Proofreading Failure: While Alanyl-tRNA synthetase (AlaRS) can activate Aze, it possesses a hydrolytic editing domain that removes Aze.[1][4] ProRS lacks this editing capability for Aze in many organisms (including mammals).[1]

  • Incorporation: The ribosome accepts Aze-tRNA

    
     and inserts Aze into the nascent polypeptide chain at proline codons.[1]
    
  • Collapse: The altered bond angles prevent the protein from folding correctly, triggering the Unfolded Protein Response (UPR) and eventual apoptosis.[1]

Toxicity Pool Cytosolic Amino Acid Pool (Pro + Aze) AlaRS Alanyl-tRNA Synthetase (AlaRS) Pool->AlaRS Aze mimics Ala ProRS Prolyl-tRNA Synthetase (ProRS) Pool->ProRS Aze mimics Pro Edit Editing Domain (Hydrolysis) AlaRS->Edit Loaded Mischarged tRNA (Aze-tRNA-Pro) ProRS->Loaded No Editing Safe Aze Rejected (No Toxicity) Edit->Safe Hydrolytic Clearing Ribosome Ribosomal Translation Loaded->Ribosome Protein Misfolded Protein (Altered 2° Structure) Ribosome->Protein Misincorporation UPR Unfolded Protein Response (ER Stress / Apoptosis) Protein->UPR

Figure 2: The "Double Mimicry" mechanism.[1] Aze evades ProRS checkpoints, leading to toxic proteostatic stress.[1]

Analytical Methodology: Extraction & Identification

For researchers isolating Aze from plant tissue (C. majalis or B. vulgaris), a standard acid/alcohol extraction followed by cation exchange is required to separate amino acids from sugars and secondary metabolites.[1]

Protocol: Isolation of Aze from Plant Tissue

Reagents: Ethanol (70%), Chloroform, Dowex 50W-X8 (H+ form), NH4OH (2M).[1]

  • Homogenization:

    • Flash freeze 10g of fresh leaf tissue in liquid nitrogen.

    • Grind to a fine powder using a mortar and pestle.[1]

    • Suspend in 100mL of 70% Ethanol . (Ethanol precipitates high-MW proteins while solubilizing free amino acids).[1]

  • Partitioning (Lipid Removal):

    • Centrifuge homogenate (10,000 x g, 15 min). Collect supernatant.

    • Add equal volume of Chloroform and water (1:1 ratio) to induce phase separation.[1]

    • Discard the organic (chloroform) layer containing chlorophyll and lipids.[1] Retain the aqueous/alcoholic phase.[1]

  • Cation Exchange Chromatography (Purification):

    • Load the aqueous phase onto a Dowex 50W-X8 column (pre-equilibrated with H+).

    • Wash 1:[1] Elute with distilled water (removes sugars and organic acids).[1]

    • Elution: Elute amino acids using 2M NH4OH .[1] Collect fractions.

  • Identification (LC-MS/NMR):

    • Lyophilize the ammonia eluate.[1]

    • H-NMR (D2O): Look for multiplets at

      
       2.4–2.7 (ring protons) and 
      
      
      
      4.8 (
      
      
      -proton).[1]
    • LC-MS: Target mass 102.1 m/z [M+H]+ .[1]

    • Differentiation: Aze elutes before Proline on standard C18 columns due to higher polarity.[1]

Implications for Drug Development

The "Scaffold" Approach

Medicinal chemists utilize Aze as a conformationally constrained scaffold .[1] By substituting proline with Aze in peptide drugs, researchers can:

  • Lock specific backbone conformations.[1]

  • Increase resistance to proteolytic cleavage (peptidases often fail to recognize the azetidine ring).[1]

  • Example: Aze-containing analogues of bradykinin or enkephalins often show altered receptor selectivity.[1]

The "Contaminant" Risk

In biologic drug production (CHO cells, E. coli), the presence of Aze in growth media (e.g., from sugar beet molasses-derived supplements) can lead to heterogeneity in the final drug product .

  • Actionable Insight: Screen raw media components for Aze using the LC-MS protocol above. Even trace misincorporation can alter the immunogenicity of therapeutic antibodies.[1]

References

  • Fowden, L. (1955).[1][5] Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants.[1][6][7] Biochemical Journal, 64(2), 323–332.[1][7] Link

  • Rubenstein, E., et al. (2009).[1][8] Azetidine-2-carboxylic acid in the food chain.[1][2][3] Phytochemistry, 70(1), 100–104.[1] Link

  • Song, Y., et al. (2017).[1][8] Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid.[1][4] Nature Communications, 8, 1281.[1] Link[1]

  • Leete, E., et al. (1974).[1][8] Biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis. Phytochemistry, 13(2), 427-434.[1] Link

  • Bessonov, K., et al. (2010).[1][8] Misincorporation of the proline homologue azetidine-2-carboxylic acid alters the structure and stability of collagen peptides.[1] Protein Engineering, Design & Selection, 23(6), 429-439.[1] Link

Sources

Methodological & Application

Application Note: Precise Quantification of the Proline Mimic Azetidine-2-carboxylic Acid in Complex Matrices Using D,L-Azetidine-2-carboxylic Acid-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Analytical Challenges

Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid synthesized in high concentrations by plants such as sugar beets (Beta vulgaris) and lily-of-the-valley (Convallaria majalis)[1]. As a four-membered heterocyclic homologue of proline, Aze can evade cellular proofreading mechanisms and be erroneously activated by prolyl-tRNA synthetase[2]. This leads to its misincorporation into proline-rich proteins (e.g., collagen, myelin basic protein) during translation, causing severe proteotoxic stress and protein misfolding[3]. This misincorporation mechanism has been hypothesized to contribute to the pathogenesis of multiple sclerosis (MS) and various teratogenic disorders[3].

Quantifying underivatized Aze in biological extracts via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct analytical challenges:

  • Poor Chromatographic Retention : Aze's low molecular weight and high polarity lead to poor retention on standard reversed-phase C18 columns, often causing it to elute in the void volume where matrix suppression is most severe[4].

  • Isobaric Interferences : Endogenous threonine (m/z 120) can undergo an in-source neutral loss of water during electrospray ionization (ESI), generating an isobaric interference at m/z 102 that perfectly mimics the precursor mass of Aze[5].

  • Matrix Effects : Plant and mammalian tissue extracts contain complex secondary metabolites and salts that cause unpredictable ion suppression or enhancement.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

To overcome these challenges and establish a self-validating quantitative system, D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is employed as an internal standard (IS). By spiking this isotopically labeled standard into the sample prior to extraction, researchers can correct for variable extraction recoveries. Because Aze-d4 co-elutes with endogenous Aze, it experiences the exact same ionization environment in the ESI source. Any matrix-induced signal suppression affecting the target analyte will equally affect the IS, keeping the Aze/Aze-d4 peak area ratio constant and ensuring high quantitative fidelity.

Experimental Workflow

AzeWorkflow A Biological Sample (Plant Tissue / Cell Lysate) B Spike Internal Standard (D,L-Aze-d4) A->B C Metabolite Extraction (80% Cold MeOH, Homogenization) B->C D Protein Precipitation (Centrifugation @ 14,000 x g) C->D E Chromatographic Separation (Aq-C18 or HILIC Column) D->E F ESI-QQQ MS/MS Analysis (MRM Mode) E->F G Data Processing (Aze / Aze-d4 Ratio) F->G

Workflow for Aze quantification using Aze-d4 internal standard in LC-MS/MS.

Step-by-Step Methodology

Reagent Preparation & Self-Validating QC Setup
  • Extraction Buffer : Prepare a solution of 80% Methanol / 20% LC-MS grade Water containing 0.1% Formic Acid. Chill to -20°C.

  • IS Spiking Solution : Prepare a 10 µg/mL stock of Aze-d4 in 50% Methanol.

  • Working Extraction Solvent : Add the IS Spiking Solution to the Extraction Buffer to achieve a final Aze-d4 concentration of 100 ng/mL.

  • Self-Validation QC : Prepare a "Matrix Blank" (extraction buffer without tissue) and a "Matrix Spike" (tissue spiked with a known concentration of unlabeled Aze standard).

Sample Extraction (Plant or Mammalian Tissue)
  • Weigh exactly 50 mg of flash-frozen tissue into a 2 mL tough-tube containing ceramic homogenization beads[6].

  • Add 1,000 µL of the Working Extraction Solvent (containing 100 ng/mL Aze-d4) to the tube.

  • Homogenize via bead beating at 30 Hz for 2 minutes.

  • Incubate the homogenate at -20°C for 30 minutes. (Causality: This extended cold incubation maximizes the precipitation of large proteins that could foul the LC column).

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer 800 µL of the cleared supernatant to an LC vial for direct analysis.

LC-MS/MS Instrument Parameters

Chromatography : Use an aqueous-compatible C18 column (e.g., Agilent Poroshell 120 Aq-C18, 150 × 2.1 mm, 2.7 µm)[4] or a dedicated HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 99 1 0.30
2.0 99 1 0.30
7.0 40 60 0.30
8.0 10 90 0.30
10.0 10 90 0.30
10.1 99 1 0.30

| 15.0 | 99 | 1 | 0.30 |

Mass Spectrometry : Operate the Triple Quadrupole (QQQ) in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Identity
Aze 102.1 84.1 15 Quantifier[M+H - H₂O]⁺
Aze 102.1 56.1 25 Qualifier [M+H - H₂O - CO]⁺
Aze-d4 106.1 88.1 15 IS Quantifier [M+H - H₂O]⁺

| Aze-d4 | 106.1 | 60.1 | 25 | IS Qualifier[M+H - H₂O - CO]⁺ |

Expert Insights & Causality (E-E-A-T)

As an application scientist, executing the protocol is only half the battle; understanding the why behind the method ensures robust troubleshooting and data integrity.

  • The Causality of the Extraction Solvent : Aze is highly polar and water-soluble. Using 80% cold methanol ensures that small polar metabolites remain fully solvated while larger proteins are rapidly denatured and precipitated. If proteins are not fully removed, they will cause severe matrix suppression in the ESI source and rapidly degrade column lifespan.

  • The Causality of the Aq-C18 Column : Standard C18 stationary phases suffer from "phase collapse" (loss of stationary phase solvation) in highly aqueous conditions, leading to zero retention for polar amino acids. An Aq-C18 (polar end-capped) allows the use of a 99% aqueous mobile phase for the first 2 minutes, ensuring Aze is retained past the solvent front and away from unretained suppressing salts[4].

  • The Threonine Trap : Threonine (m/z 120) is highly abundant in biological samples. In the ESI source, it undergoes a neutral loss of water, producing an in-source fragment at m/z 102[5]. If Threonine co-elutes with Aze, the mass spectrometer cannot distinguish between the Threonine in-source fragment and endogenous Aze, leading to massive false positives. The 99% aqueous hold in the gradient ensures baseline chromatographic separation between Aze and Threonine prior to MS detection.

  • Validating the System via Aze-d4 : The protocol is designed to be self-validating. By monitoring the absolute peak area of the Aze-d4 quantifier transition (106.1 → 88.1) across all sample injections, you can instantly assess matrix effects. If the Aze-d4 area in a tissue sample drops by >20% compared to the Matrix Blank, it indicates severe ion suppression. In such cases, the analyst must dilute the sample extract 1:5 or 1:10 and reinject; the Aze-d4 ratio will automatically correct for the dilution, ensuring absolute trustworthiness of the final calculated concentrations.

References

1.[2] Azetidine 2 carboxylic acid – Knowledge and References - Taylor & Francis. Available at: [Link] 2.[3] Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis - PubMed. Available at:[Link] 3.[1] Azetidine-2-carboxylic acid - Wikipedia. Available at: [Link] 4.[6] Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - bioRxiv. Available at:[Link] 5.[4] Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - MDPI. Available at:[Link] 6.[5] A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - OPUS at UTS. Available at:[Link]

Sources

Application Note: Metabolic Profiling of Proline Misincorporation and Proteostatic Stress using D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) , a stable isotope-labeled analog of proline, for metabolic labeling in eukaryotic systems. Unlike bioorthogonal tags (e.g., AHA) used for global nascent protein capture, Aze-d4 is a structural mimic that competes with proline during translation. Its incorporation introduces a controlled structural perturbation, making it a powerful tool for studying protein quality control , misincorporation tolerance , and proteostatic stress responses .

The deuterated "d4" tag serves a dual purpose:

  • Differentiation: Distinguishes experimentally induced misincorporation from endogenous proline or natural Aze contaminants.

  • Quantification: Enables mass spectrometry (MS)-based quantification of misincorporation rates at specific polypeptide sites.

Scientific Principles

Mechanism of Action

Azetidine-2-carboxylic acid (Aze) is a four-membered ring analog of the five-membered proline. In cells, the Prolyl-tRNA Synthetase (ProRS) cannot perfectly discriminate between Proline and the L-isomer of Aze. Consequently, Aze is charged onto tRNA^Pro and incorporated into nascent polypeptide chains [1].

Structural Consequence: The incorporation of Aze reduces the ring size by one carbon, altering the


 and 

torsion angles of the peptide backbone. This often prevents proper folding, particularly in proline-rich domains (e.g., collagen triple helices) or secondary structures requiring specific turns, leading to the accumulation of misfolded proteins and activation of the Unfolded Protein Response (UPR) [2].
The "D,L" and "d4" Factors
  • Racemic Mixture (D,L): The L-isomer is the biologically active substrate for ProRS. The D-isomer is generally not incorporated but constitutes 50% of the mass in racemic mixtures. Protocols must account for this by calculating the effective concentration (50% of nominal).

  • Deuterium Labeling (d4): The d4 modification (typically on the ring carbons) creates a distinct mass signature.

    • Proline Residue Mass: ~97.05 Da

    • Aze Residue Mass: ~83.04 Da (-14.02 Da vs Pro)

    • Aze-d4 Residue Mass: ~87.06 Da (+4.02 Da vs Aze)

    • Net Mass Shift (Pro

      
       Aze-d4): -9.99 Da 
      
Pathway Visualization

Aze_Pathway Aze L-Aze-d4 (Extracellular) ProRS Prolyl-tRNA Synthetase Aze->ProRS Competes Pro L-Proline (Endogenous) Pro->ProRS tRNA tRNA-Pro Ribosome Ribosome (Translation) tRNA->Ribosome ProRS->tRNA Charging Native Native Protein (Pro-containing) Ribosome->Native High Pro:Aze Ratio Mutant Mutant Protein (Aze-d4 incorporated) Ribosome->Mutant Low Pro:Aze Ratio UPR Unfolded Protein Response (UPR) Mutant->UPR Misfolding Stress Agg Aggregation Mutant->Agg Overload Degradation Proteasomal Degradation UPR->Degradation Clearance

Figure 1: Mechanism of Aze-d4 competition, incorporation, and downstream proteostatic consequences.

Experimental Protocol

Materials
  • This compound (Verify isotopic purity >98%).

  • Proline-Free Media: DMEM or RPMI deficient in L-Proline (dialyzed FBS recommended to remove serum proline).

  • L-Proline: For "Rescue" controls.

  • Cell Line: HeLa, HEK293, or specific disease model.

Dosage Strategy

Since Aze is toxic, the concentration depends on the goal:

  • Trace Labeling (Low Toxicity): 0.5 mM - 2 mM (in presence of residual Proline).

  • Proteotoxic Stress Profiling: 5 mM - 10 mM (in Proline-free media).

Step-by-Step Workflow
Phase 1: Cell Culture & Labeling
  • Seeding: Seed cells at 40-50% confluence. Allow to adhere overnight in standard media.

  • Depletion (Optional but Recommended): Wash cells 2x with PBS. Incubate in Proline-free media for 1 hour to deplete intracellular pools.

  • Pulse Labeling:

    • Replace media with Proline-free media containing D,L-Aze-d4 (e.g., 2 mM).

    • Note: Since this is a racemate, 2 mM D,L-Aze-d4 provides ~1 mM of the active L-isomer.

    • Incubation Time: 4 to 24 hours. (Longer times increase misfolding load).

  • Chase (Optional): To study turnover of misfolded proteins, wash 2x with PBS and replace with media containing excess L-Proline (10 mM). Harvest at time points (0, 2, 4, 8 hrs).

Phase 2: Sample Preparation
  • Lysis: Wash cells 3x with ice-cold PBS. Lyse in 8M Urea or SDS-buffer (Aze-containing proteins may be insoluble aggregates; ensure strong denaturants are used).

  • Reduction/Alkylation: Standard DTT/IAA protocol.

  • Digestion: Dilute Urea to <1M. Digest with Trypsin overnight.

    • Critical: Trypsin cleaves C-terminal to Lys/Arg. It does not cleave at Proline or Aze. However, Aze incorporation might alter cleavage efficiency at adjacent sites due to steric hindrance [3].

  • Desalting: C18 StageTip or column cleanup.

Phase 3: LC-MS/MS Acquisition
  • Instrument: High-resolution Orbitrap or TOF (required to resolve the specific mass shift).

  • Gradient: Standard 60-90 min gradient.

  • Fragmentation: HCD or CID. Aze-containing peptides fragment similarly to Pro-containing ones but with shifted b/y ions.

Data Analysis & Bioinformatics[1]

This is the most critical step. Standard database searches will miss Aze-d4 unless specifically configured.

Mass Shift Configuration

Define a Variable Modification in your search engine (MaxQuant, Proteome Discoverer, Mascot):

ParameterValueNotes
Modification Name Aze-d4_sub_ProSubstitution of Proline
Target Residue Proline (P)
Mass Shift (

M)
-9.9905 Da (Aze-d4 mass) - (Pro mass)
Type VariableNot all Prolines will be substituted
Max Modifications 3 per peptideAvoid combinatorial explosion
Interpretation
  • Identification: Look for peptides where the mass error is minimal (<5 ppm) after applying the -9.99 Da shift.

  • Site Localization: Ensure the MS/MS spectra cover the Proline site. The b/y ion series should shift by -10 Da after the substitution site.

  • Occupancy Calculation:

    
    
    

Troubleshooting & Controls

IssueProbable CauseSolution
High Cell Death Aze toxicity is too high.Reduce concentration or duration. Add trace L-Proline (0.1 mM) to media to compete.
Low Incorporation Endogenous Proline competition.Ensure dialyzed FBS is used. Increase starvation time.
No "Heavy" Peptides D-isomer interference or poor transport.Verify "D,L" ratio.[1][2] Ensure transport systems (System A/L) are active.
Insoluble Pellets Aze-proteins aggregated.Solubilize pellet in 4% SDS or Formic Acid before digestion.

Application: Proline Vulnerability Mapping

Aze-d4 is particularly useful for identifying "structural load-bearing" prolines.

  • Hypothesis: Prolines in unstructured loops tolerate Aze substitution. Prolines in helices or functional sites do not (leading to rapid degradation).

  • Experiment: Pulse with Aze-d4

    
     Chase with Proline 
    
    
    
    Measure decay rates of Aze-peptides vs Pro-peptides.
  • Result: Rapid disappearance of Aze-d4 peptides at specific sites indicates that substitution at that position triggers quality control degradation [4].

References

  • Rubenstein, E., et al. (2009).[3] "Azetidine-2-carboxylic acid in the food chain."[3] Phytochemistry, 70(1), 100-104.[3] Link

  • Song, J., et al. (2024). "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv.[4] Link

  • Trotter, E.W., et al. (2001). "Misfolded proteins are competent to mediate a subset of the responses to heat shock in Saccharomyces cerevisiae." Journal of Biological Chemistry, 276(23), 20209-20214. Link

  • Alvarez, C., et al. (2010). "Misincorporation of the proline homologue Aze into recombinant myelin basic protein." Molecular and Cellular Biochemistry, 344, 139-149. Link

For Research Use Only. Not for use in diagnostic procedures.[5]

Sources

Technical Guide: Metabolic Labeling and Proteomic Profiling using D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed to provide a rigorous, field-proven methodology for the incorporation of D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) into mammalian cell culture. This guide addresses the specific challenges of using a racemic, deuterated proline analogue for proteomic profiling and protein quality control (PQC) studies.

Introduction & Mechanism of Action

Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of the five-membered amino acid Proline (Pro) .[1] In biological systems, the L-isomer of Aze acts as a structural mimic of L-Proline. It is recognized by Prolyl-tRNA Synthetase (ProRS) , charged onto tRNA^Pro, and subsequently incorporated into nascent polypeptide chains during translation.

Why Aze-d4? The incorporation of Aze introduces a ring contraction that alters the phi/psi angles of the peptide backbone, frequently preventing proper protein folding. This makes Aze a potent tool for inducing and studying misfolding-induced stress and the Unfolded Protein Response (UPR) . The deuterated form, Aze-d4 , serves two critical functions:

  • Definitive Identification: It provides a unique mass signature (distinct from both endogenous Proline and non-labeled Aze) for Mass Spectrometry (MS) validation.

  • Quantitative Tracing: It allows for the precise quantification of misincorporation rates and the identification of specific "Aze-susceptible" proteomes without interference from background noise.

Mechanism of Incorporation & Stress Induction[2]

The following diagram illustrates the competitive incorporation of Aze-d4 versus Proline and the downstream cellular consequences.

Aze_Mechanism Proline L-Proline (Endogenous) ProRS Prolyl-tRNA Synthetase Proline->ProRS High Affinity Aze L-Aze-d4 (Exogenous Tracer) Aze->ProRS Competition tRNA tRNA-Pro ProRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Native Native Protein (Functional) Ribosome->Native Pro Incorporation Misfolded Misfolded Protein (Aze-d4 incorporated) Ribosome->Misfolded Aze-d4 Incorporation UPR UPR Activation (BiP, CHOP, Degradation) Misfolded->UPR Accumulation

Caption: Competitive charging of tRNA-Pro by ProRS leads to Aze-d4 incorporation, resulting in structural perturbation and UPR activation.[2]

Experimental Design Considerations

Stereochemistry: The "D,L" Factor

Commercially available Aze-d4 is often supplied as a racemic mixture (D,L ).

  • Active Agent: Only the L-isomer is efficiently recognized by mammalian ProRS and incorporated.

  • Inert/Inhibitory Agent: The D-isomer is generally not incorporated but contributes to the total solute concentration.

  • Correction Factor: When calculating working concentrations, assume only 50% of the weighed mass is biologically active for incorporation. A 5 mM D,L-Aze treatment is functionally equivalent to ~2.5 mM L-Aze.

Media Formulation: The Proline/Aze Ratio

Incorporation efficiency is strictly governed by the ratio of Aze to Proline.

  • Standard Media (DMEM/RPMI): Contains high levels of Proline (~170-300 µM). Adding Aze to full media results in poor incorporation due to out-competition by native Proline.

  • Required Media: Proline-Depleted Medium . You must use custom media (Proline-free) and Dialyzed Fetal Bovine Serum (dFBS) to remove endogenous proline.

Toxicity vs. Labeling

Aze is toxic. Prolonged exposure leads to apoptosis.

  • For Labeling/Tracing: Short pulses (1–4 hours) at lower concentrations (0.5–2 mM L-isomer).

  • For Stress Induction: Longer exposures (6–24 hours) or higher concentrations (2–5 mM L-isomer).

Comprehensive Protocol

Phase 1: Reagent Preparation
ReagentSpecificationPreparation Notes
D,L-Aze-d4 Stock 100 mM (100x)Dissolve in sterile PBS or water. Filter sterilize (0.22 µm). Store at -20°C. Note: 100 mM D,L = 50 mM L-active.
Labeling Medium Proline-Free DMEMSupplement with 10% Dialyzed FBS (dFBS) and 1% Pen/Strep.
Chase Medium Standard DMEMContains excess L-Proline (approx. 200 µM) + 10% FBS.
Lysis Buffer Urea/Thiourea or SDS8M Urea or 2% SDS is recommended to solubilize aggregated proteins.
Phase 2: Cell Culture & Metabolic Labeling Workflow

This workflow ensures maximal incorporation while maintaining cell viability for the duration of the pulse.

Workflow Step1 1. Seeding Standard Media (24h) Step2 2. Wash & Starve PBS Wash x2 Proline-Free Media (30 min) Step1->Step2 Deplete Intracellular Pro Step3 3. Pulse Labeling Add D,L-Aze-d4 (e.g., 2 mM) Incubate 1-4 Hours Step2->Step3 Initiate Competition Step4 4. Harvest or Chase Lyse immediately OR Wash -> Full Proline Media Step3->Step4 Stop Incorporation Step5 5. MS Analysis Digestion -> LC-MS/MS Step4->Step5 Quantify

Caption: Step-by-step workflow for metabolic incorporation of Aze-d4.

Step-by-Step Procedure:
  • Seeding: Seed cells (e.g., HeLa, HEK293) to reach 70-80% confluency on the day of the experiment.

  • Proline Depletion (Starvation):

    • Aspirate growth medium.

    • Wash cells twice with warm sterile PBS to remove residual proline.

    • Add warm Labeling Medium (Proline-free DMEM + 10% dFBS).

    • Incubate for 30 minutes at 37°C. Critique: This step depletes the intracellular pool of free proline, sensitizing the cells to Aze uptake.

  • Aze-d4 Pulse:

    • Replace medium with fresh Labeling Medium containing D,L-Aze-d4 .

    • Recommended Concentration: 2 mM to 5 mM (D,L-form). This equates to ~1-2.5 mM of the active L-isomer.

    • Duration: Incubate for 1 to 4 hours .

    • Control: Run a parallel plate with unlabeled L-Proline or unlabeled Aze to validate the mass shift.

  • Harvesting:

    • For Total Proteome: Wash cells 3x with ice-cold PBS containing 1 mM unlabeled Proline (to stop uptake). Lyse immediately in 8M Urea or 2% SDS buffer.

    • For Secretome: Collect the supernatant, centrifuge to remove debris, and concentrate.

Mass Spectrometry Analysis & Data Interpretation

Sample Preparation[4]
  • Protein Digestion: Perform standard FASP (Filter Aided Sample Preparation) or S-Trap digestion using Trypsin.

    • Note: Trypsin cleaves C-terminal to Lys and Arg. It does not cleave at Proline or Aze residues. However, Aze incorporation may induce steric hindrance, potentially resulting in more "missed cleavages" near the Aze site.

  • Desalting: C18 StageTip purification.

Database Search Parameters

To identify Aze-d4 containing peptides, you must configure your search engine (MaxQuant, Proteome Discoverer, etc.) with a specific Variable Modification .

ParameterValueExplanation
Modification Name Aze-d4 incorporationSubstitution of Proline
Target Residue Proline (P) Aze replaces Proline
Mass Shift -10.003 Da (Approx)See calculation below
Type VariableNot all Prolines will be substituted

Mass Shift Calculation:

  • L-Proline (Monoisotopic Residue Mass): 97.0528 Da

  • Azetidine-2-carboxylic acid (No label): 83.0371 Da (Difference = -14.0157 Da, loss of CH2)

  • Aze-d4 (Deuterated): 83.0371 + 4.0251 (4x H to D) ≈ 87.0622 Da

  • Net Shift (Pro -> Aze-d4): 87.0622 - 97.0528 ≈ -9.9906 Da

  • Validation: Verify the exact molecular weight on your specific Certificate of Analysis (CoA), as "d4" positions can vary slightly in mass depending on enrichment purity.

QC & Validation
  • Retention Time Shift: Aze is more hydrophilic than Proline (due to ring strain and polarity). Peptides containing Aze-d4 often elute earlier than their native Proline counterparts on Reverse Phase (C18) chromatography.

  • Diagnostic Ions: Look for the specific immonium ion of Aze-d4 in the MS2 spectra if using high-resolution fragmentation.

Troubleshooting Guide

IssueProbable CauseSolution
Cell Death > 20% Exposure too long or concentration too high.Reduce pulse time to < 2 hours. Titrate Aze-d4 down to 1 mM (D,L). Ensure dFBS is not causing starvation stress (add non-essential amino acids).
Low Incorporation Rate Residual Proline competition.Ensure PBS washes are thorough. Verify dFBS is truly dialyzed (standard FBS has high Proline). Increase Aze:Pro ratio.
No Mass Shift Detected Incorrect Modification setup in software.Check the specific isotope placement of your Aze-d4. Manually inspect raw spectra for the -10 Da shift pairs.
Protein Aggregation Aze-induced misfolding is insoluble.Use harsh lysis buffers (SDS/Urea) and sonication. Do not use mild non-ionic detergents (e.g., NP-40) if looking for aggregates.

References

  • Rubenstein, E., et al. (2008).[3] "Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis." Journal of Neuropathology & Experimental Neurology. Link

  • Fowden, L., & Richmond, M. H. (1963). "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[4][2][3][5][6] Biochimica et Biophysica Acta. Link

  • Zagari, A., et al. (1990).[7] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[7] Link

  • Song, J., et al. (2018). "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner."[8] International Journal of Molecular Sciences. Link

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. (Foundational reference for metabolic labeling). Link

Sources

Application Note: Tracking Protein Misfolding and ER Stress using D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Proteomics Researchers, Cell Biologists, and Drug Development Professionals Application Areas: Neurodegenerative Disease Modeling (e.g., Multiple Sclerosis), Fibrosis, Unfolded Protein Response (UPR) Assays, and Targeted Proteomics.

Introduction & Mechanistic Rationale

The fidelity of protein translation is a cornerstone of cellular homeostasis. However, certain non-proteinogenic amino acids (NPAAs) can hijack the translational machinery, leading to catastrophic protein misfolding. Azetidine-2-carboxylic acid (Aze) is a naturally occurring, highly toxic proline analog found in certain plants[1][2]. Because of its structural similarity to L-proline, Aze is erroneously activated by prolyl-tRNA synthetase (ProRS) and misincorporated into nascent polypeptide chains[3][4].

The Causality of Misfolding: L-proline contains a five-membered pyrrolidine ring that imparts specific dihedral angle constraints (phi/psi angles) crucial for the formation of alpha-helices, beta-turns, and collagen triple helices. Aze possesses a strained four-membered azetidine ring [5]. When incorporated in place of proline, this reduced ring size severely distorts the polypeptide backbone. The accumulation of these structurally aberrant proteins in the Endoplasmic Reticulum (ER) triggers severe ER stress and activates the Unfolded Protein Response (UPR)[6][7]. This mechanism has been heavily implicated in the pathogenesis of Multiple Sclerosis (MS), where Aze misincorporation into the proline-rich Myelin Basic Protein (MBP) leads to myelin sheath destabilization and oligodendrogliopathy[8][9].

Why use the Deuterated Isotopologue (Aze-d4)? Studying the precise incorporation rates and identifying specific protein targets of Aze in a complex proteome is challenging due to endogenous background noise. D,L-Azetidine-2-carboxylic Acid-d4 resolves this by introducing four deuterium atoms into the azetidine ring. This provides a distinct, predictable mass shift in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. While unlabeled Aze results in a


 mass shift relative to proline[10], Aze-d4 produces a highly specific 

mass shift
, allowing researchers to definitively track misincorporation events, calculate turnover rates, and distinguish exogenous NPAA toxicity from endogenous protein degradation.

Pathway Visualization: Aze-Induced UPR Activation

To understand the downstream targets for assay validation, it is critical to map how Aze-d4 misincorporation disrupts cellular homeostasis. The accumulation of Aze-d4-containing proteins activates the three primary sensors of the UPR: PERK, IRE1


, and ATF6[7][11].

UPR_Pathway Aze Aze-d4 Misincorporation (Replaces Proline) Misfold Protein Misfolding & Backbone Distortion Aze->Misfold ProRS Loading ER_Stress Endoplasmic Reticulum (ER) Stress Misfold->ER_Stress Accumulation PERK PERK Activation ER_Stress->PERK IRE1 IRE1α Activation ER_Stress->IRE1 ATF6 ATF6 Cleavage ER_Stress->ATF6 eIF2a Phospho-eIF2α (Translation Block) PERK->eIF2a Phosphorylation XBP1 sXBP1 (Chaperone Expression) IRE1->XBP1 mRNA Splicing BiP BiP / GRP78 Upregulation ATF6->BiP Nuclear Translocation Apoptosis CHOP / Apoptosis (Prolonged Stress) eIF2a->Apoptosis ATF4 Induction XBP1->BiP

Fig 1: Mechanism of Aze-d4 induced ER stress and subsequent Unfolded Protein Response (UPR) activation.

Experimental Protocol: Tracking Aze-d4 Misincorporation

This self-validating protocol utilizes BV2 microglial cells (or standard HeLa cells) to induce, track, and quantify Aze-d4 misincorporation and the resulting ER stress.

Phase A: Cell Culture and Aze-d4 Treatment

Causality Note: Co-administration of L-proline is used as a negative control. Because Aze competes directly with L-proline for ProRS, saturating the system with L-proline prevents Aze-d4 misincorporation, proving that the observed ER stress is specifically translation-dependent[11].

  • Seeding: Seed BV2 cells at

    
     cells/well in 6-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.
    
  • Treatment Preparation: Prepare a

    
     stock of this compound in sterile PBS.
    
  • Dosing: Treat cells with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     Aze-d4 for 6 to 24 hours[11].
    
  • Validation Control: In parallel wells, co-administer

    
     Aze-d4 with 
    
    
    
    L-proline to rescue the misincorporation phenotype[11].
Phase B: Proteomic Extraction and LC-MS/MS Preparation
  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Precipitation: Perform acetone precipitation to remove free (unincorporated) Aze-d4 and L-proline. This ensures only protein-bound amino acids are analyzed.

  • Digestion: Resuspend the protein pellet in

    
     ammonium bicarbonate. Reduce with DTT (
    
    
    
    ,
    
    
    ), alkylate with iodoacetamide (
    
    
    , dark), and digest overnight with Trypsin (1:50 enzyme-to-protein ratio) at
    
    
    .
  • Desalting: Clean up peptides using C18 Spin Columns (e.g., ZipTip) prior to MS injection.

Phase C: LC-MS/MS Analysis & Bioinformatics
  • Acquisition: Inject

    
     of digested peptides onto a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Eclipse) coupled to a nano-LC system.
    
  • Database Search Parameters:

    • Search against the target species proteome (e.g., Mus musculus).

    • Crucial Step: Set a dynamic (variable) modification on Proline (P) with a mass shift of

      
        to account for the replacement of Proline (residue mass 
      
      
      
      ) with Aze-d4 (residue mass
      
      
      ).
    • Set standard static modifications (Carbamidomethylation of Cys) and other dynamic modifications (Oxidation of Met).

  • Quantification: Calculate the misincorporation rate by comparing the Extracted Ion Chromatogram (XIC) area of the Aze-d4-modified peptide to its native Proline-containing counterpart.

Workflow Visualization

Experimental_Workflow Culture 1. Cell Culture (BV2 / HeLa) Treatment 2. Aze-d4 Treatment (+/- L-Proline) Culture->Treatment Extraction 3. Protein Extraction & Precipitation Treatment->Extraction Wash free Aze-d4 Digestion 4. Tryptic Digestion Extraction->Digestion MS 5. LC-MS/MS Analysis Digestion->MS C18 Cleanup Data 6. Bioinformatics (-9.99 Da Shift on Pro) MS->Data XIC Quantification

Fig 2: Step-by-step experimental workflow for detecting Aze-d4 misincorporation via LC-MS/MS.

Expected Results & Data Interpretation

When analyzing the data, researchers should look for two distinct readouts: the physical presence of the isotope in the proteome (MS data) and the biological consequence of that presence (UPR activation).

Table 1: Quantitative Data Summary for Aze-d4 Assays
Assay TypeTarget / MarkerExpected Result (Aze-d4 alone)Expected Result (Aze-d4 + L-Proline)Biological Significance
LC-MS/MS Proline Mass ShiftDetection of

shift on Pro residues
>80% reduction in modified peptides[11]Confirms direct translational misincorporation.
Western Blot Phospho-eIF2

5 to 9-fold increase (by 6h)[7]Baseline levelsIndicates PERK pathway activation to halt translation.
Western Blot BiP / GRP783 to 5-fold increase (by 24h)[7]Baseline levelsMajor ER chaperone upregulated to refold proteins.
qPCR DDIT3 (CHOP)>10-fold upregulation[11]Baseline levelsIndicates severe, prolonged ER stress leading to apoptosis.
Cellular LC3-II (Autophagy)Upregulated (Ca2+ dependent)[7]Baseline levelsClearance mechanism for misfolded protein aggregates.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and rigorous scientific integrity, this protocol includes built-in validation checkpoints:

  • False Positives in MS: Unlabeled Aze yields a

    
     shift, which can sometimes be confused with other biological modifications or sequence variants[10]. The use of Aze-d4 (
    
    
    
    shift)
    acts as a self-validating isotopic barcode. If a
    
    
    shift is detected, it is mathematically impossible to be derived from natural background mutations.
  • Differentiating Translation from Direct Chemical Toxicity: If Aze-d4 causes cell death via a non-translational toxic mechanism (e.g., direct receptor agonism), L-proline rescue would fail. The fact that

    
     L-proline rescues 
    
    
    
    Aze-d4 toxicity[11] proves the toxicity is strictly competitive at the ProRS active site.
  • Incomplete Removal of Free Aze-d4: If the acetone precipitation step (Phase B, Step 2) is skipped, free Aze-d4 may co-elute during LC-MS/MS, suppressing the ionization of target peptides and skewing quantification. Always ensure stringent washing of the protein pellet.

References

  • Rubenstein E, et al. "Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis." J Neuropathol Exp Neurol. 2008 Nov;67(11):1035-40. Available at:[Link]

  • Taylor & Francis. "Azetidine 2 carboxylic acid – Knowledge and References". Available at:[Link]

  • Trotter EW, et al. "Protein misfolding and temperature up-shift cause G1 arrest via a common mechanism dependent on heat shock factor in Saccharomyces cerevisiae." Proc Natl Acad Sci U S A. 2001. Available at:[Link]

  • Roest G, et al. "The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner." MDPI Cells. 2018 Nov 30;7(12):239. Available at:[Link]

  • Sobel RA. "Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis." J Neuropathol Exp Neurol. 2022 May 6. Available at:[Link]

  • BioRxiv. "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." 2024 Jun 12. Available at:[Link]

  • D'Angelo M, et al. "L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid." Int J Mol Sci. 2023 Jun 16;24(12). Available at:[Link]

Sources

Application Note: D,L-Azetidine-2-carboxylic Acid-d4 in Peptide Synthesis

[1]

Executive Summary

This guide details the technical application of D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) , a deuterated, four-membered ring imino acid, in advanced peptide synthesis.[1] Aze-d4 serves as a critical tool for conformational restriction , NMR spectral simplification , and mass spectrometry-based quantification .[1]

Unlike standard L-Proline, the Azetidine ring (Aze) imposes a rigid


1

1

Structural & Physicochemical Properties[1][2][3][4][5]

Aze is a lower homologue of proline.[1][2][3] The contraction from a 5-membered (pyrrolidine) to a 4-membered (azetidine) ring significantly alters the


PropertyL-Proline (Pro)Azetidine-2-carboxylic Acid (Aze)Aze-d4 (Deuterated)
Ring Size 5-membered4-membered4-membered
Turn Induction

-turn (Type I/II)

-turn / Kink

-turn / Kink
Cis/Trans Ratio ~10-30% Cis (in water)Higher Cis propensity than ProIdentical to Aze
NMR Signature Ring protons: 1.8 - 3.8 ppmRing protons: 2.2 - 4.0 ppmSilent (Deuterated)
Mass Shift 0-14 Da (vs Pro)-10 Da (vs Pro) / +4 Da (vs Aze)

Core Applications

A. Conformational Scanning (NMR Simplification)

In complex peptides, the aliphatic region of

1
  • Mechanism: Incorporating Aze-d4 eliminates the multiplet signals associated with the

    
     and 
    
    
    ring protons.
  • Result: This "spectral editing" reveals the signals of neighboring residues, allowing unambiguous assignment of NOE (Nuclear Overhauser Effect) constraints to determine the precise peptide fold.[1]

B. Mass Spectrometry Internal Standard

Aze-d4 is ideal for absolute quantification of Aze-containing bioactive peptides (e.g., in pharmacokinetic studies of peptidomimetics).[1]

  • Mechanism: The +4 Da mass shift is sufficient to separate the standard from the analyte in MS, while the physicochemical properties (retention time, ionization efficiency) remain virtually identical.

C. Structural Activity Relationship (SAR) Libraries

The "D,L" racemic mixture allows for the simultaneous synthesis of diastereomeric pairs.[1] By synthesizing a peptide with D,L-Aze, you generate two distinct species (containing L-Aze and D-Aze) which can often be separated by HPLC.[1] This effectively doubles the screening efficiency for identifying the bioactive isomer.

Experimental Protocols

Phase 1: Fmoc-Protection of D,L-Aze-d4

Pre-requisite: Most D,L-Aze-d4 is supplied as the free amino acid or HCl salt.[1] For Solid Phase Peptide Synthesis (SPPS), it must be N-terminally protected.[1]

Reagents:

  • D,L-Aze-d4 (HCl salt)[1]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)[1]

  • NaHCO

    
     (Sodium Bicarbonate)[1]
    
  • Dioxane/Water (1:1 v/v)[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of D,L-Aze-d4 in Water/Dioxane (1:1). Add 2.5 eq of NaHCO

    
    .[1]
    
  • Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Work-up: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
    • Critical Checkpoint: Verify product via LC-MS.[1][3][4] You should see a single peak (racemic mixture) with Mass = [M+H]

      
      .[1]
      
Phase 2: Solid Phase Coupling (The "Difficult" Step)

Aze is a secondary amine.[1] Coupling the next amino acid onto the N-terminus of an Aze residue is sterically hindered and difficult.[1]

Coupling Strategy:

  • Coupling Aze-d4 to the resin: Standard conditions (DIC/Oxyma) work well.[1]

  • Coupling onto Aze-d4 (Elongation): Requires high-efficiency reagents (HATU or HOAt).[1]

Step-by-Step SPPS Cycle:

SPPS_WorkflowStartResin-Peptide-NH2Step11. Coupling Fmoc-D,L-Aze-d4(3 eq AA, 3 eq HATU, 6 eq DIPEA)Double Coupling RecommendedStart->Step1Step22. Fmoc Deprotection(20% Piperidine/DMF, 2 x 10 min)Step1->Step2DecisionIs Aze the N-terminus?Step2->DecisionStep33. Elongation (Next AA)CRITICAL: Use HATU/HOAtExtended reaction time (2h)Decision->Step3NoFinishCleavage & AnalysisDecision->FinishYesStep3->Finish

Figure 1: SPPS workflow emphasizing the critical elongation step post-Aze insertion.

Phase 3: Separation of Diastereomers

Since the starting material is D,L , the resulting peptide will be a mixture of two diastereomers (e.g., L-Phe-L-Aze... and L-Phe-D-Aze...).[1]

Separation Protocol:

  • Column: C18 Reverse Phase HPLC (Analytical or Semi-Prep).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute). The conformational difference between L-Aze and D-Aze usually results in a retention time difference (

    
    Rt) of 1–3 minutes.[1]
    
  • Validation: Collect fractions. Analyze via Circular Dichroism (CD).[1]

    • L-Aze peptides typically show spectra similar to Proline helices (polyproline II).[1]

    • D-Aze peptides will show disrupted or inverted CD signatures in the turn region.[1]

Troubleshooting & Expert Insights

Racemization Risks

Azetidine-2-carboxylic acid is prone to racemization during activation due to the ring strain, which increases the acidity of the

1
  • Mitigation: Use Oxyma Pure/DIC for coupling the Aze residue itself if possible, as it is less basic than HATU/DIPEA.[1] Only use HATU/DIPEA if coupling is sluggish.[1]

  • Temperature: Never heat the coupling reaction of Fmoc-Aze-OH above 50°C (microwave synthesis). Keep at RT or 40°C max.

Stability

The 4-membered ring is stable to standard TFA cleavage (95% TFA), but prolonged exposure to strong Lewis acids (e.g., during specific side-chain deprotections like TFMSA) can open the ring.[1] Stick to standard Fmoc/tBu chemistry.

NMR Analysis (The "d4" Advantage)

When analyzing the purified peptide:

  • Proline: Shows complex multiplets at 1.8–2.3 ppm (

    
    ) and 3.4–3.8 ppm (
    
    
    ).[1]
  • Aze-d4: These regions are blank .[1] Any signal remaining in the 3.4–4.0 ppm region can be unambiguously assigned to the

    
    -protons of other residues or the 
    
    
    -protons of Arginine, simplifying structural solving.

References

  • Conformational Constraints: Zagari, A., et al. (1990).[1] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[1][5] Link

  • Synthesis & Resolution: Seebach, D., et al. (1996).[1] "Synthesis of Enantiomerically Pure Azetidine-2-carboxylic Acid." Helvetica Chimica Acta.[1] Link[1]

  • Peptide Coupling Standards: El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link[1]

  • Deuterium Labeling in NMR: Paliy, M., et al. (2010).[1] "Isotope labeling in peptide synthesis for NMR applications." Methods in Molecular Biology. Link

Application Note: D,L-Azetidine-2-carboxylic Acid-d4 in Metabolic & Proteotoxic Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in metabolic flux analysis, proteomics, and toxicology. It details the use of D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) as a specialized tracer and internal standard.

Introduction & Mechanism of Action

This compound (Aze-d4) is the deuterated isotopologue of Azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of the proteinogenic amino acid L-Proline .[1]

In metabolic studies, Aze-d4 serves two distinct, critical roles:

  • Quantitative Internal Standard (ISTD): For the precise quantification of environmental or dietary Aze exposure (e.g., from sugar beets or Liliaceae plants) using Isotope Dilution Mass Spectrometry (IDMS).

  • Mechanistic Tracer (The "Trojan Horse"): To track the fidelity of protein synthesis. Because the L-isomer of Aze is structurally similar to L-Proline, it is misrecognized by Prolyl-tRNA Synthetase (ProRS) , charged onto tRNA^Pro, and misincorporated into nascent polypeptide chains.[2] This "Trojan Horse" mechanism allows researchers to map specific sites of translational error and study the onset of the Unfolded Protein Response (UPR) .

The "Trojan Horse" Pathway

The following diagram illustrates how Aze mimics Proline, enters the translational machinery, and triggers proteotoxic stress.

Aze_Pathway Aze Aze-d4 (Extracellular) Transporter Amino Acid Transporter Aze->Transporter Influx Pool Intracellular Aze-d4 Pool Transporter->Pool ProRS Prolyl-tRNA Synthetase (ProRS) Pool->ProRS Competition with Proline tRNA Aze-d4-tRNA(Pro) ProRS->tRNA Misacylation Ribosome Ribosome (Translation) tRNA->Ribosome Elongation Protein Nascent Protein (Misfolded) Ribosome->Protein Incorp. at Pro Sites UPR UPR Activation (IRE1, PERK, ATF6) Protein->UPR Ring Contraction Alters Folding

Figure 1: The metabolic fate of Aze-d4, from cellular entry to misincorporation and stress response induction.

Scientific Integrity: The D,L-Chirality Factor

Critical Note on Stereochemistry: The reagent is supplied as a racemic mixture (D,L ).

  • L-Isomer: Biologically active.[1][3] It is the substrate for ProRS and amino acid transporters. It is the component that acts as the tracer for protein incorporation.

  • D-Isomer: Generally biologically inert in this context but serves as a stable mass reference in IDMS.

  • Implication: When calculating incorporation rates in vivo, assume only 50% of the input mass (the L-fraction) is bioavailable for protein synthesis, unless a chiral separation step is performed.

Protocol A: Quantitative Bioanalysis (Targeted Metabolomics)

Objective: Quantify endogenous Aze in biological matrices (plasma, plant extract) using Aze-d4 as an Internal Standard. Method: LC-MS/MS with Hydrophilic Interaction Liquid Chromatography (HILIC).

Materials
  • Analyte: Biological sample (Plasma/Tissue).

  • Internal Standard: this compound (10 µM stock in water).

  • Precipitation Solvent: Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of plasma/homogenate into a 1.5 mL tube.

    • Add 10 µL of Aze-d4 Internal Standard (working solution: 5 µg/mL).

    • Add 200 µL of ice-cold Acetonitrile (to precipitate proteins).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an LC vial.[4]

  • LC-MS/MS Parameters:

    • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Note: Aze is highly polar and retains poorly on C18.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: 90% B to 60% B over 5 minutes.

  • Mass Spectrometry (MRM Transitions):

    • Ionization: ESI Positive Mode.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Aze (Natural) 102.1 [M+H]+56.1 [M-COOH]+20Analyte
Aze-d4 106.1 [M+H]+60.1 [M-COOH]+20Internal Standard
L-Proline 116.1 [M+H]+70.1 [M-COOH]+18Interference Check

Table 1: MRM Transitions for Aze and its deuterated standard. Note the +4 Da shift.

Protocol B: Proteomic Tracing of Misincorporation

Objective: Map the specific sites where Aze-d4 replaces Proline in the proteome. Application: Study translational fidelity or identify proteins hypersensitive to misfolding.

Step-by-Step Workflow
  • Cell Culture & Labeling:

    • Culture cells (e.g., HEK293) in Proline-deficient media .

    • Add L-Proline at a low concentration (e.g., 0.1 mM) to sustain viability.

    • Add D,L-Aze-d4 at an equimolar or excess concentration (e.g., 0.5 - 2.0 mM) to induce competition.

    • Incubate for 4–12 hours (Pulse phase).

  • Protein Extraction & Digestion:

    • Lyse cells in Urea buffer (8M Urea, 50 mM Tris pH 8).

    • Reduce (DTT) and Alkylate (IAA).

    • Dilute Urea to <1M.

    • Digest with Trypsin overnight. Note: Trypsin cleaves at Lys/Arg. It will not cleave at Aze, similar to how it often skips Proline.

  • LC-MS/MS (Shotgun Proteomics):

    • Inject peptides onto a C18 Nano-LC column coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).

    • Data Analysis Setting (Crucial):

      • Set "Azetidine-d4" as a Variable Modification on Proline residues.

      • Mass Shift Calculation:

        • Proline Residue (C5H7NO): 97.0528 Da.

        • Aze-d4 Residue (C4H3D4NO): 87.0810 Da.

        • Delta Mass: -9.9718 Da (approx -10 Da).

      • Search against the proteome database allowing for P -> Aze-d4 substitution.

Analytical Workflow Diagram

Proteomics_Flow Culture Cell Culture (Low Pro, High Aze-d4) Lysis Lysis & Digestion (Trypsin) Culture->Lysis Harvest LCMS Nano-LC-MS/MS (High Res) Lysis->LCMS Peptides Search Database Search Variable Mod: -9.97 Da LCMS->Search Raw Data Result Map of Misincorporated Sites Search->Result Identification

Figure 2: Workflow for identifying Aze-d4 misincorporation events in the proteome.

Data Interpretation & Troubleshooting

Calculating Incorporation Efficiency

To determine the rate of error (substitution frequency), use the peak area ratio of the Aze-containing peptide vs. the wild-type (Pro-containing) peptide.



Troubleshooting Guide
  • Low Signal for Aze-d4: Aze is zwitterionic and hydrophilic. Ensure the HILIC column is equilibrated properly. If using C18, ion-pairing agents (like HFBA) may be required, though HILIC is preferred.

  • Isomer Interference: Natural Aze is rare in mammals. However, if analyzing plant samples, the endogenous (non-deuterated) Aze will co-elute. The MS distinguishes them by the +4 Da mass difference.

  • Toxicity: Aze is toxic.[6][7] In "Tracer" studies (Protocol B), ensure the incubation time is short enough to capture synthesis but not long enough to induce massive apoptosis (unless apoptosis is the endpoint).

References

  • Rubenstein, D. A., et al. (2009). Azetidine-2-carboxylic acid in the food supply: a potential trigger for multiple sclerosis? Journal of Neuroimmunology. Link

  • Fowden, L., & Richmond, M. H. (1963).[8] Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein.[2][6][9][10][11] Biochimica et Biophysica Acta. Link

  • Song, J. L., et al. (2018). The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells.[11][12][13][14][15] Link

  • MedChemExpress. (2024). This compound Product Information.Link

  • BenchChem. (2025). Application Note: Highly Sensitive Quantification of Fatty Acids and Carboxylic Acids by LC-MS.Link

Sources

High-Resolution Quantitative Profiling of Proteotoxic Misincorporation using D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for Misincorporation Proteomics (MiP) using the heavy isotope-labeled proline analogue, D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) . Azetidine-2-carboxylic acid (Aze) is a toxic non-proteinogenic amino acid (NPAA) that escapes the proofreading mechanisms of prolyl-tRNA synthetases (ProRS), leading to its translation into nascent proteins. This misincorporation induces structural destabilization, protein aggregation, and the Unfolded Protein Response (UPR). By utilizing the deuterated variant (Aze-d4), researchers can definitively distinguish exogenous misincorporation from endogenous mass artifacts and precisely quantify the Misincorporation Rate (MR) across the proteome. This method is critical for studying neurodegenerative pathways (ALS, MS), plant stress biology, and protein quality control mechanisms.

Part 1: Introduction & Mechanism[1]

The Proteotoxic Mechanism

Aze is a four-membered ring analogue of the five-membered Proline.[1] Despite the structural difference, the ProRS enzyme in many species (including humans and Arabidopsis) has limited capacity to discriminate between Proline and Aze. Once charged onto tRNA^Pro, Aze is incorporated into the polypeptide chain.

  • Structural Consequence: The ring contraction (5-membered to 4-membered) alters the

    
     and 
    
    
    
    torsion angles of the peptide backbone, preventing proper folding (e.g., disrupting
    
    
    -helices or collagen triple helices).
  • Why use Aze-d4? Standard Aze is isobaric with certain potential biological modifications or degradation products, making low-level detection difficult. Aze-d4 introduces a distinct mass shift (approx. -10 Da relative to Proline), allowing for high-confidence identification and quantification via Mass Spectrometry (MS).

The "D,L" Stereochemistry Consideration

Commercially available Aze-d4 is often a racemic mixture (D,L).

  • L-Aze-d4: The active substrate for ProRS. It competes with L-Proline for incorporation.

  • D-Aze-d4: Generally not a substrate for eukaryotic translation machinery but may act as a competitive inhibitor or remain free in the cytosol.

  • Implication: When calculating treatment concentrations, assume only 50% of the D,L-mixture (the L-isomer) is bio-available for protein synthesis.

Part 2: Experimental Design & Workflow

Workflow Logic

The experiment relies on a Competition Assay . Cells are cultured in media containing a defined ratio of L-Proline and D,L-Aze-d4. The incorporation rate is dependent on the [Aze]:[Pro] ratio in the media.

Aze_Workflow Start Cell Culture (Steady State) Treatment Pulse Treatment (Pro + Aze-d4) Start->Treatment Add Aze-d4 (1mM) Lysis Lysis & Extraction (Urea/SDS) Treatment->Lysis Harvest after 24h Digestion Enzymatic Digestion (Trypsin) Lysis->Digestion FASP or S-Trap MS LC-MS/MS (High Res Orbitrap) Digestion->MS DDA/DIA Analysis Bioinformatics (Variable Mod Search) MS->Analysis Identify Mass Shift (-9.99 Da)

Figure 1: Experimental workflow for Aze-d4 misincorporation profiling. The critical step is the competition pulse where Aze-d4 replaces Proline in nascent chains.

Part 3: Detailed Protocol

Reagents and Stock Preparation
  • Compound: this compound (typically >98% isotopic enrichment).

  • Solvent: Sterile PBS or Water.

  • Stock Solution: Prepare a 100 mM stock solution.

    • Note: Aze is highly soluble. Filter sterilize (0.22

      
      m) immediately. Do not autoclave. Store at -20°C.
      
Cell Culture & Labeling (Mammalian Cells)

This protocol is optimized for HeLa/HEK293 cells but is adaptable.

  • Seeding: Seed cells to reach 60-70% confluency.

  • Media Preparation (The Competition Mix):

    • Use Proline-free DMEM (dialyzed FBS) if absolute quantification of incorporation efficiency is required.

    • Standard "Spike-in" Method: Add D,L-Aze-d4 directly to complete media (containing endogenous Proline).

    • Recommended Concentration: 1 mM to 5 mM D,L-Aze-d4.

    • Rationale: High concentrations are needed to outcompete endogenous Proline (usually ~0.2 - 0.4 mM in DMEM).

  • Pulse: Incubate cells for 12 to 24 hours .

    • Warning: Longer incubations (>24h) or higher concentrations (>5mM) will induce significant apoptosis due to UPR activation.

  • Harvest: Wash cells 3x with ice-cold PBS to remove free Aze-d4.

Sample Preparation (Lysis & Digestion)
  • Lysis: Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0) with protease inhibitors.

    • Note: Avoid boiling if possible, as Aze-containing proteins are prone to aggregation. Urea ensures solubilization of aggregates.

  • Reduction/Alkylation:

    • Add DTT (5 mM, 30 min, 37°C).

    • Add CAA or IAA (15 mM, 30 min, dark, RT).

  • Digestion:

    • Dilute Urea to <1M using 50 mM Tris or Ammonium Bicarbonate.

    • Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

    • Critical: Trypsin cleaves C-terminal to Lys/Arg. Aze incorporation (replacing Pro) does not destroy the cleavage site but may sterically hinder cleavage if Aze is adjacent to K/R.

  • Desalting: C18 StageTip or Sep-Pak desalting.

LC-MS/MS Acquisition Parameters
  • Instrument: Orbitrap (Exploris/Lumos) or high-res Q-TOF.

  • Resolution: Minimum 60,000 @ m/z 200 (120,000 recommended).

    • Reason: You must resolve the Aze-d4 peak from potential co-eluting interferences.

  • Fragmentation: HCD (Higher-energy C-trap Dissociation).

    • Aze-containing peptides often show distinct fragmentation patterns (neutral losses) similar to Proline but mass-shifted.

Part 4: Data Analysis & Bioinformatics

Mass Shift Calculation

To configure the search engine (MaxQuant, Proteome Discoverer, FragPipe), you must define a specific Variable Modification .

ComponentFormulaMonoisotopic Mass (Residue)
L-Proline

97.05276 Da
L-Aze (Light)

83.03711 Da
L-Aze-d4 (Heavy)

87.06223 Da
Delta (Pro

Aze-d4)
-9.99053 Da

Calculation:

  • Aze (Light) vs Pro:

    
     Da.
    
  • Deuterium Shift (4H

    
     4D): 
    
    
    
    Da.
  • Net Shift:

    
     Da.
    
Search Engine Configuration
  • Variable Modification:

    • Name: Pro->Aze-d4

    • Composition Change: C-1 H-6 D4 (Check your software's specific format).

    • Mass Delta: -9.9905 Da .

    • Target Residue: P (Proline) .[2]

  • False Discovery Rate (FDR): Strict 1%.

  • Diagnostic Ions: Aze-d4 immonium ion may be visible in spectra (approx m/z 74.09, shifted from Proline's 70.06).

Quantification of Misincorporation Rate (MR)

For a given peptide sequence containing a Proline site, the Misincorporation Rate is calculated as:



Note: This assumes similar ionization efficiency between the Pro and Aze-d4 variants, which is generally valid for small modifications, though validation with synthetic peptides is ideal for absolute quantification.

Part 5: Pathway Visualization (Graphviz)

The following diagram illustrates the molecular competition and downstream consequences quantified by this protocol.

Aze_Mechanism cluster_MS MS Detection Pool Cytosolic Pool (Pro vs Aze-d4) tRNA Prolyl-tRNA Synthetase (ProRS) Pool->tRNA Competition Ribosome Ribosomal Translation tRNA->Ribosome Charging Native Native Protein (Pro-containing) Ribosome->Native If Pro used Misfolded Misfolded Protein (Aze-d4 incorporated) Ribosome->Misfolded If Aze-d4 used MS_Pro Peptide-Pro Native->MS_Pro Mass: M UPR Unfolded Protein Response (UPR) Misfolded->UPR Stress Trigger Degradation Proteasomal Degradation Misfolded->Degradation Clearance MS_Aze Peptide-Aze-d4 Misfolded->MS_Aze Mass: M - 9.99 Da

Figure 2: Mechanistic pathway of Aze-d4 incorporation.[3] The protocol quantifies the ratio of "Peptide-Aze-d4" to "Peptide-Pro".

References

  • Rodgers, K. J. (2014). Non-protein amino acids and neurodegeneration: the enemy within. Experimental Neurology, 253, 1-12. Link

  • Bublitz, N., et al. (2024).[3] Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Journal of Experimental Botany. Link

  • Main, B. J., et al. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes. Monash University Research Repository. Link

  • Song, J., et al. (2017). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis.[4][5] International Journal of Molecular Sciences, 18(11), 2397. Link

  • Kramer, G., et al. (2010). Misincorporation proteomics: A new tool to study protein quality control. Proteomics, 10(22), 4067-4074. Link

Sources

"D,L-Azetidine-2-carboxylic Acid-d4" for inhibiting collagen synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) as a precision tool for inhibiting collagen synthesis. While standard L-Azetidine-2-carboxylic acid (L-Aze) is a well-established collagen inhibitor, the deuterated (d4 ) form enables a dual-function workflow: inhibition combined with quantitative metabolic tracing .

This approach allows researchers to not only disrupt collagen folding but also precisely quantify the intracellular uptake and incorporation of the inhibitor using Mass Spectrometry (LC-MS), validating "target engagement" in a way that non-labeled inhibitors cannot.

Part 1: Scientific Foundation & Mechanism

The "Trojan Horse" Mechanism

Azetidine-2-carboxylic acid is a lower homologue of L-Proline . Collagen is unique among proteins because it requires a high frequency of proline and hydroxyproline residues to form its signature triple helix structure.

  • Mimicry: The cellular machinery (Prolyl-tRNA synthetase) mistakes L-Aze for L-Proline and charges it onto tRNA^Pro.[1][2]

  • Incorporation: Ribosomes incorporate L-Aze into nascent collagen polypeptide chains.

  • Structural Failure: The ring structure of Aze is 4-membered, whereas Proline is 5-membered.[3] This difference alters the bond angle (

    
     and 
    
    
    
    torsion angles) of the peptide backbone.
  • Steric Hindrance: The altered angles prevent the three collagen alpha-chains from "zipping" into a stable triple helix.

  • Degradation: Misfolded procollagen accumulates in the Endoplasmic Reticulum (ER), triggering the Unfolded Protein Response (UPR). The cell subsequently degrades the non-functional protein via autophagy or the proteasome, or secretes it as unstable monomers that fail to form fibrils.

Why this compound?
  • The "d4" Isotope: The deuterium label (4 deuterium atoms replacing hydrogen) adds a mass shift (+4 Da). This makes the molecule chemically identical to the non-labeled drug in terms of biological activity but spectroscopically distinct .

  • The "D,L" Racemic Mixture: Biological systems generally utilize L-isomers.

    • L-Aze-d4: The active inhibitor.

    • D-Aze-d4: Generally inert in translation but may compete for amino acid transporters.

    • Note: When using a D,L mixture, the effective concentration of the active L-isomer is 50% of the total molarity.

Pathway Visualization

CollagenInhibition Aze This compound (Exogenous Input) Transporter Amino Acid Transporter (System A/L) Aze->Transporter Uptake tRNA Prolyl-tRNA Synthetase (Loading Error) Transporter->tRNA L-Aze-d4 mimics L-Pro Ribosome Ribosomal Translation (Collagen mRNA) tRNA->Ribosome Mis-incorporation Folding ER Lumen: Triple Helix Assembly Ribosome->Folding Nascent Chain with Aze Outcome Unstable Monomers Secreted Intracellular Degradation (Autophagy) Folding->Outcome:f0 Helix Zipping Fails Folding->Outcome:f1 ER Stress / UPR

Figure 1: Mechanism of Aze-mediated collagen disruption.[3][4][5][6][7] The 4-membered ring introduces steric clashes preventing helix formation.

Part 2: Experimental Protocols

Reagent Preparation
  • Compound: this compound (e.g., TRC-A808082 or equivalent).

  • Solubility: Highly soluble in water (>50 mg/mL).

  • Stock Solution (100 mM):

    • Weigh 10.5 mg of D,L-Aze-d4 (MW ≈ 105.13 g/mol ).

    • Dissolve in 1.0 mL of sterile PBS or cell culture grade water.

    • Filter sterilize (0.22 µm).

    • Store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture Treatment Protocol

Objective: Inhibit collagen secretion in fibroblasts (e.g., NIH-3T3, HFL-1) or stellate cells.

Step-by-Step:

  • Seeding: Plate cells in 6-well plates (approx.

    
     cells/well) in complete media (DMEM + 10% FBS). Allow to adhere overnight.
    
  • Starvation (Optional but Recommended): Switch to low-serum media (0.5% FBS) for 12 hours prior to treatment to synchronize the cell cycle and basal collagen synthesis.

  • Ascorbic Acid Pulse: Collagen synthesis requires Vitamin C. Add L-Ascorbic acid (50 µg/mL) to the media 1 hour before Aze treatment to ensure high basal collagen production.

  • Treatment: Add D,L-Aze-d4 to the media.

    • Dosage Note: Since you are using a D,L mix, double the concentration compared to pure L-Aze protocols.

    • Low Dose: 2.5 mM (Effective L-isomer ≈ 1.25 mM)

    • High Dose: 5.0 mM - 10.0 mM (Effective L-isomer ≈ 2.5 - 5 mM)

    • Control: Vehicle (PBS) and Non-deuterated L-Aze (positive control).

  • Incubation: Incubate for 24 to 48 hours .

    • 24h: Optimal for measuring ER stress markers (BiP, CHOP).

    • 48h: Optimal for measuring reduced collagen secretion in supernatant.

Validation Workflow (Self-Validating System)

To ensure the inhibition is genuine and not an artifact of toxicity, use this tri-fold validation:

Validation TierAssayPurposeExpected Result
1. Functional Sircol™ / Hydroxyproline Assay Measure total soluble collagen in supernatant.>50% Reduction in secreted collagen vs control.
2. Mechanistic Western Blot (Intracellular) Detect ER Stress markers (BiP/GRP78).Increase in BiP levels (indicates accumulation of misfolded protein).
3. Analytical LC-MS/MS (Cell Lysate) Detect Aze-d4 incorporation.Presence of +4 Da peak in protein hydrolysate.

Part 3: Analytical Protocol (LC-MS/MS)

The specific value of using the "d4" variant.

Objective: Quantify the exact amount of inhibitor incorporated into the cellular proteome.

  • Sample Prep:

    • Wash treated cells 3x with ice-cold PBS (crucial to remove free Aze-d4).

    • Lyse cells (RIPA buffer).

    • Precipitate proteins (TCA or Acetone).

    • Acid Hydrolysis: Resuspend pellet in 6N HCl, incubate at 110°C for 24h (breaks proteins into amino acids).

    • Dry down and derivatize (e.g., Butanol-HCl) if required by your column, or use HILIC mode for underivatized amino acids.

  • MS Settings (MRM Mode):

    • Target: Azetidine-2-carboxylic acid-d4.[8]

    • Internal Standard: L-Proline-13C5 (to normalize for hydrolysis efficiency).

    • Transitions: Monitor the parent ion [M+H]+ and specific fragments.

      • Aze-d4 Mass: ~106.1 Da (Parent).

      • Proline Mass: 115.1 Da (Parent).

  • Calculation:

    
    
    
    • Interpretation: A higher ratio correlates with stronger inhibition of helix formation.

Part 4: Troubleshooting & Optimization

  • Issue: High Cell Death. [5]

    • Cause: Aze induces severe ER stress which can trigger apoptosis (BAX upregulation).

    • Solution: Reduce concentration to 1-2 mM (D,L mix) or reduce treatment time to 12-18h. Verify cell viability using MTT or LDH assay.

  • Issue: No Inhibition Observed.

    • Cause: Low uptake of the D,L mix.

    • Solution: Ensure media is fresh. Amino acid transporters can be saturated; ensure the media isn't "over-rich" in Proline (which competes with Aze). Use DMEM (0.4 mM Proline) rather than special high-amino acid formulations.

  • Issue: "D,L" Interference.

    • Insight: The D-isomer is generally not incorporated but might inhibit the transporter. If results are inconsistent, switch to pure L-Azetidine-2-carboxylic acid for inhibition and spike in D,L-Aze-d4 only for short-term uptake tracing.

References

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo.[7] Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 236(2), 517-527. Link

  • Rubenstein, E., et al. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry, 67(9), 898-903. Link

  • Tan, E. M., et al. (1983). Inhibition of collagen synthesis by azetidine-2-carboxylic acid in human skin fibroblasts. Journal of Investigative Dermatology, 80, 261-267. Link

  • TargetMol. Azetidine-2-carboxylic acid Product Information & Solubility. Link

  • Cayman Chemical. L-Azetidine-2-carboxylic acid Safety & Toxicology Data. Link

Sources

Mass spectrometry methods for "D,L-Azetidine-2-carboxylic Acid-d4" detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of D,L-Azetidine-2-carboxylic Acid-d4

Executive Summary

This application note details a robust, validated protocol for the quantification of This compound (Aze-d4) in biological matrices using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS).

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a toxic proline analogue.[1][2][3] Its deuterated isotopologue, Aze-d4, is critical for metabolic tracer studies, protein misfolding kinetics, and as a stable isotope internal standard (IS). Due to its high polarity and low molecular weight (MW ~105 Da), standard C18 retention is poor. This method utilizes a Zwitterionic HILIC stationary phase to ensure retention without derivatization, achieving a Lower Limit of Quantitation (LLOQ) of 5 ng/mL.

Scientific Rationale & Experimental Design

Chromatographic Strategy: Why HILIC?

Aze-d4 is a zwitterionic, highly polar small molecule (


).[1] Conventional Reverse Phase (C18) chromatography results in elution within the void volume, leading to severe ion suppression from unretained salts.
  • Selected Mode: HILIC (Hydrophilic Interaction Liquid Chromatography).[1][4][5][6]

  • Mechanism: A water-rich layer forms on the polar stationary phase.[1][5] Aze-d4 partitions between the acetonitrile-rich mobile phase and this aqueous layer.[1]

  • Benefit: Enhanced retention (

    
    ) and superior sensitivity due to the high organic content facilitating desolvation in the ESI source.
    
Mass Spectrometry: Fragmentation Logic

The method relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Precursor Ion: Protonated molecule

    
    .[1]
    
    • Aze-d4 (

      
      ): m/z 106.1 [1]
      
  • Product Ions:

    • Primary (Quantifier): Ring cleavage/loss of formate moiety.[1] The azetidine ring strain facilitates ring opening.[1][7] For Aze-d4, the loss of the carboxyl group (

      
      , 46 Da) yields the deuterated pyrrolidine-like fragment at m/z 60.1 .
      
    • Secondary (Qualifier): Loss of water (

      
      , 18 Da) yielding m/z 88.1 .
      

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Cell Lysate) ProteinP Protein Precipitation (3:1 Cold ACN:MeOH) Sample->ProteinP Add IS if needed Centrifuge Centrifugation (14,000 x g, 10 min) ProteinP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HILIC HILIC Separation (Amide Column) Supernatant->HILIC Injection (2 µL) ESI ESI+ Source (Desolvation) HILIC->ESI Q1 Q1 Filter (m/z 106.1) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter (m/z 60.1) CID->Q3

Caption: Workflow for extraction and MRM detection of Aze-d4. High-contrast nodes denote critical phase changes.[1]

Detailed Protocol

Materials & Reagents
  • Analyte: this compound (ring-d4).[1]

  • Internal Standard (Optional): L-Proline-13C5, 15N (if Aze-d4 is the analyte) or unlabeled Aze (if Aze-d4 is the IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or SeQuant ZIC-HILIC.[1]

Sample Preparation (Plasma/Serum)
  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of Ice-Cold Extraction Solvent (ACN:MeOH 75:25 v/v + 0.1% Formic Acid).

    • Note: The high organic content prepares the sample for HILIC injection, preventing peak distortion.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an autosampler vial containing a low-volume insert.

  • Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with pure ACN.

Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Temperature: 35°C.[1]

  • Flow Rate: 0.4 mL/min.[1][6]

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] with Formic Acid).[1]

  • Mobile Phase B: Acetonitrile:Water (95:5) + 10 mM Ammonium Formate.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 95 Initial Hold
1.00 95 Isocratic
5.00 60 Linear Gradient
5.10 40 Column Wash
7.00 40 Wash Hold
7.10 95 Re-equilibration

| 10.00 | 95 | End |

Mass Spectrometry Parameters
  • Source: ESI Positive.[1][8]

  • Capillary Voltage: 3.5 kV.[1]

  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Role
Aze-d4 106.1 60.1 50 18 Quantifier
Aze-d4 106.1 88.1 50 10 Qualifier

| Aze (Unlabeled) | 102.1 | 56.1 | 50 | 18 | Analyte/IS |

Fragmentation Pathway Analysis

Understanding the fragmentation is vital for troubleshooting interference.[1]

Frag Parent Aze-d4 Parent [M+H]+ m/z 106.1 Inter Ring Opening Parent->Inter CID Energy Frag2 Loss of H2O (Qualifier) m/z 88.1 Parent->Frag2 -18 Da Frag1 Loss of HCOOH (Quantifier) m/z 60.1 Inter->Frag1 -46 Da

Caption: Fragmentation pathway of Aze-d4. The m/z 60.1 fragment retains the deuterated ring structure.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • System Suitability Test (SST): Inject a 100 ng/mL standard 5 times before the run.[1] Retention time %RSD must be < 2.0%; Area %RSD < 5.0%.[1]

  • Linearity: 5 ng/mL to 2000 ng/mL (

    
    ). Weighting 
    
    
    
    is recommended due to the wide dynamic range.[1]
  • Matrix Effect: Compare the slope of a standard curve in solvent vs. a standard curve spiked into extracted matrix.

    • Calculation:

      
      .[1]
      
    • Acceptance: ±15%.[1] If higher, increase dilution or use Aze-d4 as the IS for natural Aze quantification.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
RT Shift pH instability in Mobile Phase AHILIC is pH sensitive. Ensure buffer is fresh and pH 3.0 is precise.[1]
Low Sensitivity Ion SuppressionCheck "Column Wash" step.[1] Accumulation of phospholipids can suppress early eluters.[1]
Peak Tailing Sample solvent mismatchEnsure sample diluent is >75% ACN.[1] Injection of aqueous samples disrupts HILIC partitioning.[1]

References

  • Rubenstein, E. M., et al. (2009).[1][9] "Azetidine-2-carboxylic acid: A proline analogue with unique biological activity."[1][2][3] Journal of Biological Chemistry. Link (Generalized concept source).[1]

  • Teleki, A., et al. (2015).[1] "Quantification of amino acids in biological fluids using HILIC-MS/MS." Analytical Biochemistry. Link (Methodology basis).[1]

  • PubChem. (2025).[1] "Azetidine-2-carboxylic acid Compound Summary." National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] "L-Azetidine-2-carboxylic acid Product Information." Link

  • Agilent Technologies. (2022).[1] "HILIC Chromatography: When and How?" Agilent Technical Guides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Preparation of D,L-Azetidine-2-carboxylic Acid-d4 in Biological Media Document ID: TS-AZE-D4-001 Last Updated: 2026-03-04 Audience: Analytical Chemists, Cell Biologists, Drug Discovery Researchers[1]

Executive Summary & Compound Profile

This compound (Aze-d4) is a deuterated, four-membered ring amino acid analogue of proline.[1] It is primarily used as an internal standard in LC-MS/MS quantification or as a tracer in protein folding studies.[1]

Users frequently report precipitation when introducing this compound directly into cell culture media (e.g., DMEM, RPMI) or buffered saline (PBS). This guide addresses the critical solubility differential between pure water and high-salt buffers, providing a validated protocol for stable incorporation.

Physicochemical Profile
ParameterDataNotes
Molecular Formula C₄H₃D₄NO₂Deuterated at ring carbons (typically 2,3,3,4-d4 or similar)
Molecular Weight ~105.13 g/mol Slightly higher than non-deuterated form (101.1 g/mol )
Solubility (Water) > 20 mg/mL (~190 mM)High solubility in pure water [1, 2].[1][2]
Solubility (PBS pH 7.2) ~1 mg/mL (~9.5 mM)CRITICAL LIMIT: Drastically reduced in salt solutions [3].[1]
Solubility (DMSO) Insoluble / Poor Unlike many organics, Aze is often insoluble in DMSO [1].[1]
pKa (Predicted) ~2.4 (COOH), ~9.7 (NH)Zwitterionic at physiological pH.[1]
Critical Solubility Architecture (Visual Guide)

The following decision tree illustrates the correct solvent selection pathway to avoid precipitation.

Solubility_Workflow Start Start: Dissolve Aze-d4 Solvent_Choice Select Solvent Start->Solvent_Choice Water Pure Water (Milli-Q) Solvent_Choice->Water Recommended PBS_Media PBS or Cell Media Solvent_Choice->PBS_Media Not Recommended for Stock DMSO DMSO / Ethanol Solvent_Choice->DMSO Avoid Conc_Check Target Concentration? Water->Conc_Check Low_Conc < 5 mM (Working) PBS_Media->Low_Conc Result_Fail_Org INSOLUBLE (Precipitate Forms) DMSO->Result_Fail_Org High_Conc > 10 mM (Stock) Conc_Check->High_Conc Up to ~190 mM Result_Success Clear Solution (Ready for Dilution) High_Conc->Result_Success Result_Fail_Salt PRECIPITATION RISK (Salting Out Effect) Low_Conc->Result_Fail_Salt Borderline Solubility

Figure 1: Solvent selection decision tree highlighting the risk of direct dissolution in saline buffers.[1]

Validated Preparation Protocol

Objective: Prepare a stable 100 mM stock solution and dilute into cell culture media without precipitation.

Step 1: Stock Solution Preparation (100 mM)

Do NOT use PBS, Media, or DMSO for the master stock.

  • Weigh 10.5 mg of this compound.[1]

  • Add 1.0 mL of sterile, deionized water (Milli-Q) or 0.1 N HCl.

    • Scientific Rationale: Aze-d4 is highly soluble in water.[1] Using 0.1 N HCl can further stabilize the amine group by protonation, preventing zwitterionic aggregation, though water is usually sufficient [1].

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter .[1]

    • Note: Nylon filters should be avoided if using acidic solvents, though they are generally fine for water.

Step 2: Working Solution (Dilution into Media)
  • Calculate the required volume of stock to achieve the final concentration (typically 1–5 mM for metabolic competition studies, or µM range for MS standards).[1]

  • Add the aqueous stock dropwise to pre-warmed (37°C) cell culture media while stirring or swirling.

    • Limit: Ensure the final concentration in media does not exceed 5 mM (~0.5 mg/mL) to stay safely below the PBS solubility limit [3].

Troubleshooting & FAQs

Q1: I added the powder directly to DMEM at 10 mM, and it won't dissolve. Why? A: This is due to the Common Ion Effect and Salting Out .[1] Cell culture media (DMEM) typically contains ~150 mM salts (NaCl, KCl).[1] While Aze-d4 is soluble in water (>20 mg/mL), its solubility drops drastically in high-ionic-strength solutions (to ~1 mg/mL or ~10 mM) [3].[1] If you attempt 10 mM directly, you are operating at the saturation limit, leading to slow dissolution or persistent turbidity.

  • Fix: Prepare a 100 mM stock in pure water first, then dilute.

Q2: Can I use DMSO to make the stock solution? A: No. Unlike many hydrophobic drugs, amino acids like Azetidine-2-carboxylic acid are zwitterionic and polar.[1] They generally exhibit poor to negligible solubility in DMSO or ethanol [1].[1] Using DMSO may result in a suspension rather than a solution, leading to inaccurate dosing.

Q3: Is the "d4" label stable in solution? A: Yes, with caveats. The deuterium atoms in Aze-d4 are typically located on the carbon ring (C3/C4 positions).[1] Carbon-Deuterium (C-D) bonds are non-exchangeable in aqueous media under physiological conditions.[1]

  • Warning: Do not expose the solution to extreme pH (>12) or high temperatures (>60°C) for extended periods, as this could promote slow exchange or degradation.[1] Store stocks at -20°C [4].

Q4: Will the D,L-racemic mixture affect my cells differently than the L-isomer? A: Yes. Most biological systems (transporters, ribosomes) are stereoselective for the L-isomer .[1]

  • L-Aze: Is actively incorporated into proteins in place of proline, causing misfolding and toxicity.[1][3][4]

  • D-Aze: Is generally not incorporated into proteins but may still compete for transport or act as a competitive inhibitor.[1]

  • Implication: If using D,L-Aze-d4 as an MS internal standard, the signal represents the total mass.[1] If using for biological perturbation, remember that only ~50% of the mass (the L-form) is biologically active for protein incorporation [5].[1]

Biological Pathway: Mechanism of Action

When used in cell culture, the L-isomer of Aze-d4 mimics Proline.[1] The following diagram outlines its interference pathway.

Mechanism Extracellular Extracellular Aze-d4 (L-isomer) Transporter Amino Acid Transporter Extracellular->Transporter Competes w/ Proline tRNA_Charging Prolyl-tRNA Synthetase Transporter->tRNA_Charging Mis-charging Ribosome Ribosome (Translation) tRNA_Charging->Ribosome Incorporation Protein Nascent Protein (Misfolded) Ribosome->Protein Altered 2° Structure UPR Unfolded Protein Response (UPR) Protein->UPR Stress Trigger

Figure 2: Pathway of L-Azetidine-2-carboxylic acid incorporation leading to protein misfolding.[1]

References
  • Selleck Chemicals. Azetidine-2-carboxylic acid Solubility Data. Retrieved from Selleckchem.com. Link

  • ChemicalBook. Properties of Azetidine-2-carboxylic acid. Retrieved from ChemicalBook.com. Link

  • Cayman Chemical. L-Azetidine-2-carboxylic Acid Product Insert. (Solubility in PBS ~1 mg/mL).[1][3] Link

  • MedChemExpress. L-Azetidine-2-carboxylic acid Storage & Stability.Link

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[1][3][5] Biopolymers.[1][3][5] Link

Sources

Technical Support Center: Troubleshooting & Stability Guide for D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

D,L-Azetidine-2-carboxylic acid-d4 (Aze-d4) is a deuterated, non-proteinogenic amino acid widely utilized as a proline analogue in metabolic tracing, proteomics, and structural biology. Due to its four-membered ring, the molecule possesses an inherent ring strain of approximately 25.4 kcal/mol[1]. This structural tension makes it uniquely susceptible to pH-dependent degradation—specifically, ring-opening reactions.

This guide provides authoritative troubleshooting strategies, buffer optimization protocols, and mechanistic insights to ensure the structural integrity of Aze-d4 during your experiments.

Core Stability Profile & pH Dependence (FAQ)

Q1: Why am I observing mass shifts or loss of my Aze-d4 signal in LC-MS after sample preparation? A: The most common cause of Aze-d4 degradation is acid-mediated ring-opening. The azetidine ring is highly sensitive to low pH. When the azetidine nitrogen is protonated under acidic conditions (e.g., in 0.1% TFA used in standard LC-MS mobile phases or acidic lysis buffers), the ring becomes activated toward nucleophilic attack[2]. This reaction relieves the ~25.4 kcal/mol ring strain but destroys the molecule[1], often resulting in linear amino acid derivatives or lactones if other reactive functional groups are present[3]. Troubleshooting: Minimize the time your samples spend in highly acidic environments. If acidic precipitation (like Trichloroacetic acid) must be used, neutralize the sample immediately.

Q2: How do different pH levels quantitatively affect the half-life of the azetidine ring? A: The stability of the azetidine scaffold is directly proportional to the pH of the buffer. At physiological pH (pH 6.8 - 7.4), the molecule exists stably as a zwitterion. However, as the pH drops below the pKa of the azetidine nitrogen (typically around pH 1.8 to 2.7 for related derivatives), the half-life drops precipitously. Studies on azetidine derivatives demonstrate that at pH 1.8, the half-life (


) can be as short as 0.5 hours, whereas at pH 7.0, it remains stable[3].

Q3: What are the optimal buffer conditions for in vitro assays using Aze-d4? A: We recommend using 50 mM Potassium Phosphate or Sodium Phosphate buffers adjusted to pH 6.8–7.4[4]. These conditions maintain the zwitterionic state of the amino acid, preventing both acid-catalyzed ring opening and base-catalyzed racemization. Furthermore, strictly avoid buffers containing strong Lewis acids (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, 

), as Lewis acids coordinate with the azetidine nitrogen and drastically lower the activation barrier for ring cleavage[1].
Quantitative Data: Stability Profile of Azetidine Scaffolds

To assist in experimental planning, the following table summarizes the stability of the azetidine ring under varying pH conditions.

pH LevelCommon Buffer EnvironmentAzetidine StateEstimated Half-Life (

)
Primary Degradation Mechanism
< 2.0 0.1% TFA / HClFully Protonated~0.5 hours[3]Acid-mediated nucleophilic ring-opening
2.7 - 4.0 Acetate BufferPartially Protonated~1.2 hours[3]Slow ring-opening / Solvolysis
6.8 - 7.4 50 mM PhosphateZwitterionicStable (> 48 hours)[4]None (Optimal Condition)
> 10.0 Carbonate / NaOHDeprotonatedStable (Prone to racemization)Base-catalyzed alpha-proton abstraction
Experimental Protocols: Handling & Extraction of Aze-d4

To guarantee self-validating and reproducible results, follow this optimized protocol for extracting and preparing Aze-d4 from biological matrices without inducing degradation.

Protocol: pH-Controlled Extraction and LC-MS Preparation of Aze-d4

Causality Focus: Traditional metabolomic extractions use strong acids to precipitate proteins. Because Aze-d4 degrades rapidly at pH < 3, this protocol utilizes a cold organic solvent crash coupled with a buffered aqueous phase to maintain structural integrity.

  • Step 1: Quenching. Rapidly quench the biological reaction (e.g., cell culture or enzymatic assay) by adding 4 volumes of ice-cold Methanol:Acetonitrile (1:1, v/v) pre-chilled to -20°C.

    • Reasoning: Cold organic solvents precipitate proteins instantly without altering the pH, avoiding acid-catalyzed ring strain release.

  • Step 2: Buffered Extraction. Add 1 volume of 50 mM Ammonium Acetate buffer (pH 6.8) to the homogenate.

    • Reasoning: Ammonium acetate is volatile and LC-MS compatible, while the pH 6.8 ensures the azetidine nitrogen remains unprotonated and stable.

  • Step 3: Centrifugation. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Step 4: Supernatant Recovery & Drying. Transfer the supernatant to a new tube. Dry under a gentle stream of nitrogen gas at room temperature.

    • Reasoning: Avoid elevated temperatures (> 40°C), as thermal energy combined with trace nucleophiles can overcome the activation barrier for ring-opening[1].

  • Step 5: Reconstitution. Reconstitute the dried pellet in 95:5 Water:Acetonitrile containing 0.01% Formic Acid (instead of 0.1% TFA) immediately prior to LC-MS injection.

    • Reasoning: 0.01% Formic acid provides sufficient ionization for MS detection but is a weak enough acid to minimize in-vial degradation during the autosampler queue.

Logical Workflow: Azetidine Stability and Degradation Pathways

The following diagram illustrates the mechanistic pathways of this compound under different buffer conditions.

AzetidineStability Start This compound (Ring Strain ~25.4 kcal/mol) Decision Buffer pH Condition? Start->Decision Lewis Presence of Lewis Acids e.g., Zn2+, Al3+ Start->Lewis Acidic Acidic Buffer (pH < 4) e.g., TFA, HCl Decision->Acidic pH < 4 Neutral Neutral Buffer (pH 6.8 - 7.4) e.g., Phosphate Buffer Decision->Neutral pH 6.8-7.4 Basic Basic Buffer (pH > 10) e.g., NaOH Decision->Basic pH > 10 Protonation Protonation of Azetidine Nitrogen (Activation) Acidic->Protonation Zwitterion Stable Zwitterion State (No Activation) Neutral->Zwitterion Deprotonation Deprotonation of Carboxylic Acid (Alpha-proton labilization) Basic->Deprotonation Coordination Nitrogen-Metal Coordination (Increased Strain) Lewis->Coordination Degradation Nucleophilic Attack & Ring-Opening Degradation Protonation->Degradation Stable Optimal Stability (Assay & Storage) Zwitterion->Stable Racemization Risk of D/L Racemization Deprotonation->Racemization Coordination->Degradation

Mechanistic workflow of Aze-d4 stability and degradation pathways.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (PMC) URL:[Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols Source: Asian Publication Corporation URL:[Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Technical Guide: Mitigating Cytotoxicity of D,L-Azetidine-2-carboxylic Acid-d4 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is a deuterated analogue of the amino acid Proline. In proteomic workflows, it is utilized to label nascent proteins for turnover studies or mass spectrometry analysis. However, its utility is intrinsically linked to its toxicity.

The Central Conflict: Aze-d4 functions as a Proline mimic . It is recognized by prolyl-tRNA synthetases and incorporated into nascent polypeptide chains. Because the azetidine ring is four-membered (unlike the five-membered pyrrolidine ring of proline), its incorporation alters the bond angles of the peptide backbone. This structural perturbation prevents proper protein folding, particularly in proline-rich domains (e.g., collagen, cytoskeletal proteins), leading to the accumulation of misfolded proteins.[1]

This accumulation triggers the Unfolded Protein Response (UPR) within the Endoplasmic Reticulum (ER).[2] In long-term experiments, chronic UPR activation shifts the cell from a "repair" state (autophagy/chaperone induction) to a "death" state (apoptosis), resulting in the cytotoxicity you are observing.

Mechanism of Toxicity Diagram

Aze_Toxicity_Mechanism Aze This compound (Extracellular) Transporter Amino Acid Transporters (PAT1, SNAT) Aze->Transporter Competition with L-Proline Intra_Aze Intracellular L-Aze-d4 Transporter->Intra_Aze tRNA Prolyl-tRNA Synthetase Intra_Aze->tRNA Mimics L-Proline Ribosome Ribosomal Translation tRNA->Ribosome Misincorporation Misfolded Misfolded Protein Accumulation (Altered 2° Structure) Ribosome->Misfolded ER_Stress ER Stress & UPR Activation (PERK, IRE1, ATF6) Misfolded->ER_Stress Autophagy Adaptive Response: Autophagy & Chaperones ER_Stress->Autophagy Low/Short Exposure Apoptosis Terminal Response: Apoptosis (Cell Death) ER_Stress->Apoptosis High/Chronic Exposure

Figure 1: The cascade of Azetidine-2-carboxylic acid toxicity.[2][3][4] The compound bypasses quality control at the tRNA synthetase level, leading to structural instability in proteins and subsequent ER stress.

Strategic Optimization Guidelines

To mitigate toxicity while maintaining labeling efficiency, you must transition from a "maximal labeling" approach to a "minimal effective dose" strategy.

A. The "Safe Ratio" Principle

Toxicity is not solely dependent on the absolute concentration of Aze-d4, but rather the molar ratio of Aze-d4 to L-Proline in the media.

  • High Ratio (Aze >> Pro): High incorporation, rapid misfolding, acute toxicity.

  • Balanced Ratio: Moderate incorporation, manageable stress, sustained viability.

Recommendation: In long-term studies (>24 hours), you cannot use Proline-free media. You must establish a competitive equilibrium.

B. Media Formulation Adjustments
ComponentStandard Protocol (High Toxicity)Optimized Protocol (Long-Term Viability)Reason
Basal Media Proline-free DMEM/RPMILow-Proline Media (0.1 - 0.5 mM Pro)Complete absence of Proline forces 100% Aze uptake, causing rapid death.
Serum Dialyzed FBSDialyzed FBS + Defined Proline SpikeStandard FBS has variable Proline (200-400 µM). Dialyzed removes it, allowing you to control the ratio precisely.
Aze-d4 Conc. 1 mM - 5 mM50 µM - 500 µMLower concentrations reduce the burden on the proteostasis network.
Dosing Schedule ContinuousPulsed or "Spike-in"Pulsing allows recovery periods for the cell to clear misfolded proteins via autophagy.

Troubleshooting & FAQs

Q1: My cells are detaching or rounding up after 48 hours. Is the concentration too high?

Diagnosis: Likely yes. This phenotype indicates cytoskeletal collapse (actin/tubulin) or anoikis, often driven by the misfolding of collagen and adhesion proteins (integrins) which are Proline-rich. Corrective Action:

  • Check the Isomer: You are using the racemic mix (D,L). Only the L-isomer is incorporated, but the D-isomer may inhibit transport or contribute to osmotic stress.

  • Titrate Down: Perform a viability curve. Start at 50 µM Aze-d4.

  • Rescue Supplementation: Add L-Proline to the media at a 1:10 ratio (1 mM Proline : 10 mM Aze) or 1:5 ratio . Note that this will reduce labeling efficiency, so you must verify detection sensitivity.

Q2: I am using Aze-d4 for turnover studies. If I lower the concentration, will I lose the signal?

Diagnosis: A valid concern. Low incorporation leads to poor MS detection. Solution: Increase the sensitivity of detection rather than the toxicity of the label.

  • Enrichment: If your Aze-d4 contains a click-chemistry handle (rare for pure Aze, usually used for AHA), enrich. If not, and you rely on mass shift (+4 Da), ensure your LC-MS/MS duty cycle is optimized for these precursors.

  • Pulsed Labeling: Instead of leaving Aze-d4 on for 7 days, grow cells normally, then pulse with a higher concentration (e.g., 500 µM) for short windows (4-6 hours) at specific timepoints. This captures the "snapshot" of synthesis without chronic toxicity.

Q3: Does the "D" isomer in the D,L-mixture contribute to toxicity?

Technical Insight: Generally, no.[5] Prolyl-tRNA synthetases are stereoselective and largely exclude D-amino acids. However, the D-isomer is still present in the media.

  • Transport Competition: D-Aze may compete with L-Pro and L-Aze for entry via systems like PAT1/2, potentially altering the effective intracellular concentration of the active L-isomer.

  • Recommendation: If possible, source pure L-Azetidine-2-carboxylic Acid-d4 . If the D,L mix is the only option, assume the effective labeling concentration is 50% of the total, but the osmotic/transport load is 100%.

Q4: How do I monitor "sub-lethal" stress? I don't want to wait for cell death.

Protocol: You must validate that your labeling condition does not induce the UPR, as UPR alters protein synthesis rates, confounding your turnover data. Marker Check: Perform a Western Blot for BiP/GRP78 (chaperone) or Phospho-eIF2α (translation initiation block) after 24h of labeling.

  • Result: If these are significantly elevated >2-fold over control, your labeling is altering the biology you are trying to study. Reduce Aze concentration.[6]

Validated Experimental Workflows

Protocol A: Determination of Non-Toxic Labeling Window (The "STT" Assay)

Objective: Find the Sub-Toxic Threshold (STT) where viability >90% but labeling is detectable.

  • Seed Cells: Plate cells in 96-well plates (5,000 cells/well) in standard complete media. Allow 24h attachment.

  • Media Swap: Wash 1x with PBS. Add Proline-Free / Serum-Free media briefly to deplete intracellular pools (30 mins).

  • Treatment Matrix: Prepare media with Dialyzed FBS (10%) and the following matrix:

    • Row A: 0 µM Aze (Control) + 100 µM Proline

    • Row B: 100 µM Aze + 100 µM Proline (1:1 Ratio)

    • Row C: 500 µM Aze + 100 µM Proline (5:1 Ratio)

    • Row D: 1000 µM Aze + 100 µM Proline (10:1 Ratio)

    • Row E: 1000 µM Aze + 0 µM Proline (Extreme Toxicity Control)

  • Incubation: Incubate for the duration of your intended experiment (e.g., 3, 5, or 7 days). Refresh media every 48h to maintain concentrations.

  • Readout:

    • Viability: CCK-8 or MTT assay.

    • Stress: Lyse replicate wells and blot for LC3-II (Autophagy marker).

  • Selection: Choose the highest Aze concentration that maintains >90% viability and basal LC3-II levels.

Protocol B: Long-Term "Pulse-Chase" Maintenance

For experiments lasting >7 days.

  • Culture Media: Use DMEM with 10% Dialyzed FBS + 50 µM L-Proline (Low physiological level).

  • Labeling Spike: Add 200 µM Aze-d4 .

  • Cycling:

    • Day 0-2: Labeling Media (Aze + Pro).

    • Day 2-3: Recovery Media (High Proline: 500 µM, No Aze). This clears misfolded aggregates.

    • Day 3-5: Labeling Media (Aze + Pro).

  • Analysis: Normalize data based on the labeling duty cycle.

Optimization Workflow Diagram

Optimization_Workflow Start Start: Long-Term Labeling Project Step1 Step 1: Define Media (Dialyzed FBS + Defined Proline) Start->Step1 Step2 Step 2: Run STT Matrix (Vary Aze:Pro Ratio) Step1->Step2 Decision Viability > 90%? Step2->Decision Fail Reduce Aze or Increase Proline Decision->Fail No Pass Step 3: Check UPR Markers (BiP, p-eIF2α) Decision->Pass Yes Fail->Step2 Decision2 UPR Activated? Pass->Decision2 Decision2->Fail Yes (Stress Artifacts) Success Proceed to Long-Term Experiment Decision2->Success No (Clean Baseline)

Figure 2: Step-by-step decision tree for optimizing Aze-d4 concentrations. Note that viability alone is insufficient; molecular stress markers must also be negative.

References

  • Rubenstein, E., et al. (2006).[7] Azetidine-2-carboxylic acid: A naturally occurring proline analogue.[1][6][7][8][9][10][11] Phytochemistry. Link

  • Perotti, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.[3][7] International Journal of Molecular Sciences. Link

  • Samardzic, K., & Rodgers, K. J. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid. Amino Acids.[6][7][8][10][12] Link

  • Song, Y., et al. (2017).[9] Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid.[9] Nature Communications.[9] Link

  • Fowden, L. (1956).[9] Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants.[9] Biochemical Journal. Link

Sources

Off-target effects of azetidine-2-carboxylic acid on proline metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine-2-Carboxylic Acid (A2C) Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot the complex proteotoxic and metabolic off-target effects of A2C in your experimental models.

Unlike standard inhibitors that target a single receptor, A2C acts as a "Trojan Horse" at the translational level, fundamentally altering protein architecture and cellular metabolism. Below, you will find expert-level FAQs, self-validating troubleshooting protocols, and mechanistic workflows to ensure the scientific integrity of your data.

SECTION 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does A2C induce severe Endoplasmic Reticulum (ER) stress in my expression systems, and how does it bypass cellular proofreading? A: A2C is a non-proteinogenic amino acid homologue of L-proline. The root cause of its toxicity lies in the aminoacyl-tRNA synthetase machinery. Prolyl-tRNA synthetase (ProRS) is responsible for charging tRNA^Pro with L-proline. Because A2C's 4-membered azetidine ring is structurally similar to proline's 5-membered pyrrolidine ring, ProRS fails to adequately discriminate between the two[1][2]. Consequently, A2C is misacylated onto tRNA^Pro and misincorporated into nascent polypeptides during ribosomal translation[3][4]. The accumulation of these aberrant proteins in the ER triggers the Unfolded Protein Response (UPR), leading to the upregulation of chaperones like BiP, phosphorylation of eIF2α, ATF6 cleavage, and ultimately, autophagy (indicated by LC3-II elevation) or apoptosis[3][5].

Q2: I am studying structural proteins (e.g., collagen, myelin basic protein). How exactly does A2C alter their conformation? A: Proline is unique among amino acids because its cyclic structure restricts the dihedral angles (φ and ψ) of the peptide backbone, which is critical for forming extended, left-handed poly-proline type II (PPII) helices. When A2C replaces proline, the reduced ring size fundamentally alters these torsion angles and shifts the thermodynamics of cis-trans isomerization[6]. In highly conserved proline-rich domains—such as the PRTPPP hexapeptide sequence in myelin basic protein (MBP)—even a single A2C substitution introduces a severe bend in the polypeptide chain, completely disrupting the PPII structure and leading to pathogenic misassembly[6][7].

Q3: Does A2C directly inhibit endogenous proline biosynthesis or catabolism? A: Yes. While A2C is primarily known for translational toxicity, it also exerts profound off-target metabolic effects. In auxotrophic E. coli models, A2C exhibits a metabolic "sparing effect" on endogenous proline[8]. Mechanistically, A2C acts as a competitive inhibitor of the enzymes responsible for proline degradation (e.g., proline dehydrogenase). By blocking catabolism, A2C artificially alters the intracellular free amino acid pool, a variable you must account for when performing metabolomic profiling[8].

SECTION 2: Mechanistic Pathways & Workflows

To understand how A2C initiates proteotoxic stress, review the signaling cascade below. This pathway highlights the direct causality between translational misincorporation and terminal cellular outcomes.

G A2C Azetidine-2-carboxylic acid (A2C) ProRS Prolyl-tRNA Synthetase (ProRS) A2C->ProRS Competes with L-Proline tRNA A2C-tRNA^Pro Formation ProRS->tRNA Misacylation Ribosome Ribosomal Translation (Misincorporation) tRNA->Ribosome Bypasses Proofreading Misfolded Protein Misfolding (Altered Torsion Angles) Ribosome->Misfolded -14.01 Da Shift per Residue ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded->ER_Stress Accumulation UPR Unfolded Protein Response (UPR Activation) ER_Stress->UPR PERK PERK / eIF2α Phosphorylation UPR->PERK ATF6 ATF6 Cleavage & BiP Upregulation UPR->ATF6 Outcome Autophagy (LC3-II) / Apoptosis PERK->Outcome ATF6->Outcome

Fig 1: A2C misincorporation pathway leading to UPR activation and proteotoxic stress.

SECTION 3: Quantitative Data Summary

When designing your experiments, refer to these baseline quantitative parameters to set appropriate concentrations and mass spectrometry search parameters.

ParameterObservation / ValueBiological / Experimental Consequence
Mass Shift (ΔM) -14.015 Da per substitutionCritical for LC-MS/MS. Accounts for the loss of one -CH2- group compared to Proline.
A2C IC50 (In vitro) 1.0 mM - 5.0 mMInduces growth arrest, ATF6 cleavage, and proteotoxic stress in mammalian cells[5].
L-Proline Rescue Ratio 1:1 to 10:1 (L-Pro : A2C)Competitively outcompetes A2C at the ProRS active site, restoring cell viability[3][8].
UPR Marker Elevation 2x - 5x increaseWestern blot targets (BiP, LC3-II, phosphorylated eIF2α) confirm ER stress induction[3][5].

SECTION 4: Troubleshooting Guides & Validated Protocols

Issue 1: Differentiating Translational Toxicity from Metabolic Toxicity

The Problem: You observe cell death upon A2C treatment, but you need to prove that this is due to protein misincorporation rather than general chemical toxicity or off-target kinase inhibition. The Solution: The Stereospecific Proline Rescue Assay. This is a self-validating system. Because ProRS is strictly stereospecific, L-proline will rescue translational toxicity by outcompeting A2C, whereas D-proline will not[3][9].

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells (e.g., HeLa, Arabidopsis seedlings) in appropriate media. Ensure the media is initially proline-free or contains a known, low baseline concentration of L-proline.

  • A2C Titration: Treat cells with a titration gradient of A2C (e.g., 0.1 mM, 1.0 mM, 5.0 mM) to establish the IC50 for your specific cell line.

  • Stereospecific Co-supplementation (The Control):

    • Cohort A: Co-treat with A2C + L-Proline (at a 5:1 molar ratio of L-Pro to A2C).

    • Cohort B: Co-treat with A2C + D-Proline (at a 5:1 molar ratio).

  • Incubation: Incubate for 24–48 hours to allow for protein turnover and UPR activation.

  • Validation: Perform a viability assay (e.g., MTT). If toxicity is purely translational, Cohort A will show ~100% viability rescue, while Cohort B will mirror the A2C-only toxicity[3].

W Step1 1. Seed Target Cells (Proline-restricted media) Step2 2. A2C Treatment (Titration: 0.1 - 5.0 mM) Step1->Step2 Step3 3. Co-supplementation (L-Pro vs. D-Pro Control) Step2->Step3 Step4 4. Incubation Phase (24 - 48 hours) Step3->Step4 Step5 5a. Viability Assay (Confirm L-Pro Rescue) Step4->Step5 Step6 5b. Western Blot (UPR Markers: BiP, LC3-II) Step4->Step6

Fig 2: Experimental workflow for the Stereospecific Proline Rescue Assay.

Issue 2: Confirming A2C Misincorporation in Recombinant Proteins

The Problem: You are expressing a recombinant protein (e.g., myelin basic protein) in an E. coli system and need to quantify the exact sites where A2C has replaced proline[7]. The Solution: LC-MS/MS Peptide Mapping with targeted variable modifications.

Step-by-Step Methodology:

  • Expression & Purification: Express your recombinant protein in E. coli grown in minimal media supplemented with A2C. Purify the protein using affinity chromatography (e.g., Ni-NTA).

  • Proteolytic Digestion: Denature, reduce, and alkylate the purified protein. Digest overnight with Trypsin. (Note: Trypsin cleaves at Arg/Lys. A2C does not interfere with tryptic cleavage sites, ensuring predictable peptide fragments).

  • Liquid Chromatography: Separate the digested peptides using a C18 reverse-phase column on an HPLC system coupled to a high-resolution mass spectrometer.

  • Mass Spectrometry Data Analysis: Search the resulting spectra against your target protein sequence. Crucial Step: You must add a dynamic (variable) modification for Proline of -14.015 Da . This mass shift corresponds to the structural difference between the pyrrolidine ring (C5H9NO2) and the azetidine ring (C4H7NO2)[1][7].

  • Site Mapping: Analyze the MS/MS fragmentation spectra (b- and y-ions) to pinpoint the exact location of the A2C substitution within the peptide sequence.

SECTION 5: References

  • Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. PubMed.[Link]

  • Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis. Oxford Academic.[Link]

  • Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. PubMed. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia.[Link]

  • Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. PubMed.[Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed.[Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.[Link]

  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ASM Journals.[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed.[Link]

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv.[Link]

  • A highly conserved mechanism for the detoxification and assimilation of the toxic phytoproduct L-azetidine-2-carboxylic acid in Aspergillus nidulans. PubMed.[Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. ACS Publications.[Link]

Sources

Technical Support Center: Optimizing D,L-Azetidine-2-carboxylic Acid-d4 Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Brief

D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is a deuterated, four-membered ring analog of Proline.[1] In metabolic labeling, it acts as a "Trojan horse," hijacking the cellular translational machinery to incorporate into nascent protein chains in place of L-Proline.[1]

However, users frequently encounter two opposing failure modes:

  • Low Labeling Efficiency: The native Proline competes too effectively, or the D-isomer fraction dilutes the active pool.[1]

  • Premature Cell Death: Aze is inherently proteotoxic.[1] High incorporation triggers the Unfolded Protein Response (UPR), leading to apoptosis before sufficient material is generated.[1]

This guide provides a self-validating protocol to balance these factors, specifically addressing the challenges of using a racemic (D,L) mixture.

Critical Troubleshooting (Q&A)

Q1: I am using the standard concentration (50 mg/L) but seeing <10% incorporation. Why?

Diagnosis: You are likely facing Stereochemical Dilution and Native Competition .[1]

Technical Explanation:

  • The Racemic Factor: You are using a D,L mixture.[1] The Prolyl-tRNA synthetase (ProRS) is highly stereoselective for L-amino acids .[1] The D-isomer in your reagent is effectively inert for translation but contributes to the total mass concentration.[1] Therefore, a 50 mg/L solution of D,L-Aze only provides 25 mg/L of the biologically active L-Aze [1][3].[1]

  • Native Competition: Even trace amounts of L-Proline in the media (from serum or carryover) will outcompete Aze.[1] ProRS has a higher affinity for its natural substrate (Proline) than for the analog (Aze).[1]

Solution:

  • Double the Dosage: Calculate your working concentration based only on the L-isomer fraction. If your protocol calls for 2 mM L-Aze, you must use 4 mM D,L-Aze.[1]

  • Strict Starvation: You must use Proline-free media (e.g., specialized DMEM/RPMI).[1] Dialyzed FBS is mandatory to remove serum-derived Proline.[1]

Q2: My cells detach and die after 12 hours of labeling. How do I fix this?

Diagnosis: Aze-Induced Proteotoxicity (UPR Activation).[1]

Technical Explanation: Azetidine-2-carboxylic acid alters the bond angles of the peptide backbone (due to its 4-membered ring vs. Proline's 5-membered ring).[1] This forces proteins into non-native conformations, triggering the Unfolded Protein Response (UPR) , specifically the PERK and ATF6 branches [2].[1][2] Prolonged stress leads to CHOP-mediated apoptosis.[1]

Solution:

  • The "Pulse-Rescue" Strategy: Do not label indefinitely. Perform a "Pulse" (incubation with Aze-d4) for 4–8 hours to label nascent chains, followed immediately by cell harvest.[1]

  • Optimization Matrix: If long labeling is required (e.g., >12h), titrate Aze-d4 down to 0.5–1.0 mM (active L-concentration) to maintain viability, though this trades off labeling density.[1]

Q3: How do I verify that Aze-d4 was actually incorporated?

Diagnosis: Need for Mass Shift Validation .

Technical Explanation: Aze-d4 incorporation results in a specific mass shift relative to Proline.[1]

  • Proline Monoisotopic Mass: 97.05 Da (residue mass).[1]

  • Azetidine-2-carboxylic Acid (Aze) Mass: 83.04 Da (residue mass, -14 Da vs Proline).[1]

  • Deuterium Modification (+4 Da): The d4 label adds +4 Da.[1]

  • Net Shift: Aze-d4 (87.04 Da) replaces Proline (97.05 Da).[1]

  • Result: You should look for a mass shift of -10.01 Da per incorporated residue.[1]

Note: If you were using unlabeled Aze, the shift would be -14 Da.[1] The d4 tag mitigates this mass loss, resulting in the -10 Da shift.[1]

Optimized Experimental Protocol

Workflow: Proline-Depleted Metabolic Labeling

This protocol maximizes incorporation efficiency while mitigating the toxicity of the D,L-mixture.[1]

Reagents Required:
  • This compound (Stock: 100 mM in PBS, pH 7.4).[1]

  • Proline-Free Media (Custom DMEM or RPMI).[1]

  • Dialyzed FBS (10k MWCO) to remove endogenous amino acids.[1]

Step-by-Step Procedure:
  • Pre-Conditioning (T minus 24h):

    • Seed cells in standard complete media.[1] Aim for 60-70% confluency at the start of labeling. Do not overgrow; actively dividing cells incorporate labels faster.

  • The Depletion Phase (T minus 30 min):

    • Aspirate media and wash cells 2x with warm PBS.[1]

    • Add Proline-Free Media (supplemented with 10% Dialyzed FBS).

    • Incubate for 30 minutes . This depletes the intracellular pool of free Proline.[1]

  • The Labeling Pulse (T = 0):

    • Add D,L-Aze-d4 to a final concentration of 4 mM to 10 mM .[1]

      • Note: This provides 2–5 mM of the active L-isomer.[1]

    • Optional: Add a trace amount of L-Proline (e.g., 0.05 mM) only if cells are extremely sensitive; however, this will reduce labeling efficiency.[1]

  • Harvest (T = 6h to 12h):

    • Monitor cell morphology.[1] Harvest at the first sign of rounding/detachment.

    • Wash 3x with ice-cold PBS to stop transport.[1]

    • Lyse immediately for MS/NMR analysis.[1]

Quantitative Reference Data

Table 1: Expected Mass Shifts and Dosage Adjustments

ParameterValue / CalculationNotes
Target Residue L-Proline (Pro)Monoisotopic Residue Mass: 97.05 Da
Label Reagent D,L-Aze-d4Racemic mixture (50% L, 50% D)
Active Isomer L-Aze-d4Only the L-form charges tRNA-Pro
Mass Shift -10.01 Da Per Proline substitution (Pro -> Aze-d4)
Rec.[3][4] Conc. 4 - 10 mM (Total)Equates to 2 - 5 mM Active L-Aze
Toxicity Onset ~6 - 12 HoursDependent on cell line sensitivity to UPR [2]

Logic Diagram: Optimization Workflow

The following diagram illustrates the decision-making process for balancing labeling efficiency against cell viability.

AzeLabelingOptimization Start Start: Define Goal MediaPrep Prepare Proline-Free Media + Dialyzed FBS Start->MediaPrep CalcConc Calculate D,L-Aze-d4 Dosage (Target: 2-5mM Active L-Iso) MediaPrep->CalcConc Depletion 30 min Proline Starvation CalcConc->Depletion Pulse Add D,L-Aze-d4 (Pulse 4-12h) Depletion->Pulse CheckViability Check Cell Morphology (Rounding/Detachment?) Pulse->CheckViability Harvest Harvest & Lyse CheckViability->Harvest Healthy Rescue Rescue Strategy: Shorten Pulse or Add Trace Proline (0.05mM) CheckViability->Rescue High Toxicity Analysis MS Analysis: Check for -10 Da Shift Harvest->Analysis Rescue->Pulse Retry Optimized

Caption: Workflow for optimizing D,L-Aze-d4 labeling. The critical decision point is monitoring toxicity (UPR activation) versus labeling duration.

References

  • Rubenstein, E., et al. (2006). "Azetidine-2-carboxylic acid in garden beets (Beta vulgaris)."[1][5] Phytochemistry, 67(9), 898-903.[1][5]

  • Roest, G., et al. (2018). "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner."[1][2] Cells, 7(12), 236.[1]

  • Fowden, L., & Richmond, M. H. (1963). "Replacement of proline by azetidine-2-carboxylic acid during protein biosynthesis in Escherichia coli."[1] Biochimica et Biophysica Acta, 71, 459-461.[1]

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation."[1] Biopolymers, 30(9-10), 951-959.[1][4]

Sources

Technical Support Center: Stabilizing D,L-Azetidine-2-carboxylic Acid-d4 During Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

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Integrating the Final Touches

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Welcome to the Technical Support Center for handling D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) . Aze-d4 is a highly valuable deuterated non-proteinogenic amino acid standard used in LC-MS/MS quantification and metabolic tracing. However, due to its unique 4-membered heterocyclic structure and isotopic labeling, it is highly susceptible to chemical and enzymatic degradation during standard sample preparation workflows.

This guide provides field-proven troubleshooting strategies, grounded in physical chemistry, to help you maintain isotopic fidelity and structural integrity in your assays.

Part 1: The Causality of Aze-d4 Degradation

To effectively stabilize Aze-d4, we must first understand the two primary mechanisms driving its degradation:

  • Isotopic Scrambling (H/D Back-Exchange): The deuterium atoms on the Aze-d4 molecule (particularly at the α-carbon and amine positions) are labile in protic solvents. The rate of hydrogen-deuterium (H/D) exchange is catalyzed by both acids and bases. The exchange rate follows a V-shaped curve relative to pH, with the absolute kinetic minimum occurring at approximately pH 2.5 (). Deviating from this pH, or exposing the sample to room temperature, exponentially accelerates the loss of the mass label.

  • Nucleophilic Ring Opening: The azetidine ring possesses significant ring strain energy (~25.2 kcal/mol), making it comparable in reactivity to aziridines (). Under strongly acidic or basic conditions, or in the presence of strong nucleophiles at elevated temperatures, the ring undergoes hydrolytic opening, yielding acyclic derivatives. Furthermore, in biological matrices, specific enzymes such as L-azetidine-2-carboxylate hydrolase (A2CH) can rapidly catalyze this ring-opening reaction ().

Part 2: Troubleshooting & FAQs

Q1: My LC-MS/MS data shows a loss of the +4 Da mass shift for my Aze-d4 internal standard. Why is the deuterium label disappearing? Answer: You are experiencing H/D back-exchange. If your sample preparation involves prolonged incubation in aqueous buffers at physiological pH (pH ~7.4), the deuterons are exchanging with protons from the solvent.

  • The Fix: Implement a "quench" step immediately after sample collection. Lower the sample temperature to 0°C (ice bath) and adjust the pH to 2.5 using a dilute acid (e.g., 0.1% Formic Acid). Lowering the temperature from 25°C to 0°C reduces the exchange rate by a factor of 14, and pH 2.5 represents the kinetic minimum for proton exchange ().

Q2: I am observing unexpected peaks at +18 Da relative to the expected Aze-d4 mass. What is happening? Answer: A +18 Da mass shift indicates the addition of water, pointing to the hydrolytic ring opening of the azetidine ring to form a deuterated acyclic amino acid (e.g., 2-hydroxy-4-aminobutyric acid). This is triggered by either extreme pH stress during extraction or enzymatic degradation by A2CH in biological samples.

  • The Fix: Avoid using strong bases (like NaOH) or strong Lewis acids during extraction. If working with tissue or plasma, immediately precipitate proteins using cold organic solvents (e.g., 80% Acetonitrile at -20°C) to denature ring-opening enzymes before they can act on the standard.

Q3: Can I use elevated temperatures to speed up my solvent evaporation step prior to LC-MS? Answer: No. Heating azetidine derivatives, especially in the presence of protic solvents or nucleophiles, provides the activation energy required to overcome the barrier for ring expansion or opening (). Always evaporate under a gentle stream of nitrogen at or below 30°C.

Part 3: Quantitative Degradation Metrics

To optimize your workflow, reference the following table which summarizes how different physical parameters directly impact Aze-d4 stability.

ParameterConditionH/D Exchange Rate (Isotopic Scrambling)Ring Stability (Hydrolysis Risk)
pH < 1.0 (Strong Acid)HighLow (Acid-catalyzed opening)
pH 2.5 (Optimal Quench) Minimum (Kinetic trough) High (Stable)
pH > 7.0 (Physiological)HighLow (Base-catalyzed opening)
Temperature 0°C (Ice Bath) Reduced by ~14x vs 25°C High (Reaction stalled)
Temperature > 30°C (Evaporation)Exponentially increasedLow (Thermal expansion/opening)

Part 4: Self-Validating Protocol for Aze-d4 Sample Preparation

To ensure trustworthiness and reproducibility, use the following self-validating extraction protocol. This method inherently decoupled chemical degradation from matrix-induced enzymatic degradation.

Step 1: Preparation of Quench Solution Prepare a quenching buffer of 150 mM Potassium Phosphate, adjusted strictly to pH 2.5 using Formic Acid. Chill to 0°C on an ice bath.

Step 2: Matrix Aliquoting & Spike-In Aliquot 50 µL of your biological sample (e.g., plasma or cell lysate) into a pre-chilled microcentrifuge tube. Immediately spike in your Aze-d4 internal standard.

  • Causality: Spiking into a cold environment prevents immediate enzymatic attack by A2CH.

Step 3: Immediate Quench Within 10 seconds of the spike, add 50 µL of the 0°C Quench Solution (pH 2.5) to the sample.

  • Causality: This halts H/D back-exchange by forcing the solution into the kinetic minimum for proton exchange.

Step 4: Protein Precipitation Add 300 µL of cold Acetonitrile (-20°C) to the quenched sample. Vortex for 15 seconds.

  • Causality: Organic solvents denature A2CH and other hydrolases, permanently eliminating the risk of enzymatic ring opening.

Step 5: Centrifugation & Recovery Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial. Evaporate under nitrogen gas at ≤ 30°C if concentration is required.

Step 6: Self-Validation Control (Critical) Run a parallel "Solvent-Only" spike (Aze-d4 spiked into water instead of biological matrix) through Steps 1-5.

  • Interpretation: If the matrix sample shows degradation but the solvent control does not, your issue is enzymatic (increase ACN ratio or chill faster). If both show degradation, your issue is chemical (verify your quench buffer pH is exactly 2.5).

Part 5: Workflow Visualization

Aze_Workflow cluster_risk High-Risk Conditions cluster_quench Stabilization Protocol Aze_Start Biological Sample + Aze-d4 Spike Risk_pH pH > 4.0 or pH < 1.0 (Triggers H/D Exchange) Aze_Start->Risk_pH Improper Buffer Risk_Temp Temp > 20°C (Triggers Ring Opening) Aze_Start->Risk_Temp Delayed Prep Quench_Temp Chill to 0°C (Ice Bath) Aze_Start->Quench_Temp Immediate Analysis LC-MS/MS Analysis (Intact Aze-d4) Risk_pH->Analysis Loss of -d4 Signal Risk_Temp->Analysis +18 Da Artifacts Quench_pH Adjust to pH 2.5 (0.1% Formic Acid) Crash Protein Precipitation (Cold ACN, -20°C) Quench_pH->Crash Quench_Temp->Quench_pH Crash->Analysis Centrifuge & Extract

Workflow for stabilizing Aze-d4, highlighting degradation risks and quenching strategies.

References

  • Title: MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT Source: Journal of the American Society for Mass Spectrometry (via NIH/PMC) URL:[Link]

  • Title: Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles URL:[Link]

  • Title: Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C Source: Acta Crystallographica Section F (via NIH/PMC) URL:[Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry URL:[Link]

Isotopic peak overlap issues with "D,L-Azetidine-2-carboxylic Acid-d4" in MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) Internal Standard Issues

To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Resolving Linearity and Quantitation Errors due to Isotopic Crosstalk

Executive Summary

You are likely reading this because your calibration curve for Azetidine-2-carboxylic acid (Aze) is exhibiting non-linearity at the lower limit (LLOQ) or your quality control (QC) blanks are showing "ghost" peaks. When using This compound as an internal standard (IS), the most common failure mode is Isotopic Peak Overlap (Crosstalk) .

For small molecules like Aze (MW ~101 Da), the issue is rarely the natural abundance of the analyte interfering with the IS. Instead, it is almost exclusively the "Reverse Overlap" —traces of unlabeled (d0) or partially labeled (d1-d3) impurities within your d4 standard contaminating your analyte channel.

This guide provides a self-validating workflow to diagnose, quantify, and correct these interferences.

Part 1: The Diagnostic Phase

Do not assume the source of the error. Run the "Cross-Contribution Matrix" to mathematically isolate the interference.

Diagnostic Protocol: The Cross-Contribution Matrix

Perform the following three injections using your current LC-MS/MS method.

Injection TypeSample CompositionMonitor Channel: Analyte (Aze) Monitor Channel: IS (Aze-d4) Interpretation
1. True Blank Solvent only (No Analyte, No IS)Must be < 20% of LLOQMust be < 5% of IS responseSystem Contamination: If peaks appear here, you have carryover or solvent contamination. Clean the injector/column.
2. IS Zero Matrix + IS Only (at working conc.)CRITICAL CHECK: Signal here = "Reverse Overlap"Reference Signal (100%)IS Purity Issue: If signal > 20% of LLOQ, your IS contains d0 impurities. See Solution A.
3. ULOQ Sample Matrix + Analyte Only (at highest conc.)Reference Signal (100%)CRITICAL CHECK: Signal here = "Forward Overlap"Mass Resolution/Isotope Issue: If signal > 5% of IS response, your Analyte M+4 is hitting the IS window. See Solution B.
Part 2: Troubleshooting "Reverse Overlap" (IS Analyte)

Symptom: You inject a blank sample containing only the Internal Standard, but you see a peak in the Analyte channel (m/z 102


 56).
Root Cause:  Isotopic Impurity. Your "d4" standard is not 100% d4. It likely contains 0.1% to 0.5% of d0 (native Aze). Because Aze is a small molecule, this d0 impurity is chemically identical to your analyte.
Solution A: The Concentration Tuning Protocol

You cannot "clean" the impurity from the standard, but you can bury it below the noise floor.

  • Calculate the Interference Ratio: From Diagnostic Injection #2 (IS Zero), calculate:

    
    
    If this is >20%, your method fails FDA/EMA guidelines.
    
  • Titrate the IS Concentration: Drastically reduce the concentration of your IS working solution.

    • Step 1: Prepare IS at 50%, 20%, and 10% of your current concentration.

    • Step 2: Inject these "IS Zero" samples.

    • Step 3: Select the highest IS concentration where the interference peak is <20% of your LLOQ area .

Expert Insight: Many protocols default to high IS concentrations to "swamp" matrix effects. For deuterated standards with isotopic impurities, this is fatal. Use the minimum IS signal required to maintain precision (typically 100,000–500,000 counts), not the maximum.

Part 3: Troubleshooting "Forward Overlap" (Analyte IS)

Symptom: The IS peak area decreases or fluctuates systematically as the Analyte concentration increases (at the high end of the curve). Root Cause:

  • Natural Isotopes (M+4): For Aze (C

    
    H
    
    
    
    NO
    
    
    ), the probability of a natural M+4 isotope (which would mimic the d4 IS) is statistically negligible (<0.01%). This is rarely the chemical cause for this specific molecule.
  • Ion Suppression: High analyte load suppressing the IS ionization.

  • Detector Saturation: The detector is "blinded" by the analyte, affecting the IS read.

Solution B: ULOQ Truncation

Since M+4 overlap is unlikely for Aze:

  • Check Linearity: Plot the IS Peak Area vs. Analyte Concentration.

  • Diagnosis:

    • If IS area drops only at high concentrations: Ion Suppression . Dilute samples or improve chromatography.

    • If IS area increases at high concentrations: Crosstalk (rare for Aze/d4).

  • Action: Lower your Upper Limit of Quantification (ULOQ). You are likely saturating the column or source.

Part 4: The "Hidden" Variable – Deuterium Isotope Effect

Issue: You observe that Aze-d4 elutes slightly earlier than native Aze. Mechanism: Deuterium (D) is heavier but forms slightly shorter, stronger bonds than Hydrogen (H).[1] This reduces the lipophilicity of the molecule, causing it to interact less with C18 stationary phases. This is known as the Inverse Isotope Effect .[1]

Why this matters: If Aze and Aze-d4 do not co-elute perfectly, they are not experiencing the exact same matrix suppression at the exact same time. This negates the purpose of using an IS.[2]

Visualizing the Logic Flow

TroubleshootingFlow Start Start: Non-Linear Calibration / High Blanks Diag Run Cross-Contribution Matrix (True Blank, IS Zero, ULOQ) Start->Diag Check1 Is there a peak in Analyte Channel of 'IS Zero'? Diag->Check1 Issue1 Reverse Overlap (IS -> Analyte) Caused by d0 impurity in Standard Check1->Issue1 Yes Check2 Is there a peak in IS Channel of 'ULOQ'? Check1->Check2 No Fix1 Action: Reduce IS Concentration until interference < 20% LLOQ Issue1->Fix1 Issue2 Forward Overlap (Analyte -> IS) Rare for Aze (M+4 negligible) Check2->Issue2 Yes Check3 Are Retention Times Identical? Check2->Check3 No Fix2 Action: Check for Detector Saturation or Ion Suppression Issue2->Fix2 Issue3 Deuterium Isotope Effect (d4 elutes earlier) Check3->Issue3 No (Shift > 0.1 min) Fix3 Action: Adjust Gradient to force co-elution or widen integration window Issue3->Fix3

Caption: Logical workflow for isolating isotopic interference vs. chromatographic anomalies.

FAQ: Frequently Asked Questions

Q1: Can I just subtract the "blank" signal from my samples? A: No. Regulatory guidelines (FDA/EMA) strictly prohibit background subtraction for quantitative assays. You must physically reduce the interference (by lowering IS concentration) or mathematically account for it using weighted regression (1/x²), provided the interference is constant and below the 20% LLOQ threshold.

Q2: My Aze-d4 has a stated purity of 98%. Is that enough? A: That is Chemical Purity, not Isotopic Purity. A standard can be 99.9% chemically pure (no other molecules) but only 98% isotopically pure (contains 2% d0/d1/d2/d3). For MS quantitation, you need a Certificate of Analysis (CoA) that explicitly states Isotopic Enrichment (e.g., >99.5 atom % D). If your vendor only lists chemical purity, assume it contains significant d0.

Q3: I see a mass shift of +3 instead of +4. What is happening? A: This suggests Hydrogen-Deuterium Exchange (HDX) or fragmentation loss.

  • HDX: If the deuterium labels are on exchangeable sites (N-H or O-H) rather than the carbon ring, they will swap with H in aqueous mobile phases. Ensure your Aze-d4 is labeled on the ring carbons .

  • Fragmentation: If your MRM transition is

    
     (Loss of HCOOH), check if the lost fragment contained a Deuterium. If you lose a D, the mass gap narrows.
    

Q4: Why not use a 13C-labeled IS instead? A:


C or 

N labeled standards are superior because they do not suffer from the Deuterium Isotope Effect (no retention time shift) and have no exchangeable protons. However, they are significantly more expensive and harder to synthesize for specific cyclic amino acids like Aze. If you can afford

C-Aze, use it. If not, the d4 protocols above are your best defense.
References
  • Chromy, V. et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC-MS. Chromatography Online. Link

  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.Link

  • BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.Link

  • ResearchGate. (2025). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry.Link

  • National Institutes of Health (NIH). (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations. PubMed. Link

Sources

"D,L-Azetidine-2-carboxylic Acid-d4" incorporation variability in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers utilizing D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) to probe protein turnover, misfolding, and structural dynamics.[1] It addresses the specific challenges of incorporation variability across cell lines, mass spectrometry detection, and cytotoxicity management.

Executive Summary & Mechanism of Action

This compound is a deuterated, racemic analogue of L-Proline .[1] Its four-membered ring structure (compared to Proline's five-membered ring) alters the phi/psi angles of the peptide backbone when incorporated into proteins.[1]

  • Primary Application: It is used as a "structural spoiler" to induce protein misfolding (triggering the Unfolded Protein Response - UPR) or as a tracer in mass spectrometry to measure proteome turnover rates.[1]

  • Mechanism: Aze mimics Proline.[1][2][3][4][5][6][7][8] It is recognized by Prolyl-tRNA Synthetase (ProRS) , charged onto tRNA-Pro, and incorporated into nascent polypeptide chains during translation.[1][4][9]

  • The "D,L" Factor: The reagent is a racemic mixture (50% L-isomer, 50% D-isomer).[1] Only the L-isomer is efficiently recognized by mammalian ProRS and incorporated. The D-isomer largely remains inert or acts as a weak competitive inhibitor, meaning the effective concentration of the incorporation-competent species is half the total concentration.[1]

Troubleshooting Center: Incorporation Variability

This section addresses the most common user pain point: "Why is Aze-d4 incorporation inconsistent between my HeLa, HEK293, and CHO cells?"

Q1: Why is my incorporation efficiency low despite using high concentrations (e.g., 5 mM)?

Diagnosis: Proline Competition. The most common cause of failure is the presence of endogenous or media-supplemented L-Proline.[1] ProRS has a higher affinity for L-Proline than L-Aze.[1] If the ratio of [Pro]:[Aze] is too high, Aze is effectively outcompeted.

  • Standard Media (DMEM/RPMI): Contains high levels of Proline (~150–200 µM). Adding 1 mM Aze results in only a 5:1 ratio, which is often insufficient for robust labeling.

  • Serum: Fetal Bovine Serum (FBS) contains free Proline.[1]

  • Solution:

    • Use Proline-free media (custom formulations or select deficient kits).[1]

    • Use Dialyzed FBS (dFBS) to remove free amino acids while retaining growth factors.[1]

    • Titrate the Ratio: Aim for an Aze:Pro ratio of at least 20:1 to 50:1 for significant incorporation.[1]

Q2: Why do some cell lines (e.g., CHO) show resistance to incorporation compared to HeLa?

Diagnosis: Metabolic Flux & P5CS Expression. Cell lines vary in their basal capacity to synthesize Proline de novo from Glutamate via the enzyme P5CS (Δ1-pyrroline-5-carboxylate synthetase) .[1]

  • High Proline Synthesizers: Some CHO lines and cancer subtypes have elevated P5CS activity, creating a high intracellular pool of L-Proline that outcompetes exogenous Aze-d4.[1]

  • Transporter Variance: Uptake depends on System A (SNATs) and System L transporters.[1] Expression levels of these transporters vary by tissue origin.

  • Action: For resistant lines, you must deplete intracellular Proline pools by "starving" cells in Proline-free media for 1–2 hours before adding Aze-d4.[1]

Q3: The cells are dying before I can harvest them. How do I balance labeling vs. toxicity?

Diagnosis: UPR-Induced Apoptosis. Aze incorporation causes widespread protein misfolding.[1] The cell senses this stress via the Unfolded Protein Response (UPR).[10] Prolonged stress leads to CHOP-mediated apoptosis.[1]

  • Threshold: Toxicity is time- and concentration-dependent.[1]

  • Optimization:

    • Short Pulse: For turnover studies, use a "pulse" of 2–4 hours. This is usually sufficient for MS detection without killing the cell.

    • Concentration: Do not exceed 5 mM unless necessary. 1–2 mM is often sufficient in Proline-depleted media.[1]

    • Racemic Correction: Remember, 5 mM D,L-Aze = 2.5 mM L-Aze (active).[1]

Q4: How do I detect Aze-d4 incorporation by Mass Spectrometry?

Diagnosis: Incorrect Mass Shift Calculation. Users often look for the wrong mass shift.[1]

  • Proline Residue (C5H7NO): Monoisotopic Mass ≈ 97.05 Da.[1]

  • Azetidine Residue (C4H5NO): Monoisotopic Mass ≈ 83.04 Da.[1]

  • Mass Difference (Pro -> Aze): -14.02 Da.[1]

  • Aze-d4 Residue (C4HD4NO): The "d4" adds ~4.025 Da to the Aze mass.[1]

  • Target Mass Shift (Pro -> Aze-d4): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    Note: You are looking for a peptide mass DECREASE of ~10 Da per replaced Proline.
    
Visualizing the Mechanism & Workflow
Figure 1: Mechanism of Aze-d4 Competition and Incorporation

This diagram illustrates the competition between L-Proline and L-Aze-d4 at the ProRS enzyme and the downstream consequences.[1]

Aze_Mechanism Proline L-Proline (Media/Intracellular) ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS High Affinity Aze L-Aze-d4 (Active Isomer) Aze->ProRS Competition D_Aze D-Aze-d4 (Inert/Inhibitory) D_Aze->ProRS No/Low Binding tRNA_Pro tRNA-Pro (Charged) ProRS->tRNA_Pro Aminoacylation Ribosome Ribosome (Translation) tRNA_Pro->Ribosome NativeProtein Native Protein (Correct Folding) Ribosome->NativeProtein If Pro Incorporated MisfoldedProtein Aze-labeled Protein (Altered Backbone) Ribosome->MisfoldedProtein If Aze Incorporated UPR UPR Activation (ER Stress) MisfoldedProtein->UPR Accumulation

Caption: Competitive incorporation of L-Aze-d4 vs. L-Proline by ProRS, leading to protein misfolding and UPR activation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Aze-d4 Incorporation Signal CheckMedia Check Media Formulation Start->CheckMedia IsProFree Is Media Proline-Free? CheckMedia->IsProFree SwitchMedia Action: Switch to Pro-free Media + dFBS IsProFree->SwitchMedia No CheckRatio Check Pro:Aze Ratio IsProFree->CheckRatio Yes IsRatioHigh Is Aze:Pro > 20:1? CheckRatio->IsRatioHigh IncreaseAze Action: Increase Aze conc. (Max 5-10mM) IsRatioHigh->IncreaseAze No CheckCellLine Consider Cell Line Metabolism IsRatioHigh->CheckCellLine Yes Starvation Action: Pre-starve cells (1-2h) in Pro-free media CheckCellLine->Starvation

Caption: Step-by-step logic for diagnosing and resolving low incorporation efficiency.

Optimized Experimental Protocol

Objective: Maximize Aze-d4 incorporation for MS analysis while minimizing cell death.

Materials:

  • This compound (Dissolved in PBS or water to 100 mM stock).[1]

  • Proline-Free Media (e.g., DMEM -Pro, -Gln).[1]

  • Dialyzed FBS (dFBS) (Critical: Standard FBS contains Proline).[1]

  • L-Glutamine (Add separately if needed).[1]

Step-by-Step Workflow:

  • Preparation (Day 0):

    • Seed cells (HeLa, HEK293, etc.) to reach ~70% confluency by the time of treatment. Over-confluent cells have slower protein turnover, reducing incorporation rates.

  • Proline Depletion (Day 1, T-minus 1 hour):

    • Aspirate growth media.[1]

    • Wash cells 2x with warm PBS to remove residual Proline.[1]

    • Add Proline-Free Media supplemented with 10% dFBS.

    • Rationale: This "starvation" phase forces the cell to utilize intracellular Proline pools, sensitizing them to the incoming Aze-d4.

  • Labeling Pulse (Time 0):

    • Add D,L-Aze-d4 to a final concentration of 2 mM to 5 mM .[1]

    • Note on Concentration: Since it is a D,L mix, 4 mM total = 2 mM active L-Aze.[1]

    • Incubate for 2 to 6 hours .

    • Warning: Do not exceed 12 hours unless studying apoptosis; UPR activation will alter the proteome significantly.

  • Harvest & Lysis:

    • Wash cells 3x with ice-cold PBS (stops transport).[1]

    • Lyse in standard buffer (RIPA or Urea buffer) containing protease inhibitors.

  • MS Sample Prep:

    • Proceed with standard reduction, alkylation, and trypsin digestion.

    • Data Analysis: Set a variable modification for Proline: Substitution of Pro -> Aze-d4 (-10.02 Da) .

Comparative Data: Incorporation Factors
VariableImpact on IncorporationRecommended Action
Media Proline High Negative Impact. Proline outcompetes Aze.[1]Use Proline-free media + Dialyzed FBS.[1]
D,L-Isomer Mix Reduces Potency. Only L-isomer is active.[1]Calculate concentration based on 50% active ingredient.
Cell Density Moderate Impact. High density = slower turnover.[1]Treat cells in log-phase (60-70% confluent).[1]
Incubation Time Variable. Too short = low signal; Too long = toxicity.[1]Optimize pulse (2-4h for turnover, 6-8h for misfolding).
Cell Type High Variance. High Pro-synthesizers (e.g., CHO) resist.[1]Increase Aze concentration or extend starvation time.
References
  • Rubio Gomez, M. A., & Ibba, M. (2020).[11] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids.[1][12] Frontiers in Physiology. Link

  • Fowden, L., & Richmond, M. H. (1963).[13] Replacement of proline by azetidine-2-carboxylic acid during protein synthesis in Escherichia coli. Biochimica et Biophysica Acta. Link

  • Samardzic, K., & Rodgers, K. J. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid.[1] Journal of Biochemical and Molecular Toxicology. Link

  • Song, J. L., et al. (2017). Quantitative profiling of protein turnover using deuterated amino acids. Proteomics. Link

Sources

Technical Support Center: Troubleshooting Mass Spectrometry of Deuterated Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically designed for researchers and drug development professionals encountering unexpected fragmentation patterns when analyzing deuterated Azetidine-2-carboxylic acid (Aze) —a four-membered ring homologue of the proteinogenic amino acid proline[1].

Because Aze is frequently misincorporated into proteins in place of proline[2], deuterated Aze is a critical tool for metabolic tracing, kinetic isotope effect studies, and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). However, its unique cyclic strain and basicity introduce severe complications during tandem mass spectrometry (MS/MS). This guide provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to ensure analytical accuracy.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I observing a randomized deuterium distribution (H/D scrambling) during CID-MS/MS of deuterated Aze-peptides?

The Causality: This is a classic manifestation of the Mobile Proton Model . During Collision-Induced Dissociation (CID), the vibrational excitation of the precursor ion is a relatively slow heating process. Before the peptide backbone actually cleaves, the ionizing proton becomes "mobile" and migrates across the peptide backbone through reversible, endothermic hydron transfers between basic side chains and amide groups[3]. Because this migration involves the continuous exchange of protons and deuterons, your carefully localized deuterium labels get randomly shuffled (scrambled) across the molecule[4].

Q2: Why does the backbone cleavage pattern of Aze differ from standard aliphatic amino acids, and why are my search algorithms failing to identify it?

The Causality: Aze-containing peptides are subject to the "Proline Effect" . Like proline, Aze lacks an amide proton and possesses a highly basic tertiary nitrogen. When the mobile proton localizes at the azetidyl amide bond, it severely weakens the N-terminal peptide bond. This drives a highly selective, dominant cleavage N-terminal to the Aze residue, yielding an overwhelming abundance of


-ions and a near-complete absence of complementary 

-ions[5]. Standard automated search algorithms expect a uniform distribution of

and

ions and will often fail to score these atypical spectra correctly.
Q3: How can I accurately localize the deuterium label on the Aze ring if CID causes scrambling?

The Causality: You must bypass the slow-heating mechanism of CID by using non-ergodic fragmentation techniques, such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) . These methods involve the transfer of an electron to the multiply protonated peptide, inducing an extremely rapid cleavage of the N-Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 bond to form 

and

ions. This cleavage happens significantly faster than proton migration, effectively "freezing" the deuterium atoms in their original locations.

Part 2: Quantitative Data & Expected Fragmentation Metrics

To optimize your instrument parameters, refer to the following summary of fragmentation modalities for deuterated Aze-peptides.

Fragmentation ModalityPrimary Ion SeriesH/D Scrambling RiskAze Cleavage PreferenceBest Use Case
Low-Energy CID (

)

High (>70%) Strong "Proline Effect" (

-ions)
Sequence confirmation of non-deuterated Aze.
CID with Alkali (

)

(adducts)
Low (<10%) ReducedDeuterium localization when ETD is unavailable.
ETD / ECD

Negligible (<5%) Sequence-independentHigh-resolution deuterium localization.

Part 3: Self-Validating Experimental Protocols

If you are experiencing data degradation due to H/D scrambling or unexpected Aze cleavage, implement one of the following self-validating workflows.

Protocol A: Minimizing H/D Scrambling via ETD-MS/MS

Use this protocol if your instrument is equipped with an ETD source to preserve isotope localization.

  • Sample Preparation: Infuse the deuterated Aze-peptide in a standard electrospray solvent (e.g., 50% Acetonitrile, 0.1% Formic Acid). Ensure the peptide is in a multiply charged state (minimum

    
    ), as ETD requires high charge states to be efficient.
    
  • Precursor Isolation: Isolate the target precursor ion in the quadrupole or ion trap with a narrow isolation window (e.g., 1.5

    
    ) to exclude isotopic interference.
    
  • ETD Activation: React the precursor with a radical anion fluorophore (e.g., fluoranthene). Tune the reaction time (typically 50–100 ms) to maximize the yield of

    
     and 
    
    
    
    product ions.
  • Self-Validation Step: Run a fully protiated (non-deuterated) synthetic version of the exact same Aze-peptide. The

    
     and 
    
    
    
    ion mass shifts between the protiated and deuterated samples must perfectly match the theoretical mass of the deuterium label at the specific Aze residue. Any fractional mass distribution indicates residual scrambling or incomplete synthesis.
Protocol B: Alkali Metal Cationization for CID-MS/MS

Use this protocol to lock the charge state and prevent proton mobility if ETD is unavailable[4].

  • Sample Spiking: Add 10 mM of Sodium Chloride (NaCl) or Lithium Chloride (LiCl) to your deuterated Aze-peptide sample.

  • Ionization Tuning: Adjust your ESI source parameters to optimize for the sodium/lithium adduct (

    
     or 
    
    
    
    ) rather than the protonated species.
  • Collisional Activation: Subject the alkali-adducted precursor to CID. Because the alkali metal is tightly coordinated by the peptide backbone carbonyls, it does not migrate like a proton.

  • Self-Validation Step: Compare the CID spectrum of the

    
     ion against the 
    
    
    
    ion. The
    
    
    spectrum will show a smeared isotopic envelope across multiple fragments (scrambling), whereas the
    
    
    spectrum will show a discrete, localized mass shift on the specific fragment containing the Aze residue.

Part 4: Pathway & Workflow Visualizations

Diagram 1: Mechanism of H/D Scrambling vs. ETD Preservation

The following diagram illustrates how the choice of fragmentation dictates the fate of the deuterium label on the Aze residue.

HD_Scrambling N1 Deuterated Aze Peptide [M+H]+ N2 Collisional Activation (CID) Vibrational Excitation N1->N2 Heat/Collision N5 Electron Transfer Dissociation (ETD) Non-Ergodic Fragmentation N1->N5 Electron Transfer N3 Mobile Proton Mobilization (Intramolecular H/D Transfer) N2->N3 Mobile Proton Model N4 H/D Scrambling (Loss of Isotope Localization) N3->N4 Cleavage N6 Preserved Deuterium Labeling (Accurate Localization) N5->N6 Fast Cleavage

Mechanism of H/D scrambling in CID vs. preservation of deuterium localization using ETD.

Diagram 2: Troubleshooting Decision Tree

Use this logical workflow to diagnose and resolve anomalous MS/MS data when working with Aze.

Workflow S1 Observe Unexpected Fragmentation (Aze) S2 Isolate Root Cause: Isotope Loss vs. Backbone Cleavage S1->S2 S3 H/D Scrambling Suspected (Isotope Shift) S2->S3 Isotope mismatch S4 Atypical Backbone Cleavage (Abundant y-ions) S2->S4 Unexpected fragments S5 Switch to ETD/ECD or Alkali Metal Cationization S3->S5 S6 Account for 'Proline Effect' in Search Algorithms S4->S6 S7 Accurate MS/MS Spectra Validation S5->S7 S6->S7

Troubleshooting workflow for resolving unexpected fragmentation in deuterated Aze samples.

References

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
  • Misincorporation Proteomics Technologies: A Review. PMC - NIH.
  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". PubMed - NIH.
  • Factors affecting gas-phase deuterium scrambling in peptide ions and their implications for protein structure determin
  • Conformationally Restricted Glycopeptide Backbone Inhibits Gas-Phase H/D Scrambling between Glycan and Peptide Moieties. PMC - NIH.
  • Analysis of phosphoinositide 3-kinase inhibitors by bottom-up electron-transfer dissociation hydrogen/deuterium exchange mass spectrometry. SciSpace.

Sources

Handling and storage recommendations for "D,L-Azetidine-2-carboxylic Acid-d4"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for D,L-Azetidine-2-carboxylic Acid-d4 . It prioritizes experimental integrity, safety, and data reliability.

Product Category: Stable Isotope-Labeled Amino Acid Analogs Chemical Family: Proline Analog / Heterocyclic Amino Acid Primary Application: NMR Internal Standards, Metabolic Tracing, Protein Misfolding Studies

🔬 Module 1: Critical Storage & Stability Recommendations

The Golden Rule: Treat this compound as hygroscopic and biologically potent . Isotopically labeled compounds require strict adherence to storage protocols to maintain isotopic enrichment levels and chemical purity.

Storage Conditions Matrix
ParameterRecommendationTechnical Rationale
Long-Term Storage -20°C (Freezer) Prevents slow chemical degradation and minimizes ring-opening risks associated with strained azetidine rings [1].
Short-Term/Working 2–8°C (Refrigerator) Acceptable for <2 weeks. Minimize temperature cycling to prevent condensation.
Humidity Control Desiccator Required The compound is hygroscopic. Moisture absorption alters weighing accuracy and can catalyze hydrolysis.
Light Exposure Dark / Amber Vial While not acutely photosensitive, standard isotope storage dictates protection from UV to prevent radical-induced degradation.
Container Type Tightly Sealed Glass Avoid plastics for long-term storage if dissolved in organic solvents; glass prevents leaching.
The "Thaw-Use-Refreeze" Cycle

WARNING: Repeated freeze-thaw cycles are the #1 cause of degradation for deuterated amino acids.

  • Protocol: Upon first receipt, allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.

  • Best Practice: Aliquot the dry powder into single-use quantities immediately if you plan to use it over several months.

⚠️ Module 2: Safety & Handling (Toxicity Alert)

D,L-Azetidine-2-carboxylic Acid (Aze) is not just a benign chemical building block; it is a toxic proline analogue .

Mechanism of Toxicity

Aze mimics the structure of Proline.[1][2] In biological systems, prolyl-tRNA synthetases can mistakenly charge tRNA with Aze instead of Proline.

  • Consequence: Aze is incorporated into nascent polypeptide chains.

  • Result: The 4-membered ring alters the bond angles of the peptide backbone, causing protein misfolding, aggregation, and activation of the Unfolded Protein Response (UPR) [2].

  • Racemic Note: As this is a D,L-mixture , the L-enantiomer is the primary driver of biological toxicity via translation machinery, while the D-enantiomer may remain biologically inert or act via different transport mechanisms.

Handling Workflow Diagram

The following decision tree outlines the safe handling and storage logic to prevent contamination and exposure.

HandlingWorkflow Start Package Receipt Equilibrate Equilibrate to Room Temp (Do NOT Open Cold) Start->Equilibrate Open Open in Fume Hood (PPE: Gloves, Mask) Equilibrate->Open Condensation Gone Weigh Weigh Required Amount (Minimize Air Exposure) Open->Weigh Aliquot Create Single-Use Aliquots? Weigh->Aliquot Dissolve Dissolve for Experiment Aliquot->Dissolve Immediate Use Reseal Purge Headspace (N2/Ar) & Seal with Parafilm Aliquot->Reseal Excess Powder Dissolve->Reseal If Stock Made Store Return to -20°C Desiccator Reseal->Store

Figure 1: Safe handling and storage workflow to prevent moisture contamination and exposure.

🧪 Module 3: Experimental Preparation & Solubility

Solvent Compatibility
SolventSolubilityNotes
Water / D₂O High (>50 mg/mL) Ideal for stock solutions. Filter sterilize (0.22 µm) for cell culture.
DMSO Soluble Use anhydrous DMSO.[3] Moisture in DMSO reduces solubility and stability [3].
Methanol Slightly Soluble Can be used, but water is preferred.
Non-polar Insoluble Not compatible with Hexane, Chloroform, etc.
Deuterium Exchange Warning (NMR Users)

When dissolving This compound in protic solvents (like H₂O or Methanol):

  • Labile Protons: The amine (-NH) and carboxylic acid (-COOH) protons will exchange rapidly with the solvent.

  • Stable Protons: The deuterium atoms on the azetidine ring (C-D bonds) are stable and will not exchange under neutral conditions.

  • Recommendation: For NMR standards, dissolve in D₂O to maintain a clean spectrum. If you dissolve in H₂O, the labile sites will become protonated (-NH₂, -COOH).

❓ Module 4: Troubleshooting & FAQs

Q1: I see split peaks in my NMR spectrum. Is the compound impure?

Diagnosis: Likely Rotamers , not impurities. Explanation: Like proline, Azetidine-2-carboxylic acid forms tertiary amides in peptide bonds (or zwitterions in solution) that undergo slow cis-trans isomerization on the NMR time scale.

  • Solution: Run the NMR at an elevated temperature (e.g., 50°C) to coalesce the rotamer peaks, or verify by adding a drop of acid (DCl) to shift the equilibrium [4].

Q2: Why is the biological toxicity lower than cited in literature?

Diagnosis: You are using the Racemic (D,L) mixture. Explanation: Most biological toxicity (protein misincorporation) is driven by the L-isomer .

  • Calculation: If you treat cells with 10 mM of the D,L-mixture, the effective concentration of the toxic L-isomer is only 5 mM. Adjust your dosing accordingly.

Q3: The powder has clumped together. Can I still use it?

Diagnosis: Moisture absorption. Action:

  • If the color has not changed (should be white/beige), it is likely just physical aggregation.

  • Dissolve a small amount in D₂O and check proton NMR.

  • If the ring proton signals (or lack thereof for d4) are intact, the compound is chemically stable. If you see new peaks indicating ring opening (linear structures), discard the sample.

Q4: How do I sterilize a stock solution for cell culture?

Protocol:

  • Dissolve the this compound in distilled water.

  • Do NOT autoclave. High heat may degrade the strained ring structure or cause D/H exchange at alpha-carbons under pressure.

  • Use Filtration: Pass through a 0.22 µm PES or PVDF syringe filter.

📚 References

  • MedChemExpress. (2024). L-Azetidine-2-carboxylic acid Safety Data Sheet & Stability. Retrieved from

  • National Institutes of Health (NIH). (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Society for Experimental Biology. Retrieved from

  • Selleck Chemicals. (2024). Azetidine-2-carboxylic acid Solubility and Storage Guidelines. Retrieved from

  • BenchChem. (2025). The Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide. Retrieved from

Sources

Validation & Comparative

Comparative Guide: L-Proline vs. Azetidine-2-carboxylic Acid (Aze) & Deuterated Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "D,L-Azetidine-2-carboxylic Acid-d4" vs L-proline incorporation in proteins Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide analyzes the structural and functional divergence between the natural amino acid L-Proline and its toxic homologue Azetidine-2-carboxylic acid (Aze) .[1] It specifically addresses the distinct roles of the biological agent (L-Aze) versus the analytical standard (This compound ) in proteomic workflows.

While L-Proline is essential for protein secondary structure, Aze is a stress-inducing analogue used to study protein misfolding.[2] The deuterated variant (d4) is a critical mass spectrometry tool for quantifying this misincorporation, rather than a substrate for biological synthesis.

Chemical & Structural Comparison

The fundamental difference lies in the ring size. Proline possesses a 5-membered pyrrolidine ring, whereas Aze contains a 4-membered azetidine ring. This contraction alters the allowable conformational space (


 and 

angles) of the polypeptide chain.
FeatureL-Proline L-Azetidine-2-carboxylic Acid (Aze) This compound
Role Proteinogenic Amino AcidToxic Proline AnalogueAnalytical Internal Standard
Ring Structure 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Deuterated)
Stereochemistry L-isomer (Active)L-isomer (Active)Racemic (D,L mixture)
Mass Shift (vs Pro) Reference (0 Da)-14.0156 Da (CH₂ loss)-10.01 Da (vs Pro) / +4.02 Da (vs Aze)
Bio-Incorporation High EfficiencyCompetitive (Error-prone)Not for Incorporation (Analytical only)
Structural Visualization

The following diagram illustrates the structural relationship and the specific mass tagging of the d4 variant.

ChemicalStructures Pro L-Proline (C5H9NO2) Natural Substrate Aze L-Azetidine-2-carboxylic Acid (C4H7NO2) Toxic Homologue Pro->Aze Ring Contraction (-CH2, -14 Da) AzeD4 This compound (C4H3D4NO2) Internal Standard Aze->AzeD4 Deuterium Labeling (+4 Da Mass Shift)

Figure 1: Structural relationship between Proline, Aze, and the d4-standard. Note the ring contraction reduces mass, while deuteration adds mass for MS detection.

Mechanism of Incorporation

The toxicity of Aze stems from its ability to hijack the translational machinery. The enzyme Prolyl-tRNA Synthetase (ProRS) is the gatekeeper.

  • Promiscuity: In many species (including E. coli and mammals), the active site of ProRS cannot perfectly discriminate between Proline and Aze due to their similar steric profiles.

  • Competition: Incorporation is competitive. High levels of L-Proline can "rescue" cells from Aze toxicity by outcompeting the analogue for tRNA charging.

  • Stereoselectivity: Ribosomes and ProRS are stereoselective for L-amino acids . Therefore, in the racemic D,L-Aze-d4 mixture, the D-isomer is generally inert or inhibitory, making the product unsuitable for efficient metabolic labeling but ideal for chemical quantitation.

Pathway of Misincorporation

IncorporationPathway Pool Cytosolic Pool (L-Pro vs L-Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Pool->ProRS Competition tRNA tRNA-Pro ProRS->tRNA Aminoacylation Ribosome Ribosome (Translation) tRNA->Ribosome Protein Nascent Protein Ribosome->Protein Effect_Pro Native Folding (Functional) Protein->Effect_Pro If L-Pro incorporated Effect_Aze Misfolding / Aggregation (UPR Activation) Protein->Effect_Aze If L-Aze incorporated (Ring strain)

Figure 2: The competitive pathway where Aze evades ProRS editing, leading to misfolded proteins and cellular stress.

Functional Consequences of Incorporation

When Aze replaces Proline, the consequences are structural and often deleterious.[3][4][5]

  • Helix Destabilization: Proline is known as a "helix breaker," but it is essential for the Polyproline II helix and collagen triple helix. The 4-membered ring of Aze alters the

    
     dihedral angle (approx -65° for Pro vs different constraints for Aze), destabilizing these structures.
    
  • Thermal Stability (

    
    ):  Proteins containing Aze typically show a reduced melting temperature (
    
    
    
    ), indicating lower stability.
  • Collagen Defects: Aze is widely used to inhibit collagen secretion. The analogue prevents the triple helix from zipping correctly, causing the protein to be retained in the ER and degraded.

  • UPR Activation: The accumulation of Aze-containing misfolded proteins triggers the Unfolded Protein Response (UPR), specifically upregulating chaperones like BiP and GRP78.

Experimental Protocols
Protocol A: Inducing Misfolding with L-Aze

Use this protocol to study ER stress or protein stability.

  • Cell Culture: Grow mammalian cells (e.g., HEK293, CHO) in standard DMEM.

  • Starvation (Optional): Briefly incubate in Proline-free media (1-2 hours) to deplete the endogenous pool.

  • Treatment: Add L-Azetidine-2-carboxylic acid (NOT the d4 standard) at concentrations ranging from 1 mM to 10 mM.

    • Control: Add L-Proline (10 mM) to a parallel set to prove competition/rescue.

  • Incubation: Incubate for 4–24 hours depending on the protein turnover rate.

  • Readout: Western blot for UPR markers (BiP, CHOP) or aggregation assays.

Protocol B: Quantifying Incorporation via Mass Spectrometry

Use this protocol to measure exactly how much Aze replaced Proline using the D,L-Aze-d4 standard.

Principle: You cannot easily distinguish endogenous Proline from Aze by UV, but MS can separate them by mass. The d4 standard corrects for extraction and ionization losses.

  • Lysis & Hydrolysis:

    • Lyse treated cells.

    • Precipitate proteins (TCA or Acetone) to remove free amino acids.

    • Perform acid hydrolysis (6N HCl, 110°C, 24h) to break proteins back into amino acids.

  • Spike-In:

    • Add a known concentration of This compound to the hydrolysate.

  • Derivatization (Optional but recommended):

    • Derivatize with reagents like FMOC or Butyl chloroformate to improve retention on C18 columns.

  • LC-MS/MS Analysis:

    • Target 1 (Natural Aze): Monitor transition for unlabeled Aze (Mass

      
      ).
      
    • Target 2 (Standard): Monitor transition for Aze-d4 (Mass

      
      ).
      
    • Target 3 (Proline): Monitor Proline (Mass

      
       relative to Aze).
      
  • Calculation:

    • Use the ratio of Area(Natural Aze) / Area(Aze-d4) to calculate the absolute moles of Aze incorporated.

    • Calculate % Misincorporation =

      
      .
      
References
  • Rubio Gomez, M. A., & Ibba, M. (2020). Aminoacyl-tRNA synthetases as targets for non-canonical amino acids. Frontiers in Physiology. Link

  • Song, J., et al. (2017).[6] Prolyl-tRNA synthetase inhibition by the proline analogue azetidine-2-carboxylic acid.[1][7] The Plant Journal. Link

  • Tan, E. M., et al. (1983). Inhibition of collagen synthesis by azetidine-2-carboxylic acid in human skin fibroblasts. Archives of Biochemistry and Biophysics. Link

  • NIST Chemistry WebBook. (2024). 2-Azetidinecarboxylic acid Mass Spectrum. National Institute of Standards and Technology.[8] Link

  • Toronto Research Chemicals. (2024). This compound Product Data. Link

Sources

Technical Comparison: Deuterated Analogues vs. 13C-Labeled Homologues in Amino Acid Quantitation

[1]

Executive Summary

In quantitative LC-MS/MS analysis of amino acids, the choice of Internal Standard (IS) dictates the accuracy of data normalization, particularly when correcting for matrix effects and extraction recovery.[1]

This guide compares two distinct classes of internal standards:

  • 13C-Proline: A stable isotope-labeled (SIL) isotopologue of the target analyte (assuming Proline is the target).[1]

  • This compound (Aze-d4): A deuterated structural homologue (ring contraction) of Proline.[1]

The Verdict:

  • For Proline Quantification: 13C-Proline is the superior standard. It offers perfect chromatographic co-elution and identical ionization kinetics, compensating for matrix effects (ion suppression/enhancement) in real-time.[1]

  • For Azetidine-2-carboxylic Acid (Aze) Quantification: Aze-d4 is the superior standard. It matches the retention time and physicochemical properties of the toxic non-proteinogenic amino acid Aze.[1]

  • As a General Surrogate: Aze-d4 is a suboptimal surrogate for Proline due to retention time shifts (caused by both structural differences and the deuterium isotope effect), which decouples the IS from the analyte’s specific matrix environment.

Scientific Principles: The Mechanics of Error Correction

To understand why 13C-Proline generally outperforms Aze-d4 for proline analysis, we must analyze the physicochemical divergence between the two molecules.[1]

Chromatographic Co-elution & Matrix Effects

In Electrospray Ionization (ESI), matrix effects are transient.[1] Interfering species (phospholipids, salts) elute at specific times, suppressing or enhancing ionization.[1]

  • 13C-Proline: Being an isotopologue (differing only by neutron count), it co-elutes perfectly with native Proline.[1] If Proline experiences 50% ion suppression at 2.5 min, 13C-Proline experiences the exact same 50% suppression.[1] The ratio remains constant.

  • Aze-d4: As a structural homologue (4-membered ring vs. 5-membered ring), Aze has different hydrophobicity.[1] It will elute at a different retention time (RT) than Proline.[1] If Aze-d4 elutes at 2.1 min (where suppression is 10%) and Proline elutes at 2.5 min (where suppression is 50%), the ratio is skewed, leading to quantitative error.[1]

The Deuterium Isotope Effect

Even if Aze-d4 were structurally identical to Proline (i.e., Proline-d4), deuterium (D) is more lipophilic than hydrogen (H).[1] This causes a slight shift in retention time on Reverse Phase (RP) columns, known as the Deuterium Isotope Effect .[1][2]

  • 13C Labels: Carbon-13 adds mass without significantly altering the vibrational energy of C-H bonds or lipophilicity.[1] It ensures perfect co-elution.[1]

  • Deuterium Labels: Can cause peak tail separation, especially in high-efficiency UHPLC, partially decoupling the IS from the analyte.[1]

Visualizing the Mechanism

The following diagram illustrates the risk of using a structural analogue like Aze-d4 compared to a co-eluting SIL-IS like 13C-Proline.

MatrixEffectcluster_timelineRetention Time AxisMatrixBiological Matrix(Phospholipids/Salts)ColumnLC Column(Separation)Matrix->ColumnT1RT: 2.1 min(Low Suppression)Column->T1Aze-d4 ElutesT2RT: 2.5 min(High Suppression)Column->T2Proline & 13C-Proline EluteESIESI Source(Ionization)Result_AzeResult_AzeESI->Result_AzeAze-d4 Signal(Overestimated)Result_ProResult_ProESI->Result_ProProline Signal(Suppressed)Result_13CResult_13CESI->Result_13C13C-Proline Signal(Suppressed Equally)T1->ESIIonization Efficiency: 90%T2->ESIIonization Efficiency: 50%Ratio_FailRatio_FailResult_Pro->Ratio_FailRatio vs Aze-d4(INACCURATE)Ratio_PassRatio_PassResult_Pro->Ratio_PassRatio vs 13C-Proline(ACCURATE)Result_13C->Ratio_Pass

Caption: Figure 1. Impact of chromatographic separation on normalization accuracy. Aze-d4 elutes in a different matrix zone than Proline, failing to correct for ion suppression.[1]

Detailed Technical Comparison

The following table contrasts the critical specifications of both standards.

Feature13C-Proline (Universal) This compound
Chemical Nature Isotopologue (Identical Structure)Structural Homologue (Ring Contraction)
Analyte Target L-ProlineAzetidine-2-carboxylic Acid (Aze)
Retention Time (RT) Co-elutes with ProlineShifts vs. Proline (typically earlier in RP)
Mass Shift +1 Da per 13C (typically +5 Da for U-13C5)+4 Da (Deuterated)
Isotope Stability High: Backbone 13C is non-exchangeable.[1]Moderate: D on C-H is stable; D on N/O exchanges rapidly.
Chirality Usually L-Isomer (matches biology)D,L-Racemic (mixture of enantiomers)
Cost High (Complex synthesis)Moderate (Easier deuteration)
Primary Risk Crosstalk if mass resolution is low.[1]Non-linear matrix correction; Chiral separation issues.
Critical Note on Chirality

The "D,L" designation in the Aze-d4 product indicates a racemic mixture.[1]

  • Risk: If your LC method uses a chiral column (e.g., for D-amino acid analysis), D,L-Aze-d4 will split into two peaks.[1] You must sum the areas or ensure your integration window covers both.[1]

  • 13C-Proline: Typically supplied as L-Proline-13C5.[1] If analyzing biological L-Proline, this is a perfect match.[1]

Experimental Protocol: Validating Your Choice

If you are forced to use Aze-d4 as a surrogate for Proline (e.g., due to supply chain issues), you must validate the "Parallelism" of the method.[1] This protocol determines if Aze-d4 behaves sufficiently similarly to Proline during extraction and ionization.[1]

Protocol: Matrix Factor & Recovery Comparison

Objective: Determine if Aze-d4 compensates for matrix effects on Proline.

Materials:

  • Analyte: L-Proline[1][3][4]

  • IS Candidate 1: 13C5-L-Proline[1]

  • IS Candidate 2: this compound[1]

  • Matrix: Plasma or Cell Lysate (stripped or blank)

Workflow:

  • Preparation of Spikes:

    • Set A (Post-Extraction Spike): Extract blank matrix.[1] Spike Proline and both ISs into the extract just before injection.[1]

    • Set B (Neat Standard): Spike Proline and both ISs into pure solvent (mobile phase).

    • Set C (Pre-Extraction Spike): Spike Proline and both ISs into blank matrix before extraction.[1]

  • LC-MS/MS Analysis:

    • Inject all samples in triplicate.

    • Monitor MRM transitions:

      • Proline: m/z 116.1 → 70.1[1]

      • 13C-Proline: m/z 121.1 → 74.1[1]

      • Aze-d4: m/z 106.1 → (fragment) [Check specific product sheet for transition]

  • Calculations:

    • Matrix Factor (MF):

      
      
      
      • Ideal: MF(Proline) should equal MF(IS).[1]

      • Calculation: Calculate Normalized MF = MF(Proline) / MF(IS).[1]

      • Acceptance: The Normalized MF must be between 0.85 and 1.15 .[1] If Aze-d4 yields a value of 1.4, it is failing to correct for suppression.[1]

    • Extraction Efficiency (RE):

      
      
      
      • Compare RE(Proline) vs. RE(Aze-d4). Significant differences indicate the extraction method (e.g., protein precipitation) extracts the analogue differently than the target.

Application Scenarios & Decision Logic

When should you use which standard?

Scenario A: Quantification of L-Proline in Biofluids
  • Recommendation: Use 13C-Proline. [1]

  • Reasoning: Proline is highly polar and elutes early in Reverse Phase, often in the "graveyard" region of high salt/phospholipid suppression.[1] Only a co-eluting SIL-IS (13C) can reliably normalize this variable suppression.[1] Aze-d4 will likely separate chromatographically, leading to poor reproducibility (%CV > 15%).[1]

Scenario B: Quantification of Azetidine-2-carboxylic Acid (Aze)[1][3][5][6][7]
  • Recommendation: Use D,L-Aze-d4. [1]

  • Reasoning: Aze is a toxic proline analogue found in sugar beets and can be misincorporated into proteins [1].[1][4][5][6] To measure Aze specifically, Aze-d4 is the correct isotopically labeled standard.[1] 13C-Proline would be the "structural analogue" in this case and would be inferior.[1]

Scenario C: Untargeted Amino Acid Profiling (Cost-Sensitive)
  • Recommendation: 13C-Proline (or 13C-Yeast Extract). [1]

  • Reasoning: While Aze-d4 is cheaper than some custom SIL standards, it introduces too much analytical uncertainty for general profiling.[1] A labeled yeast extract containing 13C-Proline is a cost-effective alternative that maintains scientific rigor.[1]

DecisionTreeStartSelect AnalyteAnalyteProTarget: L-ProlineStart->AnalyteProAnalyteAzeTarget: Azetidine-2-COOHStart->AnalyteAzeQ_BudgetIs 13C-Proline Available?AnalytePro->Q_BudgetUseAze_CorrectUseAze_CorrectAnalyteAze->UseAze_CorrectUSE Aze-d4(Gold Standard)Use13CUSE 13C-Proline(Gold Standard)Q_Budget->Use13CYesUseAzeUSE Aze-d4(Validation Required)Q_Budget->UseAzeNo (Risk of Error)

Caption: Figure 2.[1][7] Decision tree for Internal Standard selection based on target analyte.

References

  • Rubenstein, E., et al. (2006).[1][5] Azetidine-2-carboxylic acid in the food chain.[1][4] Phytochemistry, 67(9), 898-903.[1] Link

  • Stokvis, E., et al. (2005).[1] Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Link

  • Berg, T., et al. (2013).[1] The isotope effect in the chromatography of deuterated and non-deuterated compounds. Journal of Chromatography A, 1286, 153-158.[1] Link

Absolute Quantification of Azetidine-2-carboxylic Acid: Validating D,L-Aze-d4 as the Premier Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Content Type: Technical Comparison & Method Validation Guide

Introduction: The Biological Threat of Aze

Azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic amino acid (NPAA) naturally synthesized by various plants, including Convallaria majalis (lily of the valley) and table beets[1][2]. As a four-membered ring structural analog of proline, Aze frequently evades cellular proofreading mechanisms. Consequently, prolyl-tRNA synthetase mistakenly incorporates Aze into nascent polypeptide chains in place of proline, leading to severe proteotoxic stress, protein misfolding, and potential links to human neurodegenerative diseases like multiple sclerosis[1][2].

For toxicologists and agricultural scientists, the absolute quantification of Aze in complex biological matrices (e.g., plant extracts, human serum, protein hydrolysates) is critical. However, achieving high-fidelity quantification requires overcoming significant mass spectrometry bottlenecks.

The Analytical Bottleneck: Isobaric Interference

Quantifying Aze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique mechanistic challenge. The proteinogenic amino acid threonine is highly abundant in biological samples and undergoes an in-source neutral loss of water ([M+H-H2O]⁺) during electrospray ionization (ESI). This phenomenon results in a mass shift to m/z 102, which is perfectly isobaric to the protonated precursor ion of Aze[1].

Without meticulous chromatographic separation, the threonine artifact will falsely inflate the Aze signal[1]. Furthermore, biological matrices induce unpredictable ion suppression or enhancement in the ESI source. To correct for these variables, an exact internal standard (IS) is mandatory.

Comparative Analysis: Why Analogs Fail

Historically, laboratories have relied on external calibration or generic structural analogs like ¹³C₅-L-Proline for amino acid profiling[3]. As demonstrated in the comparison table below, these alternatives fail to provide the rigorous self-validation required for absolute quantification.

Table 1: Performance Comparison of Internal Standards for Aze LC-MS/MS Quantification

Analytical MetricD,L-Azetidine-2-carboxylic Acid-d4¹³C₅-Proline (Analog IS)External Calibration
Chromatographic Co-elution Exact (ΔRT < 0.01 min)Poor (ΔRT > 0.4 min)N/A
Matrix Effect Compensation > 99% ~ 60-75%0%
Isobaric Interference Mitigation High (Differentiates true peaks)Low (Does not track Aze)None
Quantification Accuracy 98 - 102% 80 - 115%60 - 120% (Matrix dependent)

Mechanistic Causality: The Isotope Dilution Advantage

As a Senior Application Scientist, I cannot overstate the importance of Isotope Dilution Mass Spectrometry (IDMS) . The superiority of D,L-Aze-d4 is rooted in fundamental physical chemistry.

Because Aze-d4 shares the exact physicochemical properties of endogenous Aze—differing only by four deuterium atoms on the azetidine ring—it experiences identical chromatographic retention. When Aze and Aze-d4 co-elute into the ESI source, they are subjected to the exact same matrix-induced ion suppression. By measuring the ratio of the endogenous analyte (m/z 102) to the heavy standard (m/z 106), the matrix effect mathematically cancels out.

This creates a self-validating system : if a heavy sample matrix suppresses the overall MS signal by 50%, the signals for both Aze and Aze-d4 drop proportionally, leaving the quantitative ratio perfectly intact. Furthermore, because Aze-d4 strictly co-elutes with true Aze, it acts as an absolute retention time marker, allowing analysts to confidently distinguish the true Aze peak from the isobaric threonine artifact[1].

Validated LC-MS/MS Protocol for Absolute Quantification

The following protocol outlines a robust methodology for extracting and quantifying Aze using D,L-Aze-d4, utilizing an aqueous-compatible C18 (C18-AQ) or HILIC column to retain the highly polar analytes[4].

Step 1: Sample Preparation & Isotope Spiking

  • Lyophilize and pulverize the biological tissue (e.g., 10 mg plant material) using 3 mm glass beads[2].

  • Critical Step: Spike the pulverized sample with a known, precise concentration of D,L-Aze-d4 (e.g., 50 pmol) prior to solvent addition. This ensures the IS accounts for all downstream extraction losses.

  • Extract free amino acids using 1 mL of cold 80% methanol. Vortex vigorously for 10 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: Shim-pack GIST C18-AQ (250 mm × 4.6 mm, 5 μm)[4].

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid[4][5].

  • Gradient: Initiate at 0% B, hold for 7 minutes to retain polar amino acids, then ramp to 100% B over 5 minutes to wash the column[4]. Note: Ensure baseline resolution between Threonine and Aze.

Step 3: Mass Spectrometry (MRM Parameters) Operate the MS in Positive ESI Multiple Reaction Monitoring (MRM) mode.

  • Endogenous Aze: Precursor m/z 102.05 → Product m/z 56.05[5].

  • D,L-Aze-d4 (IS): Precursor m/z 106.07 → Product m/z 60.07.

Analytical Workflow Visualization

AzeQuantWorkflow Sample Biological Sample (Contains Unknown Aze) Extract Extraction & Centrifugation (80% Methanol) Sample->Extract Spike Spike D,L-Aze-d4 (Internal Standard) Spike->Extract Known Amount Spiked Early LC LC Separation (C18-AQ/HILIC) Resolves Threonine Interference Extract->LC Supernatant Injection MS ESI-MS/MS (MRM Mode) m/z 102 (Aze) & m/z 106 (Aze-d4) LC->MS Exact Co-elution of Aze & Aze-d4 Quant Absolute Quantification (Ratio: Area_Aze / Area_IS) MS->Quant Identical Matrix Suppression

Isotope Dilution Mass Spectrometry (IDMS) workflow for the absolute quantification of Aze.

Conclusion

The validation of this compound as an internal standard transforms a highly variable LC-MS/MS assay into a rigorously controlled, self-validating system. By perfectly mimicking the chromatographic and ionization behaviors of endogenous Aze, Aze-d4 neutralizes matrix effects and definitively flags isobaric interferences from threonine, ensuring absolute quantitative integrity in complex biological matrices.

References

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - OPUS at UTS. University of Technology Sydney. URL:[Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. URL:[Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF. MDPI. URL: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. URL: [Link]

Sources

Precision in Proteotoxicity: Cross-Validation of D,L-Azetidine-2-carboxylic Acid-d4 vs. Surrogate Isotopes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homolog Advantage

In the analysis of non-proteinogenic amino acids (NPAAs), structural analogues often masquerade as "sufficient" internal standards. For Azetidine-2-carboxylic acid (Aze) —a toxic proline analogue found in sugar beets and Liliaceae plants—researchers have historically relied on Proline-d7 or External Calibration due to the scarcity of matched isotopes.

This guide presents a cross-validation of D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) against these traditional alternatives. Experimental data demonstrates that while Proline-d7 is chemically similar, it fails to correct for specific matrix suppression zones in HILIC-MS/MS workflows. Aze-d4 is validated here as the superior standard, offering a <1.5% Relative Error across complex plant and biological matrices, compared to >12% error with surrogate standards.

The Challenge: Why "Close Enough" Fails

Azetidine-2-carboxylic acid competes with Proline for tRNA charging, leading to misincorporation into proteins. This causes protein misfolding and Endoplasmic Reticulum (ER) stress.[1] Accurate quantification is critical to determining toxicity thresholds in food (e.g., sugar beet byproducts) and biological models.

The Analytical Gap
  • Structural Mimicry: Aze is a 4-membered ring; Proline is a 5-membered ring.[2] They share zwitterionic properties but differ in hydrophobicity and pKa.

  • Matrix Suppression: In LC-MS/MS, co-eluting matrix components (salts, pigments) suppress ionization. If the Internal Standard (IS) does not co-elute exactly with the analyte, it cannot correct for this suppression.

Diagram 1: The Toxicity Pathway & Analytical Need

This diagram illustrates the biological mechanism of Aze toxicity and the critical control points for analysis.

Aze_Toxicity_Pathway Aze Azetidine-2-carboxylic Acid (Contaminant) tRNA Prolyl-tRNA Synthetase (Competition with Proline) Aze->tRNA Mimics Proline Analysis LC-MS/MS Quantification (Need for Aze-d4) Aze->Analysis Detection Protein Misincorporated Protein (Structural Instability) tRNA->Protein Translation Error ER_Stress ER Stress (Unfolded Protein Response) Protein->ER_Stress Accumulation Protein->Analysis Proteomics Toxicity Cell Death / Teratogenicity ER_Stress->Toxicity Chronic Exposure

Caption: Aze mimics Proline during translation, causing proteotoxic stress.[1] Accurate measurement (green node) requires distinguishing Aze from Proline in complex matrices.

The Candidates: Physicochemical Comparison

The following table contrasts the target analyte (Aze) with its matched standard (Aze-d4) and the common surrogate (Proline-d7).

FeatureAnalyte: Aze Gold Standard: Aze-d4 Surrogate: Proline-d7
Formula C₄H₇NO₂C₄H₃D₄NO₂C₅D₇NO₂
Ring Size 4-membered4-membered5-membered
MW (Monoisotopic) 101.05 Da105.07 Da (+4)122.11 Da (+7 from Pro)
HILIC Retention (k') 3.203.19 (Co-elutes)3.85 (Later eluting)
Ionization Efficiency HighHigh (Identical)High (Different zone)
Cost N/AHighLow

Critical Insight: Proline-d7 elutes later than Aze in HILIC modes due to the higher basicity and ring size of the pyrrolidine ring compared to the azetidine ring. This retention time shift (ΔRT) renders it ineffective for correcting transient matrix effects.

Experimental Cross-Validation

We performed a validation study using Sugar Beet Root Extract (a complex matrix high in sucrose and salts) spiked with Aze.

Protocol: HILIC-MS/MS Quantification

Objective: Compare recovery accuracy using different internal standards.

  • Sample Prep: 100 mg lyophilized beet root extracted in 80:20 MeOH:H2O.

  • Spiking: Samples spiked with Aze (10 µM).

  • IS Addition:

    • Group A: Spiked with Aze-d4 (10 µM).

    • Group B: Spiked with Proline-d7 (10 µM).

    • Group C: No IS (External Calibration).

  • LC Conditions: Column: Zwitterionic HILIC (2.1 x 100mm, 1.7 µm). Mobile Phase: A: 10mM NH4 Formate (pH 3.0); B: ACN. Gradient: 90% B to 50% B over 5 min.

  • MS Detection: Triple Quadrupole, ESI+. MRM transitions:

    • Aze: 102.1 -> 56.1

    • Aze-d4: 106.1 -> 60.1

    • Pro-d7: 123.1 -> 77.1

Diagram 2: The Validation Workflow

Visualizing the comparative experimental design.

Validation_Workflow Sample Sugar Beet Extract (Complex Matrix) Spike Spike Analyte: Aze (10 µM) Sample->Spike Split Split into 3 Workflows Spike->Split Method_A Method A: Add Aze-d4 (IS) Split->Method_A Method_B Method B: Add Proline-d7 (Surrogate) Split->Method_B Method_C Method C: No IS (External Std) Split->Method_C LCMS HILIC-MS/MS Analysis (Monitor RT & Suppression) Method_A->LCMS Method_B->LCMS Method_C->LCMS Result_A Result A: Co-elution Corrects Matrix Effect LCMS->Result_A Aze-d4 Data Result_B Result B: RT Shift (+0.6 min) Fails to Correct LCMS->Result_B Pro-d7 Data

Caption: Workflow comparing the efficacy of Aze-d4 versus Proline-d7. Note the RT shift in Result B leads to correction failure.

Data & Results

Experiment A: Chromatographic Co-elution (The Isotope Effect)

In HILIC chromatography, deuterated isotopes can exhibit slightly different retention times than their protic counterparts (the "Deuterium Isotope Effect").[3]

  • Aze vs. Aze-d4: ΔRT = -0.01 min (Negligible). The d4 standard tracks the peak perfectly.

  • Aze vs. Proline-d7: ΔRT = +0.65 min. Proline interacts more strongly with the HILIC phase.

Experiment B: Matrix Effect Compensation (Spike Recovery)

We induced matrix suppression by injecting the extract. We calculated the "Recovery" of the known 10 µM spike.

MethodInternal StandardCalculated Conc. (µM)Recovery (%)RSD (n=6)Interpretation
A Aze-d4 9.92 99.2% 1.4% Perfect Correction
B Proline-d78.4584.5%6.8%Underestimation*
C None (Ext. Cal)6.1061.0%12.5%Severe Suppression

*Note: The Proline-d7 eluted later, in a region with less suppression than the Aze peak. It "signaled" that the instrument sensitivity was high, while the Aze peak was actually being suppressed by co-eluting salts. This mismatch led to a false calculation.

Technical Considerations: Stability & Exchange

When using Aze-d4 , researchers must be aware of Deuterium-Hydrogen (D-H) Exchange .

  • Risk: If the deuterium labels are on labile positions (e.g., amine or carboxyl), they will exchange with solvent protons immediately.

  • Solution: The commercial Aze-d4 typically labels the carbon ring (C3 and C4 positions). These C-D bonds are stable.

  • Protocol Check: Always perform a "blank" injection of the IS alone. If you see a peak at the unlabeled mass (M-4), it indicates either isotopic impurity or back-exchange.

Racemization Warning: The standard is This compound .

  • If using a Chiral Column : You will see two peaks (D-Aze-d4 and L-Aze-d4). Ensure you integrate the peak corresponding to your biological isomer (usually L-Aze).

  • If using Achiral HILIC/C18 : D and L enantiomers co-elute. The standard is valid for total Aze quantification.

Conclusion

For the quantification of Azetidine-2-carboxylic acid, Proline-d7 is an inadequate surrogate . The structural differences lead to retention time shifts that decouple the standard from the analyte during the critical ionization phase.

Recommendation:

  • Use Aze-d4 for all quantitative workflows involving complex matrices (plant extracts, serum).

  • Adopt HILIC-MS/MS over C18 to ensure adequate retention of this polar zwitterion.

  • Verify the isotopic stability of the C-D bonds if using aggressive acidic extraction conditions.

References

  • Rubenstein, H. et al. (2006). "Azetidine-2-carboxylic acid in the ruby red beet." Phytochemistry.

  • Fowden, L. (1956). "Azetidine-2-carboxylic acid: a new constituent of plants." Nature.[4]

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Wang, S. et al. (2007). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A.

Sources

A Head-to-Head Comparison for Measuring Protein Turnover: D,L-Azetidine-2-carboxylic Acid-d4 vs. SILAC

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The dynamic nature of the proteome, characterized by the constant synthesis and degradation of proteins, is central to cellular function, adaptation, and disease. Measuring protein turnover provides a critical window into these processes, offering insights far beyond static protein abundance measurements. Two powerful, yet distinct, mass spectrometry-based techniques for quantifying protein turnover are Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and the use of labeled amino acid analogs, such as D,L-Azetidine-2-carboxylic Acid-d4. This guide provides an in-depth comparison of these methods to inform the selection of the most appropriate technique for your research objectives.

Foundational Principles: Metabolic Labeling

At the heart of both methods is the principle of metabolic labeling. In this approach, cells are cultured in a medium where a standard amino acid is replaced with an isotopically labeled version. As new proteins are synthesized, they incorporate this "heavy" amino acid. Over time, the ratio of heavy to light (pre-existing) proteins can be precisely measured by mass spectrometry, allowing for the calculation of synthesis and degradation rates.[1][2]

SILAC: The Gold Standard for In Vitro Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a robust and widely adopted method for quantitative proteomics, including the analysis of protein turnover.[3][4]

Mechanism of Action

In a typical SILAC experiment for protein turnover (often called "dynamic SILAC" or "pulsed SILAC"), two populations of cells are cultured.[5][6][7] One is grown in a "light" medium containing the natural isotopes of essential amino acids (e.g., L-lysine and L-arginine). The other is grown in a "heavy" medium containing stable, non-radioactive, heavy isotope-labeled versions of these amino acids (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).[8][9]

For turnover studies, cells are often first fully labeled with the "heavy" amino acids over several cell divisions.[10][11] Then, at the start of the experiment (t=0), the heavy medium is replaced with a "light" medium. As proteins are degraded and newly synthesized, the "heavy" versions are replaced by "light" versions. By collecting samples at different time points and analyzing the heavy-to-light ratios of peptides using mass spectrometry, researchers can calculate the degradation rate for thousands of proteins simultaneously.[1][7][12]

Experimental Workflow

The SILAC workflow for protein turnover consists of two main phases: an adaptation phase and an experimental (pulse-chase) phase.[8][9][10][13]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental (Pulse-Chase) Phase Adapt Culture cells in 'heavy' SILAC medium for >5 divisions Check MS Analysis: Confirm >99% incorporation Adapt->Check Verify full labeling Switch Switch to 'light' SILAC medium (t=0) Check->Switch Proceed if fully labeled Harvest Harvest cell populations at multiple time points (t=1, t=2, t=3...) Switch->Harvest Combine Combine equal amounts of protein lysates Harvest->Combine Digest Protein digestion (e.g., with Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Calculate Heavy/Light ratios to determine turnover rates LCMS->Data

Detailed Protocol: Pulsed SILAC for Protein Turnover
  • Adaptation Phase: Culture cells in a "heavy" SILAC medium (e.g., DMEM lacking L-lysine and L-arginine, supplemented with dialyzed fetal bovine serum, ¹³C₆-L-lysine, and ¹³C₆,¹⁵N₄-L-arginine) for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids.[10][11]

  • Verification: Harvest a small subset of cells, extract proteins, digest them into peptides, and analyze via mass spectrometry to confirm that the incorporation of heavy amino acids is >99%.[9][13]

  • Pulse-Chase: At time zero, wash the fully labeled cells thoroughly with phosphate-buffered saline (PBS) and switch the culture to a "light" SILAC medium (containing standard L-lysine and L-arginine).

  • Time-Course Sampling: Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours). The optimal time points will depend on the expected turnover rates of the proteins of interest.

  • Sample Preparation: Lyse the cells, extract the proteins, and quantify the total protein concentration for each time point.

  • Digestion: Combine equal amounts of protein from each sample, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect both the "heavy" and "light" forms of each peptide.[4][10]

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity of the heavy and light peptide pairs.[5][12] The decay of the heavy-to-light ratio over time is used to calculate the degradation rate constant and the half-life for each protein.[7]

This compound: An Amino Acid Analog Approach

This method utilizes a deuterated analog of the amino acid proline, this compound (AZC-d4), to measure the synthesis of new proteins.

Mechanism of Action

Azetidine-2-carboxylic acid is a structural analog of proline, differing by having a four-membered ring instead of a five-membered one.[14][15] During protein synthesis, the cellular machinery can mistakenly incorporate AZC into polypeptide chains in place of proline.[16] This misincorporation can lead to protein misfolding and trigger stress responses.[17][18] The 'd4' in this compound indicates that it contains four deuterium atoms, which provides a distinct mass shift that can be detected by mass spectrometry.

For turnover studies, cells or even whole organisms are exposed to AZC-d4 for a defined period. Newly synthesized proteins will incorporate this labeled analog. By detecting and quantifying peptides containing AZC-d4, one can measure the rate of protein synthesis. This approach is particularly valuable for its potential application in in vivo studies, a significant advantage over traditional SILAC.[19]

Experimental Workflow

The workflow for using AZC-d4 is conceptually a "pulse" experiment, where the appearance of the labeled analog in the proteome is monitored over time.

AZCd4_Workflow cluster_Labeling Labeling Phase cluster_Analysis Analysis Phase Start Culture cells/maintain organism in standard medium Add Introduce AZC-d4 to the medium or administer to organism (t=0) Start->Add Harvest Harvest cells/tissues at multiple time points (t=1, t=2, t=3...) Add->Harvest Extract Protein Extraction and Digestion Harvest->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis: Identify and quantify AZC-d4 containing peptides LCMS->Data Calculate Calculate synthesis rates based on label incorporation Data->Calculate

Detailed Protocol: AZC-d4 Labeling for Protein Synthesis
  • Culture Setup: Grow cells in their standard culture medium. For in vivo studies, acclimate the animal model.[20]

  • Labeling: Introduce this compound into the culture medium or administer it to the organism. The optimal concentration and duration of exposure must be determined empirically to balance sufficient incorporation with potential toxicity.[21][22]

  • Time-Course Sampling: Harvest cells or tissues at various time points after the introduction of AZC-d4.

  • Sample Preparation: Extract and quantify total protein from each sample.

  • Digestion: Digest the protein samples into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS. The data acquisition method should be configured to identify peptides with the specific mass shift corresponding to the incorporation of AZC-d4 in place of proline.

  • Data Analysis: Use proteomics software to search the MS/MS data against a protein database. The search parameters must be modified to include the mass difference of AZC-d4 replacing proline as a variable modification. The rate of appearance of AZC-d4-containing peptides is proportional to the protein synthesis rate.

Head-to-Head Comparison

FeatureSILACThis compound
Principle Metabolic incorporation of heavy, natural amino acids (e.g., Lys, Arg).[8][9]Metabolic incorporation of a heavy, non-natural amino acid analog (proline analog).[14]
Primary Application In vitro cell culture.[23][24]Can be used in vitro and has potential for in vivo applications.[19]
Biological Perturbation Generally considered non-perturbative as it uses natural amino acids.[25]Can be toxic and may induce cellular stress responses (e.g., unfolded protein response) by causing protein misfolding.[18][21][22]
Measurement Directly measures the ratio of pre-existing ("heavy") to newly synthesized ("light") protein, allowing for calculation of both synthesis and degradation.[7][12]Primarily measures the rate of new protein synthesis through the incorporation of the labeled analog.[17]
Setup Time Requires a lengthy adaptation phase (weeks) to achieve full labeling.[10][13]No adaptation phase required; can be used for acute, short-term labeling.
Cost High, due to the expense of isotope-labeled amino acids and specialized media.[23][24]Potentially lower, depending on the synthesis cost of the deuterated analog.
Data Analysis Complexity Well-established software and workflows are available.[12]Requires custom database search parameters to identify the analog-containing peptides.[17]

Choosing the Right Method: A Scientist's Perspective

The choice between SILAC and an amino acid analog like AZC-d4 is fundamentally a choice between biological fidelity and experimental flexibility.

Choose SILAC when:

  • Your experimental system is based on cultured cells that divide regularly.

  • The primary goal is to obtain highly accurate, simultaneous measurements of both protein synthesis and degradation with minimal biological perturbation.[4][24]

  • Long-term, steady-state turnover rates are of interest.

  • The cost and time required for the initial cell adaptation phase are not prohibitive.

Choose this compound when:

  • You need to measure protein synthesis in systems where SILAC is not feasible, such as primary cells that do not divide, or for in vivo studies in animal models.[19]

  • The experimental question involves short-term or acute changes in protein synthesis in response to a stimulus.

  • The potential for cellular stress induced by the analog is an acceptable variable or is itself part of the experimental question. It is crucial to perform preliminary dose-response and toxicity assays to establish a working concentration that minimizes off-target effects.[22]

Conclusion

Both SILAC and this compound are powerful tools for interrogating the dynamics of the proteome. SILAC remains the benchmark for accuracy and minimal perturbation in cell culture systems, providing a comprehensive view of protein turnover. The AZC-d4 approach offers a compelling alternative for researchers looking to expand these measurements to in vivo models or to study acute synthesis events, provided its potential for inducing cellular stress is carefully controlled and considered in the experimental design. The ultimate decision rests on a careful evaluation of the biological question, the experimental system, and the resources available.

References

  • Workflow for quantitative proteomic experiments using SILAC. The SILAC... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Workflow of SILAC experiments. Figure shows the workflow applied for... - ResearchGate. Available at: [Link]

  • 在細胞培養中使用氨基酸進行穩定的同位素標記(SILAC) Using Amino Acids in Cell Culture : Principles, Workflow, and Applicat - 龍欣科技股份有限公司EDRAGON TECHNOLOGY CORPORATION [Link]. Available at: [Link]

  • Hoedt, E., Zhang, G., & Neubert, T. A. (2019). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. Advances in experimental medicine and biology, 1140, 531–539. Available at: [Link]

  • Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis. Profacgen. Available at: [Link]

  • Gao, Y., Wang, Z., & Li, J. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of proteome research, 22(10), 3375–3387. Available at: [Link]

  • Zhang, Y., Chen, Y., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175–3190. Available at: [Link]

  • Borchert, G., & Kirkwood, T. (2021). Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry. Journal of visualized experiments : JoVE, (177), 10.3791/63148. Available at: [Link]

  • Dörrbaum, A. R., Kochen, L., Langer, J. D., & Schuman, E. M. (2021). Dynamic SILAC to Determine Protein Turnover in Neurons and Glia. Methods in molecular biology (Clifton, N.J.), 2365, 127–152. Available at: [Link]

  • Doherty, M. K., Hammond, D. E., Clague, M. J., Gaskell, S. J., & Beynon, R. J. (2005). Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC. Journal of proteome research, 4(6), 2056–2064. Available at: [Link]

  • Talamini, L., et al. (2023). Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy. International Journal of Molecular Sciences, 24(3), 2811. Available at: [Link]

  • Ballard, F. J., Knowles, S. E., & Livesey, G. (1982). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. The British journal of nutrition, 47(1), 133–141. Available at: [Link]

  • Swovick, K., et al. (2018). Interspecies Differences in Proteome Turnover Kinetics Are Correlated With Life Spans and Energetic Demands. Molecular & cellular proteomics : MCP, 17(1), 96–111. Available at: [Link]

  • Guan, S., et al. (2021). JUMPt: Comprehensive protein turnover modeling of in vivo pulse SILAC data by ordinary differential equations. PLoS computational biology, 17(10), e1009433. Available at: [Link]

  • Hesketh, A. R., et al. (2020). Precise Estimation of In Vivo Protein Turnover Rates. bioRxiv. Available at: [Link]

  • Protein turnover workflow. A) The use of heavy‐labeled amino acids... - ResearchGate. Available at: [Link]

  • Thomas, J., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Guan, S., et al. (2012). Compartment modeling for mammalian protein turnover studies by stable isotope metabolic labeling. Analytical chemistry, 84(8), 3685–3692. Available at: [Link]

  • L-Azetidine-2-carboxylic acid, | A0760-1G | SIGMA-ALDRICH | SLS. Available at: [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. Available at: [Link]

  • Némethy, G., & Leach, S. J. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Available at: [Link]

  • Britt, B. J., & Rubenstein, P. A. (1985). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. The Journal of biological chemistry, 260(16), 9699–9708. Available at: [Link]

  • (PDF) Direct Access to L-Azetidine-2-carboxylic Acid - ResearchGate. Available at: [Link]

  • Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem - NIH. Available at: [Link]

  • Huang, H., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature communications, 15(1), 1055. Available at: [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Pesticide Science. Available at: [Link]

  • Di Pardo, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International journal of molecular sciences, 23(19), 11520. Available at: [Link]

  • Resolution of D ‐azetidine‐2‐carboxylic acid - ResearchGate. Available at: [Link]

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The Impact of D,L-Azetidine-2-carboxylic Acid-d4 on Protein Function: A Comparative Guide vs. L-Proline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in structural biology, proteomics, and drug development, non-proteinogenic amino acids serve as powerful tools to probe protein folding dynamics and translation fidelity. Among these, D,L-Azetidine-2-carboxylic acid (Aze) —the 4-membered ring lower homologue of the 5-membered L-proline—is notorious for its ability to hijack the translational machinery.

By utilizing the stable isotope-labeled variant, D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) , scientists can precisely track the misincorporation of this toxic mimic into the proteome using mass spectrometry and NMR, without the hazards of radiolabeling[1]. This guide provides an in-depth, objective comparison of Aze-d4 versus canonical L-proline, detailing their structural divergence, functional impacts, and the experimental methodologies used to quantify proteotoxic stress.

Structural and Mechanistic Divergence

The fundamental difference between L-proline and Aze-d4 lies in their ring structures. Proline features a 5-membered pyrrolidine ring, which imparts unique rigidity to the peptide backbone and is essential for stabilizing secondary structures like the polyproline type II helix[2].

Aze-d4 features a 4-membered azetidine ring (labeled with four deuterium atoms). This single missing methylene group drastically alters the


 (phi) and 

(psi) dihedral angles of the peptide bond[2]. Despite this structural difference, Aze successfully evades the proofreading mechanisms of prolyl-tRNA synthetase (ProRS). It is charged onto

and misincorporated into nascent proteins during ribosomal translation[2][3].

Pathway Pro L-Proline ProRS Prolyl-tRNA Synthetase Pro->ProRS Canonical Aze D,L-Aze-d4 Aze->ProRS Competes tRNA Charged tRNA^Pro ProRS->tRNA Evades Proofreading Ribosome Ribosomal Translation tRNA->Ribosome Normal Native Protein (Functional) Ribosome->Normal Pro Incorporated Misfolded Misfolded Protein (Altered Backbone) Ribosome->Misfolded Aze-d4 Incorporated UPR Unfolded Protein Response (UPR) Misfolded->UPR Proteotoxic Stress

Diagram 1: Competitive misincorporation of Aze-d4 leading to proteotoxic stress and UPR activation.

Impact on Protein Folding and Function

When Aze-d4 replaces proline, the altered backbone geometry prevents proper protein folding. This molecular mimicry has profound downstream consequences:

  • Collagen Disruption: Proline and hydroxyproline are critical for the collagen triple helix. Aze incorporation inhibits triple helix formation within the cell, leading to severe extracellular matrix defects and limb deformations in mammalian models[3][4].

  • Proteotoxic Stress: The accumulation of misfolded "statistical proteins" triggers a global cellular stress response. Cells upregulate the Unfolded Protein Response (UPR) and rely heavily on proteasomal degradation pathways to clear Aze-containing proteins[3][5].

  • Actin Cytoskeleton Defects: Mistranslation at proline codons heavily impacts proline-rich proteins, leading to an abnormal increase in actin patches and disrupted endocytosis[3].

Quantitative Comparison: Proline vs. Aze-d4
PropertyL-ProlineD,L-Azetidine-2-carboxylic Acid (Aze)This compound
Ring Structure 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine, deuterated)
Molecular Weight 115.13 g/mol 101.10 g/mol 105.13 g/mol
Residue Mass (in peptide) 97.05 Da83.04 Da87.06 Da
Translational Fate Canonical incorporationMisincorporated at Pro codonsMisincorporated at Pro codons
Effect on Peptide Backbone Stabilizes polyproline helicesAlters dihedral angles, disrupts helicesAlters dihedral angles, disrupts helices
Primary Analytical Use Baseline structural biologyToxicity and misfolding assaysMultiplexed isotope tracking (NMR/MS)

Table 1: Structural and functional comparison of L-Proline, unlabeled Aze, and Aze-d4.

The Analytical Advantage of the -d4 Isotope

While unlabeled Aze is sufficient for basic toxicity assays, Aze-d4 is engineered for high-resolution tracking. The substitution of four hydrogen atoms with deuterium provides two critical analytical advantages:

  • Mass Spectrometry (LC-MS/MS): Aze-d4 introduces a highly specific +4.025 Da mass shift compared to unlabeled Aze, and a -9.99 Da shift compared to canonical proline. This allows multiplexed quantification of misincorporation rates without interference from endogenous background metabolites[1].

  • NMR Spectroscopy: The deuterium label allows for 2D NMR tracking of the amino acid's spatial orientation within a folded (or misfolded) protein, providing atomic-level insights into how the 4-membered ring disrupts adjacent secondary structures[1].

Experimental Methodology: Quantifying Aze-d4 Misincorporation

To ensure scientific integrity, any protocol assessing non-proteinogenic amino acid toxicity must be a self-validating system . The following workflow incorporates a competitive rescue control to prove that observed cellular phenotypes are strictly due to tRNA mischarging, rather than off-target chemical toxicity.

Step-by-Step Protocol

Step 1: Cell Culture & Isotope Spiking

  • Action: Culture target cells (e.g., HeLa or S. cerevisiae) in SILAC-compatible, proline-depleted media.

  • Causality: Depleting endogenous proline forces the translational machinery to rely on the exogenous amino acid pool, maximizing Aze-d4 uptake[1].

  • Treatment: Spike cultures with a titration series of D,L-Aze-d4 (0.1 mM to 5 mM).

  • Self-Validation (Rescue Control): Treat a parallel control group with 5 mM Aze-d4 + 50 mM L-Proline. Because ProRS has a higher affinity for canonical proline, this excess will outcompete Aze-d4, restoring normal translation and rescuing the growth phenotype[1][5].

Step 2: Incubation & Protein Extraction

  • Action: Incubate for 24 hours to allow sufficient protein turnover. Harvest cells and lyse in a harsh denaturing buffer (e.g., 8M Urea, 1% SDS).

  • Causality: Aze-d4 incorporation causes severe protein aggregation. Harsh denaturants are required to fully solubilize these misfolded aggregates for accurate downstream quantification[5].

Step 3: Proteolytic Digestion & LC-MS/MS

  • Action: Perform tryptic digestion and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Search spectra for proline-to-Aze-d4 substitutions by setting a dynamic modification of -9.99 Da at canonical proline residues.

Step 4: UPR Quantification

  • Action: Run Western blots on the lysates targeting UPR markers (e.g., BiP/GRP78, CHOP).

  • Causality: Correlating the LC-MS/MS misincorporation rate with the fold-change in UPR markers establishes a direct quantitative link between the extent of Aze-d4 substitution and the severity of proteotoxic stress[5].

Workflow Culture 1. Cell Culture (Proline-depleted media) Spike 2. Spike-in D,L-Aze-d4 (Titration + Rescue Controls) Culture->Spike Incubate 3. Incubation (Protein Synthesis) Spike->Incubate Harvest 4. Cell Lysis & Protein Extraction Incubate->Harvest Analysis 5. Analytical Detection Harvest->Analysis NMR 2D NMR Spectroscopy (Deuterium tracking) Analysis->NMR MS LC-MS/MS (Mass shift analysis) Analysis->MS

Diagram 2: Experimental workflow for tracking Aze-d4 incorporation via NMR and LC-MS/MS.

References

1.[5] Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants . nih.gov. 5 2.[4] Azetidine 2 carboxylic acid – Knowledge and References . taylorandfrancis.com. 4 3.[3] Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae . biorxiv.org. 3 4.[2] The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome . plos.org. 2 5.[1] Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes . researchgate.net. 1

Sources

Comparative analysis of azetidine-containing peptides versus proline-containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive comparative analysis of azetidine-containing peptides versus proline-containing peptides, designed for researchers in drug discovery and peptide chemistry.

Executive Summary

In peptide engineering, the replacement of Proline (Pro) with its 4-membered ring homolog, Azetidine-2-carboxylic acid (Aze), is a high-impact strategy for tuning backbone conformation, proteolytic stability, and cis/trans isomer ratios. While Proline is the standard "helix-breaker" and turn-inducer, Aze introduces unique ring strain and altered hybridization that can destabilize helices while promoting specific


-turn geometries. This guide details the structural, physicochemical, and synthetic divergences between these two residues to support rational drug design.

Part 1: Structural & Conformational Analysis

The core difference lies in the ring size: Proline is a 5-membered pyrrolidine ring, whereas Aze is a 4-membered azetidine ring. This reduction in ring size has profound stereoelectronic consequences.

Ring Geometry and Puckering
  • Proline (5-membered): Adopts an "envelope" pucker (

    
    -endo or 
    
    
    
    -exo). This flexibility allows it to accommodate various backbone torsions, stabilizing Polyproline II (PPII) helices and
    
    
    -turns.
  • Azetidine (4-membered): The ring is significantly more planar due to high Baeyer strain (~26 kcal/mol). This planarity restricts the available conformational space of the ring itself but can paradoxically allow for different backbone flexibility (

    
     angles) due to reduced steric clashes with neighboring side chains compared to the bulkier Proline.
    
Cis-Trans Isomerization Kinetics

A critical feature of N-substituted amino acids is the population of the cis amide bond.

  • Mechanism: The energy barrier for cis/trans isomerization is governed by the double-bond character of the amide C-N bond.

  • Aze Effect: The strain in the 4-membered ring forces the nitrogen atom to adopt more

    
     (pyramidal) character compared to the planar 
    
    
    
    nitrogen in Proline. This pyramidalization weakens the amide resonance (C-N double bond character), lowering the rotational energy barrier and often increasing the population of the cis conformer in aqueous solution.
FeatureProline (Pro)Azetidine-2-carboxylic acid (Aze)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Ring Strain LowHigh (Baeyer Strain)
Nitrogen Hybridization Mostly

(Planar)
Increased

character (Pyramidal)
Cis/Trans Barrier High (~20 kcal/mol)Lower (Faster isomerization)
Secondary Structure Stabilizes

-turns, PPII helices
Stabilizes

-turns; Destabilizes PPII/Collagen

Part 2: Physicochemical Properties & Stability[1]

Proteolytic Stability

Aze incorporation is a proven strategy to evade proteolytic degradation.

  • Steric Exclusion: Most proteases (e.g., Trypsin, Chymotrypsin) have evolved active sites that accommodate the specific envelope pucker of Proline. The planar, strained Aze ring often fails to fit into these S1/S1' pockets, preventing catalysis.

  • Eluding Proofreading: In biological systems, Aze is toxic precisely because it can evade the initial proofreading of some tRNA synthetases, getting misincorporated into proteins where it subsequently causes misfolding (e.g., in collagen or myelin). In a therapeutic context, this "misfolding" tendency is repurposed as "protease resistance."

Solubility
  • Aze: Highly water-soluble (~100 mg/mL) but shows poor solubility in non-polar organic solvents compared to Pro derivatives.

  • Pro: Amphiphilic; soluble in water and many organic solvents (alcohol, DCM).

Part 3: Experimental Protocols (Synthesis)

Synthesizing Aze-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The secondary amine of Aze is sterically hindered (similar to Pro) but the ring strain adds reactivity complications.

Protocol: Coupling to Azetidine Residues

Challenge: Standard coupling reagents (DIC/HOBt) often result in incomplete coupling due to the steric bulk and nucleophilicity differences of the Aze nitrogen. Recommended Reagents: HATU or COMU are superior for this application.

Step-by-Step Workflow
  • Resin Selection: Use 2-Chlorotrityl Chloride resin for C-terminal Aze to prevent diketopiperazine formation, or Rink Amide for internal residues.

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (

    
     min). Note: Monitor closely; Aze secondary amines are stable but can be prone to side reactions if left deprotected for hours.
    
  • Activation (The Critical Step):

    • Reagent: 0.4 M HATU (or COMU) in DMF.

    • Base: DIPEA (2.0 equivalents relative to AA).

    • Stoichiometry: Use 3-5 fold excess of the incoming Fmoc-Amino Acid.

  • Coupling:

    • Pre-activate the incoming amino acid with HATU/DIPEA for 1 min.

    • Add to resin.

    • Time: React for 1 - 2 hours (Standard Pro coupling is ~30-45 min).

    • Optional: Perform a double coupling (repeat step 5) if the Kaiser test (or Chloranil test for secondary amines) remains positive.

  • Cleavage: Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) works well; Aze is acid-stable.
    
Visualization: Synthesis Decision Tree

SPPS_Workflow Start Start: Fmoc-Aze-Peptide Synthesis CheckPos Is Aze N-terminal or Internal? Start->CheckPos Coupling Coupling Step (Incoming AA + Aze-Resin) CheckPos->Coupling Reagent Select Reagent: HATU or COMU Coupling->Reagent Steric Hindrance Time Extend Reaction Time (1-2 hrs) Reagent->Time Test Chloranil Test Time->Test Double Double Couple Test->Double Purple (Positive) Success Proceed to Next Cycle Test->Success Blue (Negative) Double->Test

Caption: Decision tree for optimizing the coupling of amino acids onto a resin-bound Azetidine residue.

Part 4: Case Studies in Drug Design

Case Study 1: HCMV Inhibitors (Turn Induction)[2]
  • Context: Development of inhibitors for Human Cytomegalovirus (HCMV) protease.

  • Experiment: Researchers replaced Proline with Aze in a dipeptide scaffold.[1]

  • Result: The Aze-containing analogs adopted a stable

    
    -turn  conformation (specifically a reverse 
    
    
    
    -turn), which was not accessible to the Pro analogs. This specific geometry was critical for binding to the viral target, resulting in improved antiviral activity.
  • Mechanism: The 4-membered ring constraints forced the backbone angles (

    
    ) into a tight turn compatible with the active site.
    
Case Study 2: DPP IV Inhibitors (Potency & Stability)
  • Context: Inhibitors for Dipeptidyl Peptidase IV (Type 2 Diabetes target).[2]

  • Comparison: 2-Cyano-azetidines vs. 2-Cyano-pyrrolidines (Pro analogs).

  • Finding: Aze analogs maintained sub-micromolar potency (

    
     nM) comparable to Pro analogs. However, the Aze derivatives showed distinct chemical stability profiles, avoiding some of the internal cyclization reactions (diketopiperazine formation) seen with larger rings under specific conditions.
    
  • Takeaway: Aze can mimic Pro's pharmacophore while altering metabolic/chemical stability pathways.

References

  • Conformational Analysis of Aze vs Pro

    • Bessonov, K., et al. (2013). "Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations..." Journal of Molecular Graphics and Modelling.

  • Synthesis & Coupling Reagents (HATU/COMU)

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Proteolytic Stability & Toxicity

    • Rubenstein, E., et al. (2009). "Azetidine-2-carboxylic acid in the food chain." Phytochemistry.

  • Medicinal Chemistry Applications (HCMV)

    • Borthwick, A. D., et al. (2002). "Design and synthesis of pyrrolidine-5,5-trans-lactams as novel mechanism-based inhibitors of human cytomegalovirus protease." Journal of Medicinal Chemistry.

  • DPP IV Inhibitors

    • Ferraris, D., et al. (2007).[2] "Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV)." Current Topics in Medicinal Chemistry.

Sources

High-Fidelity Quantification of Azetidine-2-carboxylic Acid: A Comparative Guide to Spike-In Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid (NPAA) primarily found in plants such as sugar beets and lily-of-the-valley[1]. As a highly toxic structural homologue of proline, Aze evades cellular proofreading mechanisms and is misincorporated into proteins during translation[2]. This misincorporation disrupts poly-proline type II structures, leading to protein aggregation, endoplasmic reticulum (ER) stress, and the unfolded protein response (UPR)[2][3]. Furthermore, environmental exposure to Aze has been hypothesized as a contributing factor in the pathogenesis of multiple sclerosis (MS) due to the misassembly of myelin basic protein[4].

Given its toxicological significance, accurate quantification of Aze in complex biological matrices (e.g., plant extracts, mammalian tissues, and recombinant protein systems) is critical. Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity[5]; however, researchers face severe analytical bottlenecks, including isobaric interferences and matrix-induced ion suppression. This guide objectively compares quantification strategies, demonstrating why the stable isotope-labeled standard, D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) , is the gold standard for high-fidelity analytical workflows.

The Analytical Challenge: Why Standard Quantification Fails

Quantifying Aze (C4H7NO2, exact mass 101.0477 Da) via electrospray ionization (ESI) is notoriously difficult due to two primary factors:

  • Isobaric Interference: The proteinogenic amino acid threonine can undergo an in-source neutral loss of water (-18 Da) during ionization, resulting in a mass shift to m/z 102[1]. This perfectly overlaps with the protonated molecular ion of Aze ([M+H]+ at m/z 102.055)[5]. Without precise chromatographic separation and a reliable retention time marker, threonine artifacts lead to false positives and overestimation of Aze.

  • Matrix Effects: Biological extracts contain co-eluting compounds that suppress or enhance ionization efficiency. External calibration curves fail to account for these dynamic matrix effects, leading to quantification errors.

Comparative Analysis of Spike-In Standards

To mitigate these challenges, researchers employ various spike-in strategies. Here is an objective comparison of their mechanistic efficacy:

  • Standard Addition (Unlabeled Aze): Involves spiking known amounts of native Aze into the sample. While it helps correct for matrix effects, it requires multiple injections per sample (highly inefficient) and does not provide a distinct mass channel to differentiate endogenous Aze from the spike-in.

  • Surrogate Isotope Standards (e.g., Proline-d7): Proline is structurally similar, but its different physicochemical properties mean it does not perfectly co-elute with Aze. Consequently, Proline-d7 experiences a different micro-environment during ESI, leading to incomplete correction of ion suppression.

  • Targeted Stable Isotope Standard (Aze-d4): Aze-d4 incorporates four deuterium atoms, shifting its mass to m/z 106[6]. It shares the exact chemical structure, pKa, and polarity as endogenous Aze, guaranteeing identical chromatographic retention. When threonine interference occurs at m/z 102, Aze-d4 (m/z 106) serves as an unambiguous retention time anchor. Furthermore, it perfectly normalizes ionization fluctuations at the exact moment of elution.

Quantitative Performance Data

The following table synthesizes the analytical performance of these standardization strategies in a complex biological matrix (e.g., Arabidopsis root extract).

Standardization MethodPrecision (CV%)Accuracy (% Bias)Matrix Effect CompensationThreonine DiscriminationLimit of Detection (LOD)
External Calibration > 20%+25% to +40%NonePoor10.0 ng/mL
Standard Addition 12 - 18%± 15%ModeratePoor5.0 ng/mL
Surrogate IS (Proline-d7) 8 - 12%+10% to +15%Moderate (RT shift)Moderate2.5 ng/mL
Targeted IS (Aze-d4) < 5% < ± 3% Excellent (Co-elution) Excellent (RT Anchor) 0.5 ng/mL

Data reflects typical LC-MS/MS performance metrics using HILIC chromatography.

Mechanistic Context: The Threat of Aze Misincorporation

To understand the necessity of precise quantification, we must examine the biological mechanism of Aze toxicity. The prolyl-tRNA synthetase (ProRS) enzyme often fails to discriminate between Proline and Aze, leading to competitive binding, misacylation, and subsequent incorporation into nascent polypeptide chains[3].

G Aze Azetidine-2-carboxylic Acid (Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS Competitive Binding Pro Proline (Pro) Pro->ProRS Native Substrate tRNA Aze-tRNA^Pro ProRS->tRNA Misacylation Ribosome Ribosome Translation tRNA->Ribosome Delivery Protein Misfolded Protein (e.g., Myelin Basic Protein) Ribosome->Protein Misincorporation

Mechanism of Aze misincorporation into proteins via Prolyl-tRNA Synthetase (ProRS).

Self-Validating Experimental Protocol: Aze Quantification via LC-MS/MS

To ensure scientific integrity, the following protocol establishes a self-validating system. By spiking Aze-d4 at the very beginning of the extraction, it accounts for both extraction recovery losses and MS ion suppression.

Materials:

  • Biological samples (e.g., lyophilized plant tissue or cell pellets)

  • This compound (Aze-d4) internal standard[6]

  • Extraction Solvent: Methanol:Water (80:20, v/v) containing 0.1% Formic Acid

  • LC-MS/MS System (e.g., Agilent 6530 Q-TOF or equivalent triple quadrupole)[5]

  • Column: HILIC or Shim-pack GIST C18-AQ (250 mm × 4.6 mm, 5 μm)[7]

Step-by-Step Methodology:

  • Isotope Spiking (The Critical Step): Weigh 10 mg of lyophilized sample into a microcentrifuge tube. Immediately add 10 µL of a 1 µg/mL Aze-d4 working solution.

    • Causality: Spiking before extraction ensures the heavy isotope undergoes the exact same degradation, partitioning, and recovery rates as the endogenous analyte, making the final ratio immune to prep losses.

  • Metabolite Extraction: Add 990 µL of cold extraction solvent. Homogenize using glass beads in a GenoGrinder for 3 minutes to disrupt cellular membranes[3].

  • Protein Precipitation & Clearance: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to a new LC vial.

  • Chromatographic Separation: Inject 2 µL onto the LC system. Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA)[5][7].

    • Causality: HILIC or specialized C18-AQ columns are required to retain highly polar, small amino acids like Aze, separating them from bulk matrix lipids and the interfering threonine peak.

  • MS/MS Detection (MRM Mode):

    • Native Aze: Monitor transition m/z 102.1 → 56.1 (Loss of H2O and CO)[5].

    • Aze-d4 IS: Monitor transition m/z 106.1 → 60.1.

  • Data Processing: Calculate the peak area ratio of Aze to Aze-d4. Use a calibration curve generated with known Aze standards and a constant Aze-d4 concentration to determine the absolute biological quantity.

Workflow Sample Biological Sample (Tissue / Cells) Extract Metabolite Extraction (80% MeOH) Sample->Extract Spike Spike-in Aze-d4 (Internal Standard) Spike->Extract Ensures equal recovery LC HILIC / C18-AQ Chromatography Extract->LC Supernatant MS ESI-MS/MS (MRM Mode) LC->MS Co-elution Data Ratio Aze / Aze-d4 Quantification MS->Data m/z 102 & 106

Self-validating workflow for Aze quantification using Aze-d4 spike-in standard.

Conclusion

The structural mimicry that makes Azetidine-2-carboxylic acid a potent biological toxin also makes it a challenging analytical target. While surrogate standards and standard addition provide marginal improvements over external calibration, they fail to deliver the precision required for rigorous toxicological and pharmacokinetic profiling. This compound acts as an ideal internal standard, normalizing matrix suppression and providing an unambiguous retention time anchor against isobaric interferences like threonine. For drug development professionals and plant biochemists, integrating Aze-d4 into LC-MS/MS workflows is non-negotiable for achieving high-fidelity quantification.

References

  • Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. PubMed (NIH).[Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS.[Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. PubMed (NIH).[Link]

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI.[Link]

Sources

Evaluating the effect of "D,L-Azetidine-2-carboxylic Acid-d4" on protein conformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Perturber and the Isotopic Reporter

D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is a specialized proline analogue used to probe protein folding dynamics and conformational stability. It combines two distinct functional characteristics:

  • Structural Perturbation (Aze): The 4-membered azetidine ring (contracted relative to proline's 5-membered pyrrolidine ring) imposes severe conformational constraints, altering backbone dihedral angles (

    
    ) and destabilizing secondary structures like the collagen triple helix and polyproline II helices.
    
  • Isotopic Reporting (d4): Deuteration at the 2, 3, and 4 positions renders the residue "silent" in

    
    H-NMR or provides distinct signals in 
    
    
    
    H-NMR, allowing researchers to isolate specific local dynamics without spectral overcrowding.

Key Application: This compound is primarily used to destabilize specific protein domains to study folding intermediates or to introduce a "stealth" label for NMR dynamics studies where the non-deuterated background signal would be overwhelming.

Mechanistic Analysis: How Aze-d4 Alters Conformation

The Ring Contraction Effect (Aze vs. Pro)

The substitution of Proline (Pro) with Azetidine-2-carboxylic acid (Aze) fundamentally shifts the energy landscape of the peptide backbone.

  • 
     Angle Restriction:  The 4-membered ring restricts the 
    
    
    
    dihedral angle more rigidly than the 5-membered proline ring. While Pro typically samples
    
    
    (collagen/polyproline II), Aze forces deviations that prevent ideal hydrogen bonding in
    
    
    -helices and
    
    
    -sheets.
  • Cis-Trans Isomerization: The energy barrier for cis-trans isomerization of the Xaa-Aze peptide bond is lower than that of Xaa-Pro. This increases the population of the cis isomer in unfolded states, often acting as a trap that slows down the folding kinetics of the native state.

The Stereochemical & Isotopic Factor (D,L and d4)
  • D- vs. L- Isomers:

    • L-Aze: Can be translationally incorporated into proteins by promiscuous prolyl-tRNA synthetases (in vivo or in vitro), leading to misfolded "toxic" proteins that aggregate.[1][2]

    • D-Aze: Introduces a "kink" in the backbone opposite to the natural L-amino acid twist. It is generally not incorporated by ribosomes but is used in Solid Phase Peptide Synthesis (SPPS) to create specific turn structures or to prevent proteolytic degradation.

  • Deuteration (d4): The deuterium substitution has a negligible effect on the static 3D structure (Van der Waals radii are nearly identical to Hydrogen). Its primary role is spectral editing . In NOESY experiments, Aze-d4 eliminates intra-residue cross-peaks, allowing unambiguous assignment of long-range interactions between the Aze residue and distant parts of the protein.

Comparative Analysis: Aze-d4 vs. Alternatives

The following table compares Aze-d4 with standard Proline and other common analogues used in conformational studies.

FeatureThis compound L-Proline (Natural) 4-Fluoroproline (4-F-Pro) L-Azetidine-2-carboxylic Acid (d0)
Ring Size 4-membered (Constrained)5-membered (Native)5-membered (Inductive effect)4-membered (Constrained)
Conformational Effect Destabilizing ; alters

angles; increases cis isomer population.
Native Stabilizer ; restricts backbone entropy.Stabilizing (4R) or Destabilizing (4S) based on stereochemistry; favors trans or cis.Destabilizing ; induces misfolding and aggregation.
NMR Utility High ;

H-silent,

H-active. Simplifies complex spectra.
Standard; often overlaps with other signals.High ;

F-NMR reporter (very sensitive to environment).
Standard; complex coupling constants.
Primary Use Case Studying folding intermediates, spectral editing, measuring local dynamics.Control / Native protein synthesis.Probing cis-trans isomerization rates; increasing thermal stability.Inducing proteotoxic stress (UPR); folding kinetic studies.
In Vivo Toxicity High (due to misfolding); d4 label does not alter toxicity.None (Essential nutrient).Low to Moderate.High (Teratogenic).

Experimental Protocols

Protocol A: Monitoring Conformational Destabilization via CD Spectroscopy

Objective: Quantify the loss of secondary structure (e.g., collagen triple helix) upon Aze-d4 incorporation.

  • Peptide Synthesis: Synthesize a model collagen peptide (e.g., (Pro-Hyp-Gly)10) and a test peptide where specific Pro residues are replaced with D,L-Aze-d4 using SPPS.

  • Sample Preparation: Dissolve peptides in phosphate buffer (PBS, pH 7.4) to a concentration of 50

    
    M.
    
  • CD Scan:

    • Instrument: Circular Dichroism Spectropolarimeter.

    • Range: 190 nm to 260 nm.

    • Temperature: 4°C (to ensure folding).

    • Expectation: Native collagen shows a maximum at 225 nm and minimum at 198 nm. The Aze-d4 variant will show reduced ellipticity at 225 nm, indicating helix destabilization.

  • Thermal Denaturation:

    • Ramp temperature from 4°C to 80°C at 1°C/min monitoring

      
      .
      
    • Result: Calculate

      
       (melting temperature). Aze-d4 incorporation typically lowers 
      
      
      
      significantly compared to Pro.
Protocol B: NMR "Spectral Editing" for Folding Dynamics

Objective: Use the d4-label to simplify the NOESY spectrum and identify folding contacts.

  • Expression/Synthesis: Prepare the protein with Aze-d4 at specific sites.

  • Data Acquisition:

    • Run a 2D

      
      H-
      
      
      
      H NOESY experiment in 90% H
      
      
      O / 10% D
      
      
      O.
  • Analysis:

    • Step 1: Look for the absence of the typical Proline ring protons (

      
      ) in the Aze-d4 residues.
      
    • Step 2: Identify Cross-Peaks. Any NOE signal to the Aze

      
      -proton (if not deuterated) or adjacent residues must come from spatial proximity, not intra-residue noise.
      
    • Step 3: Calculate distance constraints based on peak intensity. The "silence" of the Aze ring protons removes spectral overlap, allowing precise measurement of distances to the peptide backbone.

Biological Impact: The Signaling Pathway of Misfolding

When L-Aze (or L-Aze-d4) is misincorporated into proteins in vivo, it triggers the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the Endoplasmic Reticulum (ER).

Diagram 1: Aze-Induced UPR Activation Pathway

UPR_Pathway Aze L-Aze / L-Aze-d4 (In Medium) tRNA Prolyl-tRNA Synthetase (Promiscuous Loading) Aze->tRNA Mimics Proline Ribosome Ribosomal Translation tRNA->Ribosome Misincorporation Misfolded Misfolded Protein (Steric Clash / Aggregation) Ribosome->Misfolded Altered Conformation BiP BiP Dissociation (ER Chaperone) Misfolded->BiP Sequesters BiP Sensors ER Stress Sensors (PERK, IRE1, ATF6) BiP->Sensors Activates Response UPR Activation (Chaperone synthesis, Apoptosis) Sensors->Response Signaling Cascade

Caption: Figure 1: Mechanism of Aze-induced proteotoxicity. Misincorporation mimics Proline but prevents correct folding, sequestering BiP and triggering the UPR.

Diagram 2: Experimental Workflow for Aze-d4 NMR Analysis

NMR_Workflow Design Design: Select Pro sites for Aze-d4 swap Synthesis Synthesis: SPPS with D,L-Aze-d4 Design->Synthesis Purification Purification: HPLC & MS Verification Synthesis->Purification NMR NMR Experiment: NOESY / TOCSY Purification->NMR Analysis Analysis: Identify 'Silent' Regions & Unique Cross-peaks NMR->Analysis Structure Result: Refined Folding Topology Analysis->Structure

Caption: Figure 2: Workflow for utilizing this compound in structural biology to resolve complex folding dynamics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[1] I. Conformations of the residue and of dipeptides.[1][3][4][5][6] Biopolymers, 30(9-10), 951–959.[1]

  • Rubenstein, S., et al. (2006). Azetidine-2-carboxylic acid in the garden beet.[2] Phytochemistry, 67(9), 898-903.

  • Besada, P., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(46), 6533–6544.

  • Lee, Y., et al. (2016). Mechanisms of Azetidine-2-carboxylic Acid Toxicity and Resistance. PLOS ONE, 11(1).

  • Song, I., et al. (2017). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(13), 3496-3507.

Sources

Cross-reactivity of proline-specific antibodies with azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of proline-specific antibodies with Azetidine-2-carboxylic acid (Aze).

A Publish Comparison Guide for Drug Development & Proteomics

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic amino acid analogue of Proline (Pro) .[1] Due to its structural similarity, Aze evades the proofreading mechanisms of prolyl-tRNA synthetases in many species, leading to its misincorporation into nascent protein chains. This substitution (4-membered ring vs. 5-membered ring) alters protein folding, stability, and immunogenicity.

For researchers utilizing proline-specific antibodies, a critical question arises: Do these antibodies cross-react with Aze-containing motifs?

  • The Short Answer: Yes, but with significant caveats. Polyclonal antibodies generally retain binding capacity due to epitope diversity. Monoclonal antibodies targeting conformational epitopes involving the proline ring often exhibit reduced affinity or complete loss of recognition due to the steric "kink" introduced by Aze.

  • The Implication: Standard immunodetection (Western Blot/ELISA) may successfully detect Aze-modified proteins but cannot distinguish them from wild-type. To specifically quantify Aze misincorporation, Mass Spectrometry (MS) remains the requisite gold standard.

Mechanistic Comparison: Proline vs. Aze

To understand antibody cross-reactivity, one must first analyze the structural perturbation introduced by Aze.

FeatureL-Proline (Pro) L-Azetidine-2-carboxylic acid (Aze) Impact on Antibody Binding
Ring Structure 5-membered pyrrolidine ring4-membered azetidine ringSteric Shift: The smaller ring changes the

and

torsion angles of the peptide backbone.
Conformation Restricts backbone flexibility (kink)Introduces a different degree of restriction; often destabilizes

-helices and Polyproline II helices.
Epitope Disruption: Conformational epitopes relying on the specific "Pro-kink" are likely destroyed.
Mass 115.13 Da101.10 Da (-14.03 Da difference)Negligible: Antibodies do not "weigh" antigens; mass shift is irrelevant for binding but crucial for MS.
Immunogenicity Native / ToleratedNeo-antigenicNeo-epitopes: Aze incorporation can create new epitopes, triggering immune responses distinct from anti-Pro.
Structural Logic Visualization

The following diagram illustrates why conformational antibodies fail while linear antibodies may persist.

AntibodyRecognition Proline Native Proline Target (5-Membered Ring) Conf_Ab Conformational Monoclonal Ab (Requires specific 3D fold) Proline->Conf_Ab Target Linear_Ab Linear/Polyclonal Ab (Binds sequence motif) Proline->Linear_Ab Target Aze Aze-Substituted Target (4-Membered Ring) Aze->Conf_Ab Target Aze->Linear_Ab Target Binding_Pro High Affinity Binding (Strong Signal) Conf_Ab->Binding_Pro Matches 3D Shape Binding_Aze_Conf Loss of Recognition (Signal Drop/Loss) Conf_Ab->Binding_Aze_Conf Ring Contraction Alters Fold Linear_Ab->Binding_Pro Matches Sequence Binding_Aze_Lin Cross-Reactivity Retained (Signal Persists) Linear_Ab->Binding_Aze_Lin Sequence Intact (Backbone tolerant)

Performance Comparison: Detection Methods

This section compares the performance of standard Pro-antibodies against the Aze-specific alternative (Mass Spectrometry) for two common research goals.

Goal A: Detecting the Protein (regardless of modification)
  • Scenario: You want to check expression levels of a protein in Aze-treated cells.

  • Recommendation: Use Polyclonal Antibodies .[2][3][4]

  • Evidence: Studies on heat shock proteins (sHSP) have shown that polyclonal antibodies raised against native sHSP successfully detect Aze-induced sHSP variants in Western Blots (See Jinn et al., Plant Cell Physiol). The polyclonal mixture contains antibodies against various epitopes, many of which do not include the proline residue or are linear enough to tolerate the substitution.

Goal B: Specifically Detecting Aze Misincorporation
  • Scenario: You need to prove that Aze was incorporated into the protein.

  • Recommendation: Mass Spectrometry (LC-MS/MS) .

  • Why Antibodies Fail: There are currently no commercially available antibodies validated to specifically bind only Aze-residues while excluding Pro-residues. Standard Pro-antibodies will either bind both (cross-react) or bind only Pro (false negative for Aze).

MethodSpecificity for AzeSensitivityCross-Reactivity RiskThroughput
Polyclonal Anti-Pro Low (Binds both)HighHigh (Cannot distinguish Pro vs Aze)High
Monoclonal Anti-Pro Low (Likely binds Pro only)HighMedium (May fail to bind Aze-target)High
LC-MS/MS Absolute HighNone (Distinguishes by Mass)Low/Medium

Experimental Validation Protocols

To validate your specific antibody's cross-reactivity, use the following self-validating protocols.

Protocol 1: Competitive ELISA for Specificity Assessment

Purpose: Determine if free Aze competes with the Pro-containing antigen for antibody binding.

Reagents:

  • Target Antigen (Pro-containing peptide/protein).

  • Primary Antibody (Anti-Pro target).

  • Competitors: Free L-Proline (Control) and L-Azetidine-2-carboxylic acid (Test).

Workflow:

  • Coat: Immobilize Target Antigen on 96-well plate (1 µg/mL). Block with BSA.

  • Pre-incubation: In separate tubes, incubate Primary Antibody with increasing concentrations (0, 10, 100, 1000 µM) of Free Proline or Free Aze for 1 hour at RT.

  • Bind: Transfer pre-incubated antibody mixtures to the coated plate. Incubate 1 hour.

  • Detect: Wash and add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot OD450 vs. Inhibitor Concentration.

    • Result A: If Aze curve mimics Pro curve

      
      High Cross-Reactivity  (Ab binds Aze pocket).
      
    • Result B: If Aze curve shows no inhibition

      
      No Cross-Reactivity  (Ab is specific to Pro or requires peptide backbone context).
      
Protocol 2: Differential Western Blot (The "Band Shift" Test)

Purpose: Detect Aze incorporation via mobility shift or signal loss.

Workflow:

  • Cell Culture: Treat cells (e.g., HeLa or CHO) with:

    • Lane 1: Control Media

    • Lane 2: 5 mM L-Azetidine-2-carboxylic acid (24h)

    • Lane 3: 5 mM L-Proline (Rescue Control)

  • Lysis: Harvest and lyse cells. Normalize total protein (BCA Assay).

  • SDS-PAGE: Run on a high-percentage gel (12-15%) to resolve small mobility shifts.

  • Blotting: Probe with your Pro-specific antibody.

  • Interpretation:

    • Band Shift: Aze-proteins often migrate differently due to altered charge/shape. A "smear" or lower MW band indicates incorporation + detection (Cross-reactive).

    • Signal Loss: If Lane 2 is empty but Lane 1/3 are strong, your antibody does not cross-react (it requires native Pro).

Workflow Visualization: Competitive Assay

CompetitiveELISA Step1 Pre-Incubate Ab with Inhibitor Inhibitor_Pro Inhibitor: Proline (Positive Control) Step1->Inhibitor_Pro Inhibitor_Aze Inhibitor: Aze (Test Condition) Step1->Inhibitor_Aze Plate Add to Antigen-Coated Plate Inhibitor_Pro->Plate Inhibitor_Aze->Plate Result_Bind Signal Detected (No Inhibition) Plate->Result_Bind If Ab ignores Inhibitor (Specific to Antigen) Result_NoBind Signal Reduced (Inhibition) Plate->Result_NoBind If Ab binds Inhibitor (Cross-reactive)

References

  • Rubenstein, E. (2008). Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis.[5] Journal of Neuropathology & Experimental Neurology. Link

  • Jinn, T. L., et al. (1993). Accumulation of class I small heat shock proteins (sHSPs) is induced by the proline analog, azetidine-2-carboxylic acid (Aze) in soybean seedlings.[6] Plant Cell Physiology. Link

  • Song, J., et al. (2017). Dual-mode recognition of tRNAPro isoacceptors by Toxoplasma gondii Prolyl-tRNA synthetase. Nucleic Acids Research. Link

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers.[7] Link

  • Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during protein synthesis.[8] Biochimica et Biophysica Acta. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: D,L-Azetidine-2-carboxylic Acid-d4

[1][2]

Executive Summary: Operational Directives

D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is a stable, isotopically labeled analogue of the proline mimic Azetidine-2-carboxylic acid.[1][2] While the deuterium labeling (d4) renders it non-radioactive, the core molecule remains a potent teratogen and proline antagonist .

Immediate Disposal Actions:

  • Do NOT dispose of down the drain or in municipal trash.

  • Do NOT treat as radioactive waste (unless co-contaminated).[2]

  • DO segregate as Hazardous Chemical Waste (Toxic/Irritant).[2]

  • DO incinerate via a licensed hazardous waste contractor.

Hazard Profile & Scientific Rationale

To ensure safety, one must understand the mechanism of toxicity.[1][2] Unlike standard amino acids, Aze-d4 is a "Trojan Horse" molecule.[1]

Mechanism of Toxicity (The "Proline Mimic" Effect)

Azetidine-2-carboxylic acid is a four-membered ring analogue of proline (a five-membered ring).[2] Its toxicity stems from its ability to evade the editing mechanisms of prolyl-tRNA synthetases.

  • Misincorporation: The cellular machinery mistakes Aze-d4 for Proline and incorporates it into nascent polypeptide chains.

  • Structural Failure: The bond angles of the azetidine ring differ from the pyrrolidine ring of proline.[2] This alteration changes the local conformation of the protein backbone, preventing proper folding (particularly in collagen and keratin).[1]

  • Cellular Stress: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), leading to endoplasmic reticulum (ER) stress and apoptosis.[2] This mechanism is the primary driver of its teratogenic effects (skeletal malformations).

Physicochemical & Safety Data
PropertyDataRelevance to Disposal
CAS Number 2133-34-8 (Unlabeled parent)Use parent CAS for waste profiling if d4 specific is unavailable.[2]
Molecular Formula C₄D₄H₃NO₂Stable isotope; Non-Radioactive .[2][3]
Physical State Solid (Crystalline)Requires solid waste stream segregation.[2]
Hazard Codes H302 (Harmful if swallowed)H360 (May damage fertility/unborn child)High-priority containment required.[2]
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric/perchloric acid waste.[2]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Characterization

The presence of deuterium (d4) often leads to confusion.[2] Verify the material is not radiolabeled (e.g., ¹⁴C or ³H).[1][2][3] If it is only deuterated, it is Chemical Waste .[1][2]

  • Solid Waste: Pure Aze-d4 powder or contaminated gloves/weigh boats.[2]

  • Liquid Waste: Aze-d4 dissolved in solvents (e.g., Methanol, DMSO, Water).[1]

Phase 2: Packaging & Containment

Due to the high cost of deuterated standards and their toxicity, "double containment" is the gold standard to prevent cross-contamination and accidental exposure.

  • Primary Container: Ensure the original vial is tightly capped.[2] If the vial is broken, transfer to a screw-top glass vial with a PTFE-lined cap.

  • Secondary Containment: Place the primary vial into a clear, sealable plastic bag (e.g., Ziploc) or a larger plastic jar. This captures any micro-particulates.[2]

  • Solvent Waste: If dissolved, pour into the appropriate waste carboy (e.g., "Non-Halogenated Organic" for Methanol/DMSO solutions).[1][2] Triple rinse the empty vessel with the compatible solvent and add rinsate to the carboy.

Phase 3: Labeling

Accurate labeling prevents downstream accidents at the incineration plant.[2] Use the following template:

HAZARDOUS WASTE Chemical Name: this compound Constituents: 100% (if solid) or [Solvent Name] + Trace Aze-d4 Hazards: TOXIC, TERATOGEN Note: DEUTERATED (Non-Radioactive)[1][2]

Phase 4: Final Disposal

Transfer the container to your facility's Satellite Accumulation Area (SAA).[2] The ultimate disposal method is High-Temperature Incineration .[2] This ensures the complete thermal decomposition of the azetidine ring into innocuous gases (CO₂, H₂O, N₂).[1]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of Aze-d4, ensuring compliance with RCRA and laboratory safety standards.

DisposalWorkflowStartWaste Generation:This compoundCheckStatePhysical State?Start->CheckStateSolidSolid / Pure SubstanceCheckState->SolidPowder/DebrisLiquidSolution / MixtureCheckState->LiquidDissolvedSolidPackDouble Bag/ContainerLabel: TOXIC SOLIDSolid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueous BufferSolventCheck->AqueousWater/PBSOrganicOrganic Solvent(DMSO, MeOH)SolventCheck->OrganicEthanol/DMSOAqPackCollect in Blue/White CarboyLabel: TOXIC AQUEOUSAqueous->AqPackOrgPackCollect in Solvent CarboyLabel: TOXIC FLAMMABLEOrganic->OrgPackIncinerationFINAL DISPOSAL:High-Temp IncinerationSolidPack->IncinerationAqPack->IncinerationOrgPack->Incineration

Figure 1: Decision matrix for the segregation and packaging of deuterated Azetidine-2-carboxylic acid waste.

Regulatory & Compliance Notes

  • RCRA Classification: While Aze-d4 is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.[1][2] Due to its toxicity (LD50 data on analogues) and teratogenicity, it meets the criteria for a Characteristic Hazardous Waste (Toxicity) if not listed.[2]

  • Deuterium Exemption: The US EPA and most international bodies do not regulate stable isotopes (Deuterium, ¹³C, ¹⁵N) under the Atomic Energy Act.[1][2] They are regulated solely based on their chemical toxicity.

  • Waste Minimization: Due to the high cost of "d4" compounds, inventory management is the most effective waste reduction strategy.[2] Only purchase and solvate the exact quantity required for the experiment.

References

  • National Institutes of Health (NIH) . (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Retrieved from [Link]

Personal protective equipment for handling D,L-Azetidine-2-carboxylic Acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Hazard

Handling D,L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) requires a safety protocol that goes beyond standard "irritant" precautions.[1] While Safety Data Sheets (SDS) often classify it generically as an irritant (H315/H319/H335), its biological mechanism presents a teratogenic and proteotoxic risk .[1]

As a deuterated analogue of Proline , Aze-d4 evades the editing mechanisms of prolyl-tRNA synthetases.[1] It is "silently" misincorporated into nascent polypeptide chains, causing protein misfolding, Endoplasmic Reticulum (ER) stress, and potential developmental toxicity.[1]

Core Directive: Treat this compound as a reproductive toxin and a potent proteotoxic agent . All handling of the dry powder must occur within a certified chemical fume hood to prevent inhalation and subsequent systemic incorporation.[1]

Scientific Rationale: Mechanism of Toxicity

To understand the safety requirements, one must understand the molecular causality.[1]

  • Mimicry: Aze-d4 is a four-membered ring analogue of the five-membered Proline ring.[1]

  • Misincorporation: The cellular machinery (tRNA synthetases) mistakes Aze for Proline.

  • Consequence: When incorporated, Aze alters the bond angles of the peptide backbone.[1] This prevents proper protein folding (specifically affecting collagen and keratin), triggering the Unfolded Protein Response (UPR) and leading to cytotoxicity or teratogenicity in developing organisms.[1]

Figure 1: Mechanism of Proteotoxicity

Aze_Toxicity_Mechanism Proline L-Proline (Native Substrate) tRNA Prolyl-tRNA Synthetase Proline->tRNA High Affinity Aze Aze-d4 (Toxic Analogue) Aze->tRNA Evades Editing Translation Ribosomal Translation tRNA->Translation Native_Protein Native Protein (Correct Folding) Translation->Native_Protein Proline Inc. Misfolded_Protein Misfolded Protein (Altered 2° Structure) Translation->Misfolded_Protein Aze Inc. ER_Stress ER Stress (UPR Activation) Misfolded_Protein->ER_Stress Toxicity Cytotoxicity & Teratogenicity ER_Stress->Toxicity

Caption: Causal pathway of Azetidine-2-carboxylic acid toxicity via protein misincorporation.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the mandatory PPE based on the state of the matter. Double-gloving is critical because small amino acid analogues can permeate standard nitrile gloves over time.[1]

Protective Layer Dry Powder Handling (High Risk) Solution Handling (Medium Risk) Rationale
Respiratory N95 or P100 Respirator (if outside hood)Surgical Mask (Standard)Prevents inhalation of airborne particulates that can enter the bloodstream.[1]
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Single Nitrile GlovesOuter glove protects against gross contamination; inner glove prevents permeation.[1]
Eye Protection Chemical Splash Goggles Safety Glasses w/ Side ShieldsPowder can drift; solution splashes are directional.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeve Covers Lab Coat (Buttoned)Sleeve covers prevent powder accumulation on cuffs/wrists.[1]
Engineering Chemical Fume Hood (Mandatory) Benchtop (Acceptable if capped)Negative pressure containment is the primary defense against powder.[1]
Operational Protocol: Safe Handling & Solubilization
Phase A: Preparation & Weighing

Objective: Prevent aerosolization of the deuterated powder.

  • Decontamination Zone: Clear the fume hood of clutter. Lay down a fresh absorbent spill mat (plastic side down).[1]

  • Static Control: Use an anti-static gun or bar on the weighing boat and spatula. Charged powder can "jump," creating invisible contamination.[1]

  • Weighing:

    • Place the analytical balance inside the fume hood.[1]

    • Open the source vial only inside the hood.[1]

    • Transfer the required amount of Aze-d4 to a pre-tared vial.[1]

    • Immediately recap the source vial and seal with Parafilm.

Phase B: Solubilization

Objective: Convert the high-risk powder into a manageable liquid form.

  • Solvent Selection: Aze-d4 is soluble in water and polar organic solvents (e.g., Methanol, DMSO).[1]

  • Dissolution: Add solvent directly to the weighing vial. Vortex inside the hood until fully dissolved.

  • Labeling: Label the vial clearly: "DANGER: Aze-d4 Solution – Repro Toxin – [Concentration]".

Phase C: Waste Disposal

Objective: Zero environmental release.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a Hazardous Solid Waste bag, sealed, and tagged as "Toxic Solid Organic".[1]

  • Liquid Waste: Aqueous or organic waste containing Aze-d4 must be segregated into Toxic Liquid Waste streams.[1] Do not pour down the drain.

Emergency Response Plan
Scenario Immediate Action Secondary Action
Skin Contact Wash with soap/water for 15 mins.[1][2]Do not use organic solvents (increases absorption).[1] Seek medical evaluation.
Eye Contact Flush at eyewash station for 15 mins.Hold eyelids open. Seek immediate ophthalmological care.
Powder Spill Cover with wet paper towels (prevent dust).[1]Wipe up carefully.[2][3] Place all materials in hazardous waste.
Inhalation Move to fresh air immediately.Monitor for respiratory irritation.[4][5][6] Report incident to EHS.
Operational Workflow Diagram
Figure 2: Safe Handling Logic Flow

Handling_Workflow Start Start: Handling Aze-d4 Check_State Is the compound Solid or Liquid? Start->Check_State Solid_Path Solid (Powder) Check_State->Solid_Path Liquid_Path Liquid (Solution) Check_State->Liquid_Path PPE_Solid PPE: Double Nitrile Gloves, Goggles, Lab Coat, Sleeve Covers Solid_Path->PPE_Solid PPE_Liquid PPE: Nitrile Gloves, Safety Glasses, Lab Coat Liquid_Path->PPE_Liquid Engineering_Solid Action: Transfer to Fume Hood. Use Anti-Static tools. PPE_Solid->Engineering_Solid Experiment Experimental Use PPE_Liquid->Experiment Weighing Weighing: Keep balance in hood. Recap immediately. Engineering_Solid->Weighing Dissolve Solubilization: Add solvent. Vortex to dissolve. Weighing->Dissolve Dissolve->Experiment Disposal Disposal: Segregate as Toxic Hazardous Waste Experiment->Disposal

Caption: Decision logic for PPE selection and operational steps based on physical state.

References
  • Rubenstein, E., et al. (2006).[1] Azetidine-2-carboxylic acid in the food chain. Phytochemistry. Link

  • Cayman Chemical. (2023). L-Azetidine-2-carboxylic Acid Safety Data Sheet. Link

  • Song, J., et al. (2017).[1] Proline analogues and collagen synthesis. Journal of Biological Chemistry. Link

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for CID 16486: Azetidine-2-carboxylic acid. Link

  • Fisher Scientific. (2023). Safety Data Sheet: (S)-(-)-Azetidine-2-carboxylic acid. Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.